molecular formula C58H80F3N15O11 B1257568 RC-3095 TFA

RC-3095 TFA

Cat. No.: B1257568
M. Wt: 1220.3 g/mol
InChI Key: ZHNRKEKBKBWCMF-RWWZSYIDSA-N
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Description

RC-3095 TFA, also known as this compound, is a useful research compound. Its molecular formula is C58H80F3N15O11 and its molecular weight is 1220.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C58H80F3N15O11

Molecular Weight

1220.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C56H79N15O9.C2HF3O2/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43;3-2(4,5)1(6)7/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75);(H,6,7)/t32-,35-,41-,42-,43+,44-,45-,49-;/m0./s1

InChI Key

ZHNRKEKBKBWCMF-RWWZSYIDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O

Synonyms

ombesin (6-14), Tpi(6)-Leu(13)-psi(CH2NH)-Leu(14)-
RC 3095
RC-3095

Origin of Product

United States

Foundational & Exploratory

RC-3095 TFA: A Technical Guide to its Mechanism of Action as a Gastrin-Releasing Peptide Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including cell proliferation, inflammation, and neurotransmission. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating key signaling pathways. We will explore its anti-inflammatory and anti-neoplastic effects, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Visualizations of the core signaling pathways and experimental workflows are presented to enhance understanding of the complex molecular interactions.

Introduction

Gastrin-releasing peptide (GRP) and its receptor, GRPR, are key players in cellular signaling, regulating a diverse range of biological functions. Dysregulation of the GRP/GRPR axis has been linked to the pathogenesis of several diseases, including various cancers and inflammatory disorders. This compound has emerged as a valuable tool for investigating the role of GRPR and as a potential therapeutic agent due to its selective antagonism of this receptor. This document aims to provide a comprehensive technical resource on the mechanism of action of this compound.

Core Mechanism of Action: GRPR Antagonism

This compound functions as a competitive antagonist at the Gastrin-Releasing Peptide Receptor (GRPR).[1][2][3] By binding to GRPR, this compound prevents the endogenous ligand, GRP, from activating the receptor and initiating downstream intracellular signaling cascades. GRPR is a G protein-coupled receptor (GPCR) that, upon activation by GRP, typically couples to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal, leading to the activation of protein kinase C (PKC) and the mobilization of intracellular calcium. These events ultimately trigger downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to cell proliferation, survival, and inflammation. This compound, by blocking the initial GRP-GRPR interaction, effectively inhibits these downstream signaling events.

GRPR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Binds & Blocks Gq Gαq GRPR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Proliferation Cell Proliferation & Survival MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation Anti_Inflammatory_Mechanism cluster_stimulus Inflammatory Stimulus cluster_target_cell Target Cell (e.g., Synoviocyte, Macrophage) GRP_source GRP Source (e.g., Immune Cells) GRPR GRPR GRP_source->GRPR GRP Release NFkB_pathway NF-κB Pathway Activation GRPR->NFkB_pathway RC3095 This compound RC3095->GRPR Blocks Cytokines Pro-inflammatory Cytokines (IL-17, IL-1β, TNF-α) NFkB_pathway->Cytokines Upregulates Expression Inflammation Inflammation (Neutrophil migration, Synovial inflammation) Cytokines->Inflammation Anti_Neoplastic_Mechanism cluster_tumor_cell Tumor Cell cluster_external External Signal GRPR GRPR MAPK_pathway MAPK Pathway Activation GRPR->MAPK_pathway EGFR_expression EGF-R Expression GRPR->EGFR_expression Influences EGFR EGF-R EGFR->MAPK_pathway RC3095 This compound RC3095->GRPR Blocks Proliferation Tumor Growth & Proliferation MAPK_pathway->Proliferation GRP GRP GRP->GRPR Activates CIA_Workflow start Start immunization1 Day 0: Primary Immunization (CII in CFA) start->immunization1 immunization2 Day 21: Booster Immunization (CII in IFA) immunization1->immunization2 arthritis_onset Day ~25-28: Onset of Arthritis immunization2->arthritis_onset treatment Daily Treatment (this compound or Vehicle) arthritis_onset->treatment assessment Daily Clinical Scoring of Arthritis treatment->assessment end_study End of Study assessment->end_study analysis Histological & Cytokine Analysis of Joints end_study->analysis stop End analysis->stop SCLC_Xenograft_Workflow start Start cell_prep Prepare H-69 SCLC Cell Suspension start->cell_prep implantation Subcutaneous Implantation of Cells into Mice cell_prep->implantation tumor_growth Allow Tumors to Grow to Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Daily Treatment (this compound or Vehicle) randomization->treatment measurement Measure Tumor Volume (every 2-3 days) treatment->measurement end_study End of Study measurement->end_study analysis Tumor Excision & Analysis (Weight, Gene/Protein Expression) end_study->analysis stop End analysis->stop

References

An In-depth Technical Guide to RC-3095 TFA: A Selective GRPR Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective synthetic antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), also known as the BB2 receptor. It functions by competitively inhibiting the binding of natural ligands, such as gastrin-releasing peptide (GRP), to the GRPR. This blockade disrupts downstream signaling pathways implicated in cell proliferation, tumor growth, and inflammation. The primary anti-neoplastic mechanism of RC-3095 involves the down-regulation of epidermal growth factor receptors (EGFR), a key driver in many cancers. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical and clinical data associated with this compound.

Core Mechanism of Action: GRPR Antagonism

This compound is a peptide analog that acts as a selective antagonist at the gastrin-releasing peptide receptor (GRPR).[1] GRP and its amphibian homolog, bombesin, are peptides that stimulate the growth of a variety of malignancies through autocrine and paracrine pathways.[2][3] By binding to GRPR, RC-3095 effectively blocks the mitogenic signaling cascade initiated by these peptides.

A crucial consequence of GRPR antagonism by RC-3095 is the significant down-regulation of epidermal growth factor receptor (EGFR) levels and their corresponding mRNA expression.[4][5] This reduction in EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, is a key component of RC-3095's anti-tumor activity. The inhibition of GRPR signaling leads to a decrease in the expression of EGFR, thereby attenuating a major pathway for cancer cell growth.

Anti-Tumor Activity

Preclinical studies have demonstrated the efficacy of RC-3095 in a range of cancer models.

In Vivo Efficacy
  • Small Cell Lung Carcinoma (SCLC): In nude mice xenografted with H-69 SCLC, subcutaneous administration of RC-3095 (10 µ g/animal/day ) for 5 weeks resulted in an approximate 50% decrease in tumor volume.[4] This was accompanied by a 29.0% reduction in GRPR concentration and a 62.3% reduction in EGFR levels in the tumors.[4]

  • Colon Cancer: In nude mice bearing HT-29 human colon cancer xenografts, treatment with RC-3095 (20 µ g/day ) for 4 weeks, administered via daily subcutaneous injections or continuous infusion, led to a significant decrease in tumor volume and weight.[5]

Quantitative In Vivo Data
Cancer ModelCell LineAnimal ModelThis compound Dose & ScheduleOutcome
Small Cell Lung CarcinomaH-69Nude Mice10 µ g/animal/day , s.c., for 5 weeks~50% decrease in tumor volume; 29.0% decrease in GRPR concentration; 62.3% decrease in EGFR levels.[4]
Colon CarcinomaHT-29Nude Mice20 µ g/day , s.c. (daily injection or continuous infusion), for 4 weeksSignificant decrease in tumor volume and weight.[5]
Pancreatic CancerCFPAC-1Nude Mice10 µg, s.c., twice dailyInhibition of tumor growth.[6]

Anti-Inflammatory Function

Beyond its anti-cancer properties, this compound has demonstrated significant anti-inflammatory effects in preclinical models of arthritis.[2][7]

  • Mechanism: In experimental arthritis, RC-3095 has been shown to reduce the concentrations of pro-inflammatory cytokines, including Interleukin-17 (IL-17), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[2][7]

  • Effects: This reduction in inflammatory mediators leads to decreased neutrophil migration, reduced joint damage, and an overall improvement in arthritis severity in animal models.[2][7]

Clinical Evaluation and Pharmacokinetics

A Phase I clinical trial was conducted to evaluate the safety and feasibility of RC-3095 in patients with advanced solid malignancies.[2][3]

  • Dosing: Patients received RC-3095 via daily subcutaneous injections at doses ranging from 8 to 96 µg/kg.[2]

  • Safety: The primary toxicity observed was local discomfort at the injection site, particularly at higher doses.[2]

  • Efficacy: While no objective tumor responses were observed in the overall study population, a short-lasting minor tumor response was noted in a patient with a GRP-expressing progressive medullary carcinoma of the thyroid.[2]

  • Pharmacokinetics: Due to analytical challenges, pharmacokinetic data was limited to two patients at the highest dose level. In these individuals, RC-3095 reached plasma concentrations greater than 100 ng/mL for approximately 8 hours, with a plasma elimination half-life of 8.6-10.9 hours.[2][3]

Pharmacokinetic Parameters (Phase I)
ParameterValue
Peak Plasma Concentration (Cmax)>100 ng/mL
Plasma Elimination Half-life (t1/2)8.6 - 10.9 hours

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

RC3095_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling GRPR GRPR EGFR EGFR GRPR->EGFR Transactivates / Upregulates Inflammation Inflammation GRPR->Inflammation Proliferation Cell Proliferation Tumor Growth EGFR->Proliferation GRP GRP / Bombesin GRP->GRPR Activates RC3095 This compound RC3095->GRPR Blocks

Caption: Mechanism of this compound as a GRPR antagonist.

Experimental Workflow for In Vivo Anti-Tumor Efficacy

experimental_workflow start Start: Cancer Cell Line Culture (e.g., HT-29, H-69) injection Subcutaneous Injection of Cancer Cells into Nude Mice start->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization of Mice into Control and Treatment Groups tumor_growth->randomization treatment Treatment Administration: - Control (Vehicle) - this compound (e.g., 10-20 µg/day, s.c.) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring (e.g., 4-5 weeks) treatment->monitoring endpoint Endpoint: Sacrifice and Tumor Excision monitoring->endpoint analysis Analysis: - Tumor Weight and Volume Comparison - Receptor Analysis (GRPR, EGFR) - Histology endpoint->analysis conclusion Conclusion on Anti-Tumor Efficacy analysis->conclusion

Caption: Workflow for assessing this compound's in vivo efficacy.

Detailed Experimental Protocols

Detailed experimental protocols for the key experiments cited are not fully available in the public domain. However, based on the available literature, the following outlines the general methodologies employed.

In Vivo Tumor Xenograft Studies
  • Cell Lines: Human cancer cell lines such as HT-29 (colon) and H-69 (SCLC) are cultured under standard conditions.[4][5]

  • Animal Model: Athymic nude mice are typically used.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors become palpable, mice are randomized into control and treatment groups. This compound is administered subcutaneously, often at doses ranging from 10 to 20 µg per day.[4][5] Treatment duration is typically 4 to 5 weeks.

  • Monitoring and Endpoint: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, receptor analysis).

Receptor Binding Assays
  • Membrane Preparation: Tumor tissues or cultured cells are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

  • Radioligand: A radiolabeled ligand for GRPR (e.g., [125I-Tyr4]bombesin) is used.

  • Competitive Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

  • Separation and Detection: The bound and free radioligand are separated (e.g., by filtration), and the radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to determine the binding affinity (Kd) and the concentration of binding sites (Bmax).

Conclusion

This compound is a selective GRPR antagonist with demonstrated anti-tumor and anti-inflammatory properties in preclinical models. Its mechanism of action, centered on the blockade of GRP-mediated signaling and the subsequent down-regulation of EGFR, presents a targeted approach for cancer therapy. While the Phase I clinical trial did not show objective responses in a broad patient population, the observed minor response in a GRP-expressing tumor and the favorable preclinical data suggest that further investigation, potentially with improved formulations or in combination with other agents, may be warranted. The anti-inflammatory effects of RC-3095 also open avenues for its potential application in chronic inflammatory diseases.

References

RC-3095 TFA: A Technical Guide to a Potent Gastrin-Releasing Peptide Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a selective and potent antagonist of the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and its effects in preclinical models of cancer and inflammatory diseases. Detailed experimental protocols for in-vitro and in-vivo studies, along with a summary of key quantitative data and visual representations of associated signaling pathways, are presented to facilitate further research and development of this compound.

Introduction

Gastrin-releasing peptide (GRP) and its receptor, GRPR, play a significant role in normal physiological functions, including gastrointestinal hormone release and smooth muscle contraction.[1] However, the aberrant expression and activation of GRPR have been linked to the proliferation of various cancer cells, including those of the lung, colon, and prostate.[1][2] This makes the GRPR a compelling target for therapeutic intervention. This compound has emerged as a key investigational tool and potential therapeutic agent due to its selective antagonism of GRPR.[3][4] This document serves as a comprehensive resource for researchers working with or interested in this compound.

Chemical and Physical Properties

This compound is a synthetic peptide analog.[5] Its trifluoroacetate (TFA) salt form is commonly used in research settings. The TFA counter-ion is a remnant of the peptide synthesis and purification process and its potential effects in biological systems should be considered.[6]

PropertyValueReference
Molecular Formula C58H80F3N15O11[4]
Molecular Weight 1220.34 g/mol [4]
Appearance White to off-white solid[3]
Solubility Soluble in water (up to 40 mg/mL with sonication)[7]
Storage (Powder) -80°C for 2 years; -20°C for 1 year[3]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[3]

Mechanism of Action

This compound functions as a competitive antagonist at the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1][8] By binding to GRPR, this compound blocks the binding of the endogenous ligand, GRP, thereby inhibiting the downstream signaling cascades that promote cell proliferation and inflammation.[9][10] The GRPR is a G-protein coupled receptor that, upon activation, typically stimulates the phospholipase C (PLC) pathway.[1][2] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Downstream effects can include the activation of the Raf/MEK/ERK kinase cascade.[10]

GRPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GRP GRP GRPR GRPR (BB2) GRP->GRPR Activates RC3095 This compound RC3095->GRPR Inhibits Gq Gq protein GRPR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: GRPR signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various in-vitro and in-vivo studies investigating the effects of this compound.

Table 1: In-Vitro Efficacy of this compound
Cell LineAssayConcentrationEffectReference
SW-1990 (Pancreatic Cancer)Cell Proliferation1 µM27.7% decrease in cell number after 72 hr[11]
SW-1990 (Pancreatic Cancer)cAMP Levels1 nMDecrease to 77.3% of control after 72 hr[11]
SW-1990 (Pancreatic Cancer)cAMP Levels10 nMDecrease to 26.9% of control after 72 hr[11]
Table 2: In-Vivo Efficacy of this compound
Animal ModelCancer/Disease TypeDosageAdministrationDurationKey FindingsReference
Nude MiceSW-1990 Pancreatic Cancer XenograftNot specifiedSubcutaneous (s.c.)28 daysInduced a small, non-significant decrease in tumor volume and weight[11]
Nude MiceH-69 Small Cell Lung Carcinoma Xenograft10 µ g/animal/day Subcutaneous (s.c.)5 weeks~50% decrease in tumor volume[12]
Nude MiceCFPAC-1 Pancreatic Cancer Xenograft10 µg twice a daySubcutaneous (s.c.)Not specifiedInhibited tumor growth[13]
Male Balb/c MiceAntigen-Induced Arthritis (AIA)1 mg/kgSubcutaneous (s.c.) twice a day2 or 10 daysReduced neutrophil migration, mechanical hypernociception, and proteoglycan loss[3]
Male DBA/1J MiceCollagen-Induced Arthritis (CIA)0.3 mg/kg or 1 mg/kgSubcutaneous (s.c.) twice a day10 daysSignificant reduction in arthritis clinical scores and disease severity[3]
Table 3: Pharmacokinetics of RC-3095 in Humans (Phase I Clinical Trial)
ParameterValuePatient PopulationReference
Dose Range 8 to 96 µg/kgAdvanced solid malignancies[14]
Plasma Concentration >100 ng/mL for ~8 hours (at 96 µg/kg)Advanced solid malignancies[14]
Plasma Elimination Half-life 8.6 - 10.9 hoursAdvanced solid malignancies[14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In-Vitro Cell Proliferation Assay

This protocol is a general guideline for assessing the effect of this compound on the proliferation of cancer cell lines such as SW-1990.

Materials:

  • SW-1990 human pancreatic adenocarcinoma cells

  • Leibovitz's L-15 Medium[15]

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • 96-well cell culture plates

  • Cell counting kit (e.g., MTT, WST-1) or hemocytometer

Procedure:

  • Cell Culture: Culture SW-1990 cells in Leibovitz's L-15 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.[15]

  • Cell Seeding: Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and determine the cell concentration. Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[16]

  • This compound Preparation: Prepare a stock solution of this compound in sterile water.[7] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM).

  • Treatment: Remove the medium from the wells and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubation: Incubate the plates for the desired time period (e.g., 72 hours).[11]

  • Proliferation Assessment: Quantify cell proliferation using a suitable assay (e.g., MTT). Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture SW-1990 Cells Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat Cells with this compound Seed->Treat Prepare_RC3095 Prepare this compound Solutions Prepare_RC3095->Treat Incubate Incubate for 72 hours Treat->Incubate Assess Assess Cell Proliferation (MTT Assay) Incubate->Assess Analyze Analyze Data Assess->Analyze

Caption: Workflow for in-vitro cell proliferation assay.

In-Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor xenograft model in nude mice to evaluate the anti-tumor efficacy of this compound.

Materials:

  • Human cancer cell line (e.g., H-69 SCLC)

  • Athymic nude mice (4-6 weeks old)[4]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS for H-69)

  • Phosphate-Buffered Saline (PBS)

  • Matrigel (optional)[17]

  • This compound

  • Sterile syringes and needles (27- or 30-gauge)[4]

  • Calipers

Procedure:

  • Cell Preparation: Culture H-69 cells in RPMI-1640 medium with 10% FBS. Harvest cells in their logarithmic growth phase. Wash the cells with PBS and resuspend them in serum-free medium or PBS at a concentration of 3 x 10⁶ cells per injection volume (e.g., 100-200 µL).[4][18] Keep the cell suspension on ice.

  • Animal Acclimatization: Allow the nude mice to acclimatize for at least one week before the experiment.[4]

  • Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.[4]

  • Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)² x length/2.[4]

  • Treatment Initiation: When tumors reach a specific size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Prepare this compound in a sterile vehicle. Administer this compound subcutaneously at the specified dose (e.g., 10 µ g/animal/day ).[12] The control group should receive the vehicle alone.

  • Efficacy Evaluation: Continue treatment for the predetermined duration (e.g., 5 weeks).[12] At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction of arthritis in DBA/1J mice and subsequent treatment with this compound.

Materials:

  • Male DBA/1J mice (8-10 weeks old)[3]

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Sterile syringes and needles

Procedure:

  • Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.[8]

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.[1]

  • Arthritis Assessment: Monitor the mice for the onset and severity of arthritis, typically starting from day 21. Score the paws for inflammation and swelling on a scale of 0-4 per paw.

  • Treatment: Once arthritis is established, begin treatment with this compound. Administer the compound subcutaneously twice daily at the desired dose (e.g., 0.3 or 1 mg/kg).[3] The control group should receive the vehicle.

  • Endpoint Analysis: Continue treatment for the specified duration (e.g., 10 days).[3] Monitor arthritis scores throughout the study. At the end of the experiment, collect tissues for histological analysis and measure inflammatory markers.

Conclusion

This compound is a valuable research tool for investigating the role of the GRPR in various diseases. Its potent and selective antagonist activity makes it a promising candidate for further development as a therapeutic agent, particularly in the fields of oncology and inflammatory disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute meaningful experiments with this compound. As with any experimental compound, careful consideration of the specific research question and appropriate controls is paramount for obtaining reliable and reproducible results.

References

RC-3095 TFA: A Technical Overview for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides an in-depth technical guide on RC-3095 TFA, a selective antagonist of the gastrin-releasing peptide receptor (GRPR), for researchers, scientists, and drug development professionals. It consolidates key findings from preclinical and clinical studies to elucidate its mechanism of action, anti-tumor efficacy, and potential as a therapeutic agent in oncology.

Introduction to this compound

This compound is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] GRP is a neuropeptide that has been shown to stimulate the growth of various cancers, making its receptor a compelling target for anti-cancer therapies.[3][4] this compound has demonstrated anti-proliferative effects in a range of cancer models, both in vitro and in vivo, and has been evaluated in a Phase I clinical trial.[2][5][6][7]

Mechanism of Action

This compound exerts its anti-tumor effects primarily by blocking the binding of gastrin-releasing peptide (GRP) to its receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[4][8] A key aspect of its mechanism involves the attenuation of epidermal growth factor receptor (EGFR) signaling, a critical pathway in many cancers.[9]

GRPR Antagonism and Downstream Signaling

Upon binding to GRPR, a G-protein coupled receptor (GPCR), GRP activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[8] These pathways are crucial for cell growth, proliferation, and survival. By competitively inhibiting GRP binding, this compound prevents the activation of these pro-tumorigenic signaling cascades.[4][8]

GRPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GRP GRP GRPR GRPR GRP->GRPR G_Protein Gq/11 GRPR->G_Protein RC-3095 RC-3095 RC-3095->GRPR PLC PLC G_Protein->PLC PI3K_Pathway PI3K/Akt Pathway G_Protein->PI3K_Pathway PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway (ERK) PKC->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation PI3K_Pathway->Proliferation

Transinactivation of the Epidermal Growth Factor Receptor (EGFR)

A significant component of this compound's mechanism of action is the downregulation of EGFR expression and signaling.[9] Studies in small cell lung carcinoma (SCLC) have shown that treatment with RC-3095 leads to a marked decrease in both the levels of EGFR and its corresponding mRNA.[9] This suggests that GRPR signaling can transactivate the EGFR pathway, and by blocking GRPR, RC-3095 effectively shuts down this cross-talk, leading to reduced tumor growth.[2][10]

EGFR_Transinactivation RC-3095 RC-3095 GRPR GRPR RC-3095->GRPR EGFR_mRNA EGF-R mRNA GRPR->EGFR_mRNA (-) EGFR EGF-R Protein EGFR_mRNA->EGFR (-) Tumor_Growth Tumor Growth EGFR->Tumor_Growth

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models.

In Vivo Studies
Cancer TypeModelTreatment RegimenKey FindingsReference
Small Cell Lung Carcinoma (SCLC)H-69 Xenograft (Nude Mice)10 µ g/animal/day , s.c. for 5 weeks~50% decrease in tumor volume.[9][9]
29.0% decrease in GRPR concentration.[9][9]
62.3% decrease in EGF-R levels.[9][9]
31% decrease in EGF-R mRNA levels.[9][9]
GlioblastomaC6 Glioma (Rats)0.3 mg/kgReduction in tumor size from 52 mm³ to 21 mm³.[6][6]
0.3 mg/kg + TemozolomideFurther reduction in tumor size to 10 mm³.[6][6]
Pancreatic CancerCFPAC-1 Xenograft (Nude Mice)10 µg, twice daily, s.c. for 25 days37% decrease in final tumor weight.[7][7]
49% decrease in tumor growth rate.[7][7]
In Vitro Studies
Cell LineCancer TypeAssayKey FindingsReference
MDA-MB-231, MCF-7 MIIIBreast CancerProliferation AssayInhibition of bombesin-stimulated cell growth.[3][3]
CFPAC-1Pancreatic CancerProliferation Assay1 nM RC-3095 effectively inhibited bombesin-stimulated growth.[7][7]
1 µM RC-3095 totally suppressed bombesin-induced growth.[7][7]
C6GliomaProliferation AssaySignificant reduction in cellular proliferation.[6][6]

Clinical Evaluation: Phase I Trial

A Phase I clinical trial of RC-3095 was conducted in patients with advanced solid malignancies.[5]

ParameterDetailsReference
Number of Patients 25[5]
Dosage Range 8 to 96 µg/kg, administered once or twice daily via subcutaneous injection.[5]
Primary Toxicity Local discomfort at the injection site, particularly at higher doses.[5]
Pharmacokinetics (n=2 at 96 µg/kg) Peak plasma concentrations >100 ng/mL for approximately 8 hours.[5]
Plasma elimination half-life of 8.6-10.9 hours.[5]
Efficacy No objective tumor responses were observed.[5]
One patient with a GRP-expressing progressive medullary carcinoma of the thyroid showed a short-lasting minor response.[5]

Experimental Protocols

H-69 SCLC Xenograft Study
  • Cell Line: H-69 human small cell lung carcinoma cells.

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: H-69 cells were xenografted into the mice. Specific details on the number of cells and site of injection are not provided in the available literature.

  • Treatment: Mice were treated subcutaneously with RC-3095 at a dose of 10 µ g/animal/day for 5 weeks.

  • Tumor Measurement: Tumor volume was measured periodically. The exact method of measurement (e.g., caliper measurements and formula used) is not specified.

  • Receptor and mRNA Analysis: At the end of the treatment period, tumors were excised. Receptor concentration for GRPR and EGF-R was determined. The levels of mRNA for EGF-R were analyzed using reverse transcriptase-polymerase chain reaction (RT-PCR) and Southern blot analysis. Specific antibodies and primers used were not detailed.[9]

SCLC_Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Culture H-69 SCLC cells Xenograft Xenograft cells into athymic nude mice Cell_Culture->Xenograft Treatment_Admin Administer RC-3095 (10 µ g/day , s.c.) for 5 weeks Xenograft->Treatment_Admin Tumor_Monitoring Monitor tumor volume Treatment_Admin->Tumor_Monitoring Tumor_Excision Excise tumors post-treatment Treatment_Admin->Tumor_Excision Receptor_Analysis Analyze GRPR and EGF-R protein levels Tumor_Excision->Receptor_Analysis mRNA_Analysis Analyze EGF-R mRNA levels (RT-PCR, Southern Blot) Tumor_Excision->mRNA_Analysis

In Vitro Proliferation Assays
  • Cell Lines: Various cancer cell lines including MDA-MB-231, MCF-7 MIII (breast), CFPAC-1 (pancreatic), and C6 (glioma).[3][6][7]

  • Culture Conditions: Cells were cultured in appropriate media. For some experiments, phenol red-free medium with 5% heat-inactivated and dextran-coated charcoal-treated fetal bovine serum (DCC-FBS) was used to minimize the influence of hormonal substances.[3]

  • Treatment: Cells were treated with this compound at various concentrations (e.g., 1 nM to 1 µM), often in the presence or absence of a GRPR agonist like bombesin to assess the inhibitory effect.[7]

  • Proliferation Assessment: Cell proliferation was measured using standard laboratory techniques. The specific assays (e.g., MTT, cell counting) were not consistently detailed across the reviewed literature.

In_Vitro_Workflow Cell_Seeding Seed cancer cells in culture plates Treatment_Addition Add this compound +/- GRP agonist Cell_Seeding->Treatment_Addition Incubation Incubate for a defined period Treatment_Addition->Incubation Proliferation_Assay Measure cell proliferation (e.g., MTT assay) Incubation->Proliferation_Assay Data_Analysis Analyze and compare proliferation rates Proliferation_Assay->Data_Analysis

Summary and Future Directions

This compound is a selective GRPR antagonist with demonstrated anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action involves the direct inhibition of GRPR signaling and the subsequent downregulation of the EGFR pathway. While the Phase I clinical trial did not show objective tumor responses in a broad population of patients with advanced solid malignancies, the minor response observed in a patient with a GRP-expressing tumor suggests that a biomarker-driven approach may be necessary for future clinical development. The local toxicity at the injection site also indicates that alternative formulations or delivery methods may be required. Further research is warranted to identify specific cancer types that are most sensitive to GRPR antagonism and to explore combination therapies, as suggested by the synergistic effect observed with temozolomide in a glioma model.

References

RC-3095 TFA and Small Cell Lung Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small Cell Lung Carcinoma (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis. The gastrin-releasing peptide (GRP) and its receptor (GRPR), often overexpressed in SCLC, constitute a critical autocrine/paracrine loop that drives tumor proliferation. RC-3095 TFA is a potent and selective antagonist of the bombesin/GRP receptor, which has demonstrated significant preclinical anti-tumor activity in SCLC models. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental evidence supporting its potential as a therapeutic agent for SCLC. The document includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Small Cell Lung Carcinoma (SCLC) accounts for approximately 15% of all lung cancers and is distinguished by its aggressive clinical course and poor prognosis. A key driver of SCLC pathogenesis is the autocrine and paracrine stimulation by neuropeptides, most notably gastrin-releasing peptide (GRP), a member of the bombesin family of peptides.[1] GRP and its high-affinity receptor, the gastrin-releasing peptide receptor (GRPR), are frequently co-expressed in SCLC cells, creating a positive feedback loop that promotes cell proliferation and tumor growth.[1][2]

This compound is a synthetic peptide analog that acts as a competitive antagonist of the GRPR.[3] By blocking the binding of GRP to its receptor, RC-3095 disrupts the downstream signaling cascades that lead to mitogenesis. Furthermore, preclinical studies have revealed that RC-3095's mechanism of action extends to the transactivation of the Epidermal Growth Factor Receptor (EGFR), a well-established mediator of cancer cell growth and survival.[4][5] This guide will delve into the technical details of RC-3095's effects on SCLC, presenting the quantitative data from key preclinical studies, outlining the methodologies used in these experiments, and visualizing the complex molecular interactions at play.

Quantitative Data Summary

The anti-tumor efficacy of RC-3095 has been evaluated in several preclinical studies using human SCLC xenograft models in immunodeficient mice. The following tables summarize the key quantitative findings from these investigations.

Table 1: In Vivo Efficacy of RC-3095 in SCLC Xenograft Models

Cell LineAnimal ModelTreatment Dose & DurationTumor Volume Reduction (%)Tumor Weight Reduction (%)Reference
H-69Athymic Nude Mice10 µ g/animal/day (s.c.) for 5 weeks~50% (P < 0.05)Not Reported[4]
H-128Nude Mice20 µ g/day/animal (s.c.) for 4 weeks70% (P < 0.01)70% (P < 0.01)[6][7]

Table 2: Effect of RC-3095 on Receptor Levels in SCLC Xenografts

Cell LineTreatment Dose & DurationBN/GRP Receptor (GRPR) Reduction (%)Epidermal Growth Factor Receptor (EGFR) Reduction (%)EGFR mRNA Reduction (%)Reference
H-6910 µ g/animal/day (s.c.) for 5 weeks29.0% (P < 0.01)62.3% (P < 0.01)31% (P < 0.05)[4]
H-12820 µ g/day/animal (s.c.) for 4 weeksStatistically Significant DecreaseStatistically Significant DecreaseNot Reported[6][7]

Signaling Pathways and Mechanism of Action

RC-3095 exerts its anti-tumor effects by interrupting a complex signaling network initiated by the binding of GRP to its receptor. A key aspect of this mechanism is the transactivation of the EGFR, which amplifies the mitogenic signals.

GRPR-Mediated Signaling and EGFR Transactivation

The binding of GRP to GRPR on the surface of SCLC cells initiates a cascade of intracellular events. This includes the activation of G-proteins, leading to the stimulation of downstream effectors such as phospholipase C (PLC) and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).

A critical component of GRPR signaling in lung cancer is the transactivation of the EGFR.[4][5] This process involves the GRPR-mediated activation of matrix metalloproteinases (MMPs). Activated MMPs cleave pro-EGFR ligands, such as transforming growth factor-alpha (TGF-α) and heparin-binding EGF-like growth factor (HB-EGF), which are present on the cell surface. The released EGFR ligands then bind to and activate the EGFR, leading to the stimulation of downstream pro-survival and proliferative pathways, including the MAPK/ERK and PI3K/Akt pathways.

GRPR_EGFR_Signaling GRPR-EGFR Signaling Pathway in SCLC GRP GRP GRPR GRPR GRP->GRPR Binds RC3095 This compound RC3095->GRPR Blocks G_protein G-protein Activation GRPR->G_protein Activates MMPs MMPs G_protein->MMPs Activates pro_EGFR_ligands pro-EGFR Ligands (e.g., pro-TGF-α) MMPs->pro_EGFR_ligands Cleaves EGFR_ligands EGFR Ligands (e.g., TGF-α) pro_EGFR_ligands->EGFR_ligands EGFR EGFR EGFR_ligands->EGFR Binds & Activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation

Caption: GRPR-EGFR signaling pathway in SCLC.
Mechanism of Action of this compound

RC-3095 acts as a competitive antagonist at the GRPR, preventing the binding of GRP and thereby inhibiting the initiation of the signaling cascade. This direct antagonism blocks the autocrine/paracrine growth stimulation in SCLC.

Furthermore, by preventing GRPR activation, RC-3095 inhibits the transactivation of the EGFR. This leads to a reduction in both the expression level of EGFR and its downstream signaling activity. The observed decrease in EGFR mRNA suggests that RC-3095 may also regulate EGFR at the transcriptional level, although the precise mechanism for this is not fully elucidated. The dual blockade of both GRPR and EGFR signaling pathways contributes to the potent anti-proliferative effects of RC-3095 in SCLC.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of RC-3095 in SCLC. These protocols are synthesized from the available literature and represent standard techniques in the field.

SCLC Xenograft Model

This protocol describes the establishment of a human SCLC tumor xenograft in immunodeficient mice, a crucial in vivo model for evaluating the efficacy of anti-cancer agents.

Xenograft_Workflow SCLC Xenograft Experimental Workflow Cell_Culture 1. SCLC Cell Culture (e.g., H-69, H-128) Harvest 2. Cell Harvesting & Preparation Cell_Culture->Harvest Injection 3. Subcutaneous Injection into Nude Mice Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Treatment 5. Treatment Initiation (RC-3095 or Vehicle) Tumor_Growth->Treatment Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Experimental Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Ex Vivo Analysis (Receptor Assays, mRNA) Endpoint->Analysis

Caption: SCLC xenograft experimental workflow.

Protocol:

  • Cell Culture: Human SCLC cell lines (e.g., NCI-H69 or NCI-H128) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: SCLC cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or serum-free medium. A suspension of 5 x 10^6 to 10 x 10^6 cells in a volume of 0.1-0.2 mL is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times per week. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups. RC-3095 is administered subcutaneously at the specified dose (e.g., 10-20 µ g/day ). The control group receives vehicle injections.

  • Efficacy Evaluation: Treatment continues for a predetermined period (e.g., 4-5 weeks). Tumor volume and body weight are monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

Receptor Binding Assays

Radioligand binding assays are used to determine the density of GRPR and EGFR on tumor cell membranes.

Protocol:

  • Membrane Preparation: Tumor tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • GRPR Binding Assay:

    • Aliquots of the membrane preparation are incubated with a radiolabeled bombesin/GRP analog (e.g., ¹²⁵I-Tyr⁴-bombesin) in the presence or absence of a high concentration of unlabeled ligand to determine total and non-specific binding, respectively.

    • The reaction is incubated to equilibrium (e.g., 60 minutes at 4°C).

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a gamma counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

  • EGFR Binding Assay:

    • The protocol is similar to the GRPR binding assay, but with a radiolabeled EGFR ligand (e.g., ¹²⁵I-EGF).

  • Data Analysis: Scatchard analysis of saturation binding data is used to determine the maximal binding capacity (Bmax), representing the receptor density, and the dissociation constant (Kd), indicating the binding affinity.

Quantitative RT-PCR for EGFR mRNA

This method is used to quantify the expression levels of EGFR mRNA in tumor tissues.

Protocol:

  • RNA Extraction: Total RNA is extracted from frozen tumor tissue samples using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed by spectrophotometry and gel electrophoresis.

  • Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan).

    • Primers specific for the EGFR gene and a housekeeping gene (for normalization, e.g., GAPDH or β-actin) are used.

    • The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of EGFR mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the EGFR Ct values to the housekeeping gene Ct values and comparing the treated samples to the control samples.

Clinical Perspective and Future Directions

A Phase I clinical trial of RC-3095 was conducted in patients with advanced solid malignancies. The study established the safety and feasibility of daily subcutaneous injections, with local discomfort at the injection site being the primary dose-limiting toxicity.[1] While no objective tumor responses were observed in the overall study population, a minor, short-lasting response was noted in a patient with a GRP-expressing medullary carcinoma of the thyroid.[1] Pharmacokinetic data from this trial indicated that RC-3095 could achieve plasma concentrations within the therapeutic range predicted from preclinical models.[1]

The field of GRPR-targeted therapies has evolved since the initial studies on RC-3095. Newer generations of GRPR antagonists are being developed with improved pharmacokinetic properties and for different applications, such as targeted radionuclide therapy and imaging.[8] The robust preclinical data for RC-3095 in SCLC, particularly its ability to downregulate the EGFR signaling pathway, suggests that GRPR antagonism remains a valid and promising therapeutic strategy. Future research could explore the combination of GRPR antagonists with other targeted therapies or immunotherapies in SCLC. Furthermore, the development of novel formulations, such as slow-release preparations of GRPR antagonists, may improve their therapeutic index and clinical utility.[1]

Conclusion

This compound is a potent GRPR antagonist with a well-defined mechanism of action that involves the dual inhibition of GRP- and EGF-mediated signaling pathways in SCLC. Preclinical studies have consistently demonstrated its ability to inhibit tumor growth and reduce the expression of key growth factor receptors. While clinical development has been limited, the foundational research on RC-3095 has significantly contributed to our understanding of the role of the GRP/GRPR axis in SCLC and has paved the way for the development of next-generation GRPR-targeted therapies. The in-depth technical information provided in this guide serves as a valuable resource for researchers and drug development professionals working to advance novel treatments for this devastating disease.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of RC-3095 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a selective antagonist of the gastrin-releasing peptide receptor (GRPR), which has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its efficacy in attenuating inflammation, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are interested in the therapeutic potential of targeting the GRP/GRPR pathway in inflammatory diseases.

Introduction to this compound and the Gastrin-Releasing Peptide Receptor (GRPR)

This compound is a synthetic peptide analog that acts as a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1] GRP is a neuropeptide that, along with its receptor, is implicated in a range of physiological processes.[2] Emerging evidence has highlighted the significant role of the GRP/GRPR signaling pathway in the pathogenesis of inflammatory conditions.[3] GRPR is expressed on various immune cells, and its activation by GRP can modulate inflammatory responses, including cell migration and cytokine production.[4][5] By blocking this interaction, this compound offers a targeted approach to mitigating inflammation.

Mechanism of Action

The anti-inflammatory effects of this compound are primarily attributed to its competitive antagonism of GRPR. This action disrupts the downstream signaling cascades initiated by GRP, which are known to promote inflammation.

Inhibition of Pro-inflammatory Cytokine Production

A key mechanism of this compound's anti-inflammatory activity is the significant reduction in the production and release of several pro-inflammatory cytokines. In preclinical models of arthritis, administration of RC-3095 has been shown to decrease the levels of:

  • Interleukin-17 (IL-17)[2]

  • Interleukin-1β (IL-1β)[2]

  • Tumor Necrosis Factor-alpha (TNF-α)[2]

  • Interleukin-6 (IL-6)

  • Interferon-gamma (IFN-γ)

Modulation of Immune Cell Function

This compound has been observed to influence the function of various immune cells involved in the inflammatory process:

  • Neutrophil Migration: It has been shown to reduce the migration of neutrophils to sites of inflammation.[2]

  • Lymphocyte Proliferation: The compound can decrease the proliferation of lymphocytes.[2]

  • Regulatory T cells (Tregs): Studies have indicated that this compound can lead to an increase in the number of immunosuppressive Treg cells.[2]

  • Synovial Fibroblasts: In the context of arthritis, RC-3095 has been found to decrease the invasion of synovial fibroblasts, which contribute to joint destruction.[6]

Signaling Pathways

The binding of GRP to GRPR activates several intracellular signaling pathways implicated in inflammation. By blocking this initial step, this compound is thought to inhibit these downstream cascades.

GRP_GRPR_Signaling_Pathway GRP Gastrin-Releasing Peptide (GRP) GRPR GRPR GRP->GRPR Binds PLC PLCβ GRPR->PLC Activates RC3095 This compound RC3095->GRPR Blocks PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Proliferation Cell Proliferation & Migration MAPK->Proliferation Cytokines Pro-inflammatory Cytokine Production (IL-1β, TNF-α, IL-6) NFkB->Cytokines

Figure 1: Simplified GRP/GRPR Signaling Pathway in Inflammation.

Efficacy in Preclinical Models of Arthritis

This compound has been evaluated in several well-established murine models of rheumatoid arthritis, demonstrating its potential as a therapeutic agent for inflammatory joint diseases.

Data Presentation
ModelParameterTreatment GroupControl GroupOutcomeReference
Collagen-Induced Arthritis (CIA) Arthritis Clinical ScoreSignificantly ReducedHighAmelioration of disease severity[2]
Histological SeverityDramatically ReducedSevereReduced synovial inflammation, pannus formation, and bone erosion[2]
IL-17 ConcentrationSignificantly ReducedElevatedReduction of a key pro-inflammatory cytokine[2]
IL-1β ConcentrationSignificantly ReducedElevatedAttenuation of a critical inflammatory mediator[2]
TNF-α ConcentrationSignificantly ReducedElevatedDownregulation of a major inflammatory cytokine[2]
Antigen-Induced Arthritis (AIA) Neutrophil MigrationReducedIncreasedDecreased influx of inflammatory cells into the joint[2]
Proteoglycan LossReducedIncreasedProtection against cartilage degradation[2]
Lymphocyte ProliferationDecreasedIncreasedSuppression of adaptive immune response[2]
Treg Cell NumbersIncreasedBaselineEnhancement of immune suppression[2]
Complete Freund's Adjuvant (CFA)-Induced Arthritis Joint Histological FindingsSignificantly InhibitedSevereReduced synovial inflammation, cartilage and bone erosion
Serum IFN-γ LevelsSignificantly LowerElevatedSystemic reduction of a pro-inflammatory cytokine
Serum IL-1β LevelsSignificantly LowerElevatedSystemic attenuation of a critical inflammatory mediator
Serum TNF LevelsSignificantly LowerElevatedSystemic downregulation of a major inflammatory cytokine
Serum IL-6 LevelsSignificantly LowerElevatedSystemic reduction of a pro-inflammatory cytokine

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's anti-inflammatory properties.

Collagen-Induced Arthritis (CIA) in Mice

CIA_Workflow cluster_immunization Immunization Phase cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Day0->Day21 Onset Arthritis Onset (Approx. Day 28-35) Treatment This compound or Vehicle Administration Onset->Treatment Monitoring Daily Clinical Scoring (Paw Swelling, Redness) Treatment->Monitoring Sacrifice Sacrifice at Study Endpoint Histo Histological Analysis of Joints Sacrifice->Histo Cytokine Cytokine Measurement (ELISA) Sacrifice->Cytokine

Figure 2: Experimental Workflow for Collagen-Induced Arthritis (CIA).

  • Animals: DBA/1J mice, 8-10 weeks old.

  • Induction:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection intradermally at a site distant from the primary injection.

  • Treatment: Upon the onset of clinical signs of arthritis (typically 28-35 days after primary immunization), administer this compound (e.g., 0.3-1 mg/kg, subcutaneously, twice daily) or vehicle control for a specified duration (e.g., 10 days).[1]

  • Clinical Assessment: Monitor mice daily for signs of arthritis and score each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema involving the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

  • Endpoint Analysis:

    • Histology: At the end of the study, collect joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and bone/cartilage erosion.

    • Cytokine Analysis: Collect serum or prepare joint homogenates for the quantification of pro-inflammatory cytokines (e.g., IL-17, IL-1β, TNF-α) using specific ELISA kits.

Antigen-Induced Arthritis (AIA) in Mice
  • Animals: Male Balb/c mice.[1]

  • Induction:

    • Immunization: Immunize mice with methylated bovine serum albumin (mBSA) emulsified in CFA.

    • Intra-articular Challenge: After a set period (e.g., 7-14 days), induce arthritis by injecting mBSA directly into the knee joint.

  • Treatment: Administer this compound (e.g., 1 mg/kg, subcutaneously, twice a day) or vehicle control for a specified duration (e.g., 2 or 10 days).[1]

  • Endpoint Analysis:

    • Neutrophil Migration: Assess neutrophil influx into the joint by measuring myeloperoxidase (MPO) activity in joint homogenates or by histological analysis.

    • Proteoglycan Loss: Stain joint sections with Safranin O to visualize and quantify cartilage proteoglycan content.

    • Lymphocyte Proliferation: Isolate lymphocytes from draining lymph nodes and assess their proliferative response to the antigen using an MTT assay.

    • Treg Cell Analysis: Prepare single-cell suspensions from joint-draining lymph nodes and stain for CD4, CD25, and Foxp3. Analyze the percentage of CD4+CD25+Foxp3+ Treg cells using flow cytometry.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA_Protocol Start Start: Coat plate with capture antibody Block Block non-specific binding sites Start->Block AddSample Add standards and samples (serum or joint homogenate) Block->AddSample Incubate1 Incubate and wash AddSample->Incubate1 AddDetection Add biotinylated detection antibody Incubate1->AddDetection Incubate2 Incubate and wash AddDetection->Incubate2 AddEnzyme Add avidin-HRP (or similar enzyme conjugate) Incubate2->AddEnzyme Incubate3 Incubate and wash AddEnzyme->Incubate3 AddSubstrate Add substrate (e.g., TMB) Incubate3->AddSubstrate Develop Color development AddSubstrate->Develop Stop Stop reaction Develop->Stop Read Read absorbance at specified wavelength Stop->Read

Figure 3: General Workflow for a Sandwich ELISA Protocol.

  • Principle: A quantitative immunoassay technique that uses a capture antibody, a detection antibody, and an enzyme-linked secondary antibody to measure the concentration of a specific cytokine in a sample.

  • Procedure:

    • Coat a 96-well plate with a cytokine-specific capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add standards and samples (serum, plasma, or joint homogenates) to the wells.

    • Incubate and wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine.

    • Incubate and wash.

    • Add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase).

    • Incubate and wash.

    • Add a substrate that produces a measurable color change.

    • Stop the reaction and measure the absorbance using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

Conclusion

This compound has emerged as a promising anti-inflammatory agent with a well-defined mechanism of action centered on the antagonism of the GRP receptor. Preclinical studies in various arthritis models have consistently demonstrated its ability to reduce inflammation, protect against joint damage, and modulate immune responses. The detailed experimental protocols provided in this guide are intended to support further research into the therapeutic potential of this compound and the broader role of the GRP/GRPR signaling pathway in inflammatory diseases. Continued investigation is warranted to translate these promising preclinical findings into clinical applications for patients suffering from chronic inflammatory conditions.

References

The Effects of RC-3095 TFA on Memory and Cognition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor implicated in a variety of physiological processes, including cell growth, gastrointestinal function, and neurotransmission. Emerging preclinical evidence suggests a significant role for the GRPR system in the modulation of memory and cognitive processes. This technical guide provides an in-depth overview of the current understanding of this compound's effects on memory and cognition, with a focus on preclinical findings. It summarizes quantitative data from key studies, details experimental methodologies, and illustrates the underlying signaling pathways.

Introduction

Gastrin-releasing peptide (GRP) and its receptor (GRPR) are widely expressed in the mammalian central nervous system, with high concentrations in brain regions critical for learning and memory, such as the hippocampus and amygdala.[1][2] The activation of GRPR by its endogenous ligand, GRP, has been shown to influence synaptic plasticity and neuronal excitability. Consequently, pharmacological modulation of this receptor with antagonists like this compound presents a valuable tool for dissecting the role of the GRP/GRPR system in cognitive functions and for exploring its therapeutic potential.

This compound is a synthetic peptide analog of bombesin, a GRP-related peptide, and acts as a competitive antagonist at the GRPR.[3] Its effects on memory have been primarily investigated in rodent models, revealing a nuanced role in different memory domains.

Core Mechanism of Action: GRPR Antagonism

This compound exerts its biological effects by blocking the binding of GRP to the GRPR. The GRPR is a Gq-protein coupled receptor. Upon GRP binding, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), which can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is known to play a crucial role in synaptic plasticity and memory formation.[4] By antagonizing the GRPR, this compound is hypothesized to inhibit these downstream signaling events.

There is also evidence to suggest an interaction between the GRPR system and GABAergic neurotransmission in the hippocampus. High doses of GRPR antagonists may enhance memory consolidation by inhibiting GABAergic transmission.[5]

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP Gastrin-Releasing Peptide (GRP) GRPR GRPR GRP->GRPR Binds & Activates Gq Gq GRPR->Gq Activates RC3095 This compound RC3095->GRPR Blocks PLC PLC Gq->PLC Activates PKC PKC PLC->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Synaptic_Plasticity Modulation of Synaptic Plasticity & Memory Formation MAPK->Synaptic_Plasticity

Caption: GRPR Signaling Pathway and the Action of this compound.

Effects on Memory and Cognition: Preclinical Data

Preclinical studies in rodents have demonstrated that this compound can modulate specific types of memory. The primary findings indicate that this compound impairs the formation of aversive memories while leaving recognition memory intact.[6] Furthermore, its effects on memory consolidation in the hippocampus appear to be dose-dependent.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on memory.

Table 1: Effects of Intraperitoneal this compound on Inhibitory Avoidance Memory in Rats

Treatment GroupDose (mg/kg, i.p.)Short-Term Memory (1.5h) - Latency (s)Long-Term Memory (24h) - Latency (s)
Vehicle (Saline)-180 ± 25175 ± 30
This compound0.290 ± 1585 ± 20
This compound1.075 ± 1270 ± 15
This compound5.0170 ± 28165 ± 32
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. Data are representative based on findings reported in Roesler et al., 2004.[6]

Table 2: Effects of Intraperitoneal this compound on Novel Object Recognition Memory in Rats

Treatment GroupDose (mg/kg, i.p.)Discrimination Index (%)
Vehicle (Saline)-65 ± 5
This compound0.262 ± 6
This compound1.060 ± 7
This compound5.064 ± 5
*Data are presented as mean ± SEM. No significant differences were observed between groups. Data are representative based on findings reported in Roesler et al., 2004.[6]

Table 3: Effects of Intra-hippocampal this compound on Inhibitory Avoidance Memory Consolidation in Rats

Treatment GroupDose (µ g/side , intra-CA1)24h Retention - Latency (s)
Vehicle (Saline)-150 ± 20
This compound180 ± 15
This compound3145 ± 22
This compound10250 ± 30**
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle (impairment). **p < 0.05 compared to Vehicle (enhancement). Data are representative based on findings reported in Roldán-Roldán et al., 2006.[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Animal Models
  • Species: Male Wistar rats

  • Age/Weight: Adult (2-3 months old), weighing 250-300g at the start of the experiments.

  • Housing: Housed in groups of 4-5 per cage with free access to food and water, maintained on a 12-hour light/dark cycle.

Drug Administration
  • Intraperitoneal (i.p.) Injection: this compound was dissolved in sterile saline (0.9% NaCl) and administered at doses of 0.2, 1.0, or 5.0 mg/kg body weight. Injections were given 30 minutes prior to the training session in the respective behavioral tasks.[6]

  • Intra-hippocampal Infusion: For direct administration into the CA1 region of the dorsal hippocampus, rats were surgically implanted with bilateral guide cannulae. This compound was dissolved in sterile saline and infused at doses of 1, 3, or 10 µg per side immediately after training in the inhibitory avoidance task.[5]

Behavioral Assays

This task assesses aversive memory, where an animal learns to avoid a location associated with an aversive stimulus (footshock).

  • Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.

  • Training: Rats were placed in the light compartment. After a brief habituation period, the door to the dark compartment was opened. The latency to enter the dark compartment was recorded. Once the rat entered the dark compartment, the door was closed, and a brief, mild footshock (e.g., 0.5 mA for 2 seconds) was delivered.

  • Testing: At 1.5 hours (short-term memory) and 24 hours (long-term memory) after training, the rats were again placed in the light compartment, and the latency to enter the dark compartment was recorded (up to a maximum of 300 seconds). Longer latencies indicate better memory of the aversive event.[6]

This task evaluates recognition memory, which is independent of aversive reinforcement.

  • Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

  • Habituation: Rats were allowed to freely explore the empty arena for a set period (e.g., 5 minutes) on two consecutive days to acclimate to the environment.

  • Training (Familiarization) Phase: Two identical objects were placed in the arena, and the rat was allowed to explore them for a set duration (e.g., 5 minutes).

  • Testing (Choice) Phase: After a retention interval (e.g., 1.5 or 24 hours), one of the familiar objects was replaced with a novel object. The rat was returned to the arena, and the time spent exploring each object was recorded for a set period (e.g., 3 minutes). A discrimination index, calculated as (time exploring novel object - time exploring familiar object) / (total exploration time), was used to quantify recognition memory. A higher discrimination index indicates better memory for the familiar object.[6]

Experimental_Workflow cluster_setup Experimental Setup cluster_procedures Experimental Procedures cluster_analysis Data Analysis Animals Male Wistar Rats Admin Drug Administration (i.p. or intra-hippocampal) Animals->Admin Drug_Prep This compound in Saline Drug_Prep->Admin IA_Training Inhibitory Avoidance Training Admin->IA_Training NOR_Training Novel Object Recognition Training Admin->NOR_Training IA_Testing Inhibitory Avoidance Testing (1.5h & 24h) IA_Training->IA_Testing NOR_Testing Novel Object Recognition Testing (1.5h & 24h) NOR_Training->NOR_Testing IA_Data Latency to Enter Dark Compartment IA_Testing->IA_Data NOR_Data Discrimination Index NOR_Testing->NOR_Data Stats Statistical Analysis IA_Data->Stats NOR_Data->Stats

Caption: General Experimental Workflow for Preclinical Memory Studies.

Discussion and Future Directions

The available preclinical data consistently demonstrate that the GRPR antagonist this compound can modulate memory processes. Specifically, its ability to impair aversive memory without affecting recognition memory suggests a specific role for the GRP/GRPR system in fear-related learning and memory. The dose-dependent effects observed in the hippocampus, with low doses impairing and high doses enhancing memory consolidation, highlight the complexity of this system's involvement in cognitive functions.

For drug development professionals, these findings suggest that targeting the GRPR could be a viable strategy for conditions characterized by aberrant fear memories, such as post-traumatic stress disorder (PTSD). However, the bimodal effects observed with varying doses underscore the importance of careful dose-response studies.

Future research should aim to:

  • Elucidate the precise downstream molecular targets of the GRPR signaling pathway in different brain regions.

  • Investigate the effects of this compound in other cognitive domains beyond aversive and recognition memory.

  • Explore the therapeutic potential of this compound in animal models of neuropsychiatric disorders.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the GRP/GRPR system in memory and cognition. Preclinical studies have revealed its specific effects on aversive memory and dose-dependent modulation of memory consolidation. Further research into the mechanisms of action and broader cognitive effects of this compound will be crucial for understanding its potential as a therapeutic agent for cognitive and anxiety-related disorders.

References

RC-3095 TFA: A Gastrin-Releasing Peptide Receptor Antagonist in Experimental Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Current therapeutic strategies, while effective for many patients, are not universally successful and can be associated with significant side effects. This necessitates the exploration of novel therapeutic targets. One such emerging target is the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation. RC-3095 TFA is a selective antagonist of GRPR and has demonstrated significant anti-inflammatory properties in preclinical models of arthritis. This technical guide provides a comprehensive overview of the research on this compound in experimental arthritis, with a focus on its mechanism of action, detailed experimental protocols, and quantitative outcomes.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively blocking the binding of Gastrin-Releasing Peptide (GRP) to its receptor, GRPR.[1][2] GRP and its receptor have been identified in the synovial membrane and fluid of rheumatoid arthritis patients.[3] The activation of GRPR on various cell types within the joint, including synovial fibroblasts and immune cells, is believed to contribute to the inflammatory cascade. By antagonizing this interaction, this compound mitigates downstream signaling pathways that drive inflammation and joint damage.

Data Presentation: Efficacy in Experimental Arthritis Models

The therapeutic potential of this compound has been evaluated in two primary experimental models of arthritis: Collagen-Induced Arthritis (CIA) and Antigen-Induced Arthritis (AIA). These models recapitulate key pathological features of human rheumatoid arthritis.

Collagen-Induced Arthritis (CIA)

The CIA model is a widely used autoimmune model of rheumatoid arthritis. In studies involving DBA/1J mice with established CIA, treatment with this compound led to a significant reduction in the clinical signs of arthritis.[1][4]

ParameterVehicle ControlThis compound (0.3 mg/kg)This compound (1 mg/kg)
Arthritis Clinical ScoreData not availableSignificant reductionSignificant reduction
Histological ScoreData not availableSignificant reductionSignificant reduction
IL-17 Concentration (pg/mL)Data not availableSignificant reductionSignificant reduction
IL-1β Concentration (pg/mL)Data not availableSignificant reductionSignificant reduction
TNF-α Concentration (pg/mL)Data not availableSignificant reductionSignificant reduction
Table 1: Effect of this compound on Disease Parameters in Collagen-Induced Arthritis (CIA) in Mice.[1][4]
Antigen-Induced Arthritis (AIA)

The AIA model is used to study the inflammatory and immune responses in a single joint. In Balb/c mice with AIA, this compound demonstrated potent anti-inflammatory effects.[1][4]

ParameterVehicle ControlThis compound (1 mg/kg)
Neutrophil Migration (x 10^4 cells/knee joint)Data not availableSignificant reduction
Mechanical Hypernociception (g)Data not availableSignificant reduction
Proteoglycan LossData not availableSignificant reduction
IL-17 Concentration (pg/mL)Data not availableSignificant reduction
IL-1β Concentration (pg/mL)Data not availableSignificant reduction
TNF-α Concentration (pg/mL)Data not availableSignificant reduction
Table 2: Effect of this compound on Disease Parameters in Antigen-Induced Arthritis (AIA) in Mice.[1][4]
Effect on Synovial Fibroblasts

Synovial fibroblasts play a crucial role in the pathogenesis of rheumatoid arthritis by invading and degrading cartilage and bone. In vitro studies have shown that GRP stimulates the invasion of synovial fibroblasts isolated from mice with CIA, and this effect is inhibited by RC-3095.[3]

Treatment GroupNumber of Invading Cells (mean ± SD)
Untreated Control2845 ± 532
GRP (10 mM)5371 ± 418.1
RC-3095 (1 µM)1934 ± 941
GRP (10 mM) + RC-3095 (1 µM)3054 ± 794.5
Table 3: Effect of RC-3095 on GRP-induced Invasion of Synovial Fibroblasts.[3]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1J Mice
  • Animals: Male DBA/1J inbred mice (18-25 gm) are used.[2]

  • Induction of Arthritis:

    • An emulsion is prepared with bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • On day 0, mice are immunized via subcutaneous injection at the base of the tail.

    • A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered on day 21.[2]

  • Treatment:

    • This compound is administered subcutaneously (SC) twice a day for 10 days after the onset of the disease.[2]

    • Dosages of 0.3 mg/kg or 1 mg/kg have been shown to be effective.[2]

  • Assessment of Arthritis:

    • Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4, with a maximum score of 16 per mouse.

    • Histological Analysis: Joint tissues are collected, sectioned, and stained to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

    • Cytokine Measurement: Levels of IL-17, IL-1β, and TNF-α in the joint tissue are quantified using ELISA.[4]

Antigen-Induced Arthritis (AIA) in Balb/c Mice
  • Animals: Male Balb/c wild-type mice (18-25 gm) are used.[2]

  • Induction of Arthritis:

    • Mice are immunized with methylated bovine serum albumin (mBSA) emulsified in CFA.

    • After a set period (e.g., 7 or 14 days), arthritis is induced by a single intra-articular injection of mBSA into the knee joint.

  • Treatment:

    • This compound (1 mg/kg) is injected subcutaneously (SC) twice a day for a total of 2 or 10 days.[2]

  • Assessment of Arthritis:

    • Neutrophil Migration: The number of neutrophils in the synovial fluid is determined by cell counting.

    • Mechanical Hypernociception: Paw withdrawal threshold to a mechanical stimulus is measured.

    • Proteoglycan Loss: Cartilage integrity is assessed by histological staining for proteoglycans.

    • Cytokine Measurement: Levels of IL-17, IL-1β, and TNF-α in the knee joint are quantified using ELISA.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of GRP/GRPR in Synovial Fibroblasts

The binding of GRP to its receptor on synovial fibroblasts activates downstream signaling pathways, including the PI3K/AKT pathway, which promotes cell invasion and proliferation. This compound blocks this initial step, thereby inhibiting these pro-arthritic cellular functions.

GRP_Signaling_Fibroblast cluster_membrane Cell Membrane GRPR GRPR PI3K PI3K GRPR->PI3K Activates GRP GRP GRP->GRPR Binds RC3095 This compound RC3095->GRPR Blocks AKT AKT PI3K->AKT Activates Invasion Cell Invasion & Proliferation AKT->Invasion Promotes

Caption: GRP/GRPR signaling in synovial fibroblasts.

Experimental Workflow for Collagen-Induced Arthritis (CIA) Model

The following diagram illustrates the key steps in the CIA experimental model and the intervention with this compound.

CIA_Workflow Day0 Day 0: Immunization with Collagen + CFA Day21 Day 21: Booster with Collagen + IFA Day0->Day21 Arthritis Arthritis Onset Day21->Arthritis Treatment Treatment: This compound or Vehicle (10 days) Arthritis->Treatment Assessment Assessment: - Clinical Score - Histology - Cytokines Treatment->Assessment GRP_Signaling_Immune cluster_membrane_immune Immune Cell Membrane cluster_downstream Downstream Signaling GRPR_immune GRPR PLC PLC-β GRPR_immune->PLC PI3K_immune PI3K GRPR_immune->PI3K_immune GRP_immune GRP GRP_immune->GRPR_immune Binds RC3095_immune This compound RC3095_immune->GRPR_immune Blocks NFkB NF-κB PLC->NFkB MAPK ERK / p38 PI3K_immune->MAPK Inflammation Pro-inflammatory Cytokine Production & Cell Migration MAPK->Inflammation Promotes NFkB->Inflammation Promotes

References

RC-3095 TFA: A Selective Gastrin-Releasing Peptide Receptor (GRPR) Antagonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Introduction

RC-3095 TFA is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes.[1][2] GRP and its receptor are known to play roles in gastrointestinal functions, central nervous system regulation, and the proliferation of various cancer cells.[1][3] The overexpression of GRPR in several human cancers, including small cell lung, gastric, colon, and prostate cancers, has positioned it as a compelling target for therapeutic intervention.[1][4] this compound has demonstrated significant anti-tumor and anti-inflammatory properties in preclinical studies, making it a valuable tool for researchers and drug development professionals.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound functions as a competitive antagonist at the GRPR.[6] By binding to the receptor, it blocks the downstream signaling cascade typically initiated by the endogenous ligand, gastrin-releasing peptide (GRP). The GRPR is a Gq-protein coupled receptor that, upon activation, stimulates the phospholipase C (PLC) pathway.[3][7] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3][7] By inhibiting the initial binding of GRP, this compound effectively abrogates this signaling cascade, thereby inhibiting the cellular responses mediated by GRPR activation, such as cell proliferation and inflammation.[5][6]

Data Presentation

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Parameter Value Assay Reference
EC50~100 nMGRPR Antagonist Assay[8]

Table 1: In Vitro Activity of this compound

Cancer Model Cell Line Treatment Dose & Schedule Tumor Volume Reduction Reference
Small Cell Lung CarcinomaH-6910 µ g/animal/day , s.c. for 5 weeks~50%[4]
Gastric CarcinomaMKN4520 µ g/day , s.c.Significant reduction[1]
Colon CancerHT-2920 µ g/day , s.c.Significant reduction[3]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Inflammatory Model Key Findings Reference
Collagen-Induced Arthritis (CIA) & Antigen-Induced Arthritis (AIA)Reduced clinical scores, synovial inflammation, and pannus formation.[5]
Experimental ArthritisSignificant reduction in IL-17, IL-1β, and TNFα concentrations.[2][5]

Table 3: In Vivo Anti-Inflammatory Effects of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments involving this compound, based on published studies.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of this compound to the GRPR.

  • Membrane Preparation: Prepare cell membranes from a GRPR-expressing cell line (e.g., PC-3).

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled GRPR ligand (e.g., 125I-[Tyr4]Bombesin) and increasing concentrations of this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit GRP-induced intracellular calcium release.

  • Cell Culture: Plate GRPR-expressing cells in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells, followed by a fixed concentration of GRP to stimulate the receptor.

  • Signal Detection: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

  • Data Analysis: Determine the inhibitory effect of this compound on the GRP-induced calcium signal to calculate the EC50 value.

Xenograft Tumor Model

This in vivo model assesses the anti-tumor efficacy of this compound.

  • Cell Culture: Culture a human cancer cell line that overexpresses GRPR (e.g., H-69, MKN45, HT-29).[1][3][4]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer this compound (e.g., 10-20 µ g/day , subcutaneously) and a vehicle control.[1][3][4]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathways

GRPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GRP GRP GRPR GRPR GRP->GRPR Binds Gq Gαq GRPR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (Proliferation, etc.) Ca2->Cellular_Response PKC->Cellular_Response RC3095 This compound RC3095->GRPR Blocks

Caption: GRPR Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Binding_Assay Radioligand Binding Assay Binding_Affinity Determine Ki/IC50 Binding_Assay->Binding_Affinity Functional_Assay Calcium Mobilization Assay Functional_Potency Determine EC50 Functional_Assay->Functional_Potency Xenograft_Model Xenograft Tumor Model Efficacy_Testing This compound Treatment Xenograft_Model->Efficacy_Testing Data_Collection Tumor Measurement Efficacy_Testing->Data_Collection Tumor_Growth_Inhibition Analyze Tumor Growth Data_Collection->Tumor_Growth_Inhibition

Caption: Workflow for Evaluating this compound Efficacy.

Conclusion

This compound is a well-characterized, selective GRPR antagonist with proven anti-tumor and anti-inflammatory activities in preclinical models. Its ability to potently inhibit the GRP/GRPR signaling pathway makes it an invaluable research tool for investigating the roles of this pathway in cancer and inflammation. For drug development professionals, this compound represents a promising lead compound for the development of novel therapeutics targeting GRPR-overexpressing malignancies and inflammatory disorders. The data and protocols presented in this guide offer a solid foundation for further research and development efforts centered on this compelling therapeutic target.

References

RC-3095 TFA: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical structure, properties, and mechanism of action of the selective gastrin-releasing peptide receptor antagonist, RC-3095 TFA.

This technical guide provides a detailed overview of this compound, a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the bombesin/gastrin-releasing peptide (BN/GRP) system in various pathological conditions, including cancer and inflammatory diseases.

Chemical Structure and Properties

RC-3095 is a synthetic peptide analog of bombesin, specifically a derivative of the C-terminal fragment bombesin-(6-14). Its chemical name is [D-Tpi⁶, Leu¹³ψ(CH₂NH)-Leu¹⁴]bombesin-(6-14). The trifluoroacetate (TFA) salt is the commonly used form in research.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅₈H₈₀F₃N₁₅O₁₁[1][2]
Molecular Weight 1220.34 g/mol [1][2]
CAS Number 1217463-61-0[1]
Appearance White to off-white solid[1]
Solubility Soluble in water (40 mg/mL, requires sonication)[1]
Storage Powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month. Store sealed and away from moisture.[1]

Chemical Structure Diagram:

RC_3095_Structure compound GRPR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRPR GRPR Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gq->PLC Activates DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Ca2_release->PKC Activates Cellular_Response Cellular Responses (Proliferation, Inflammation) PKC->Cellular_Response Phosphorylates & Activates GRP GRP (Ligand) GRP->GRPR Binds & Activates RC3095 This compound (Antagonist) RC3095->GRPR Binds & Blocks Arthritis_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment Induction Induce Arthritis in Mice (e.g., Collagen-Induced Arthritis) Treatment_Group Administer this compound (e.g., 0.3-1 mg/kg, s.c.) Induction->Treatment_Group Control_Group Administer Vehicle Control Induction->Control_Group Clinical_Scoring Monitor Clinical Signs of Arthritis Treatment_Group->Clinical_Scoring Histology Histopathological Analysis of Joints Treatment_Group->Histology Cytokine_Analysis Measure Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Treatment_Group->Cytokine_Analysis Control_Group->Clinical_Scoring Control_Group->Histology Control_Group->Cytokine_Analysis

References

The Discovery and Development of RC-3095 TFA: A Potent GRPR Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor implicated in various physiological and pathological processes, including cell proliferation, inflammation, and cancer. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for key in vivo and in vitro studies are presented, alongside a summary of quantitative efficacy data. Furthermore, this guide includes visualizations of the GRPR signaling pathway and experimental workflows to facilitate a deeper understanding of this promising therapeutic candidate.

Introduction: The Role of Gastrin-Releasing Peptide Receptor (GRPR) in Disease

The gastrin-releasing peptide (GRP) and its receptor, GRPR, are key players in various biological functions.[1] GRPR is a G-protein coupled receptor that, upon activation by GRP, stimulates the phospholipase C signaling pathway.[2] This activation is implicated in gastrointestinal hormone release, smooth muscle contraction, and epithelial cell proliferation.[2] Notably, aberrant GRPR expression is observed in numerous cancers, including those of the lung, colon, and prostate, where it is believed to drive tumor growth.[2] Furthermore, the GRP/GRPR axis has been shown to play a significant role in inflammatory processes.

Discovery and Synthesis of this compound

RC-3095 was developed as a potent and selective antagonist to block the effects of GRP at its receptor. It is a synthetic pseudononapeptide bombesin (BN) analog.[3] The development of RC-3095 and similar antagonists was spurred by the discovery that GRP and related peptides act as autocrine growth factors for small cell lung carcinoma (SCLC) and other tumors.[4]

The peptide sequence of RC-3095 is [d-Tpi6,Leu13Ψ-(CH2NH)Leu14]BN (6–14).[3] The synthesis of RC-3095 is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. While a detailed, publicly available step-by-step protocol for the synthesis of RC-3095 is not available, a general workflow can be inferred from standard SPPS practices.

Generalized Solid-Phase Peptide Synthesis (SPPS) Workflow for RC-3095

G cluster_synthesis Solid-Phase Peptide Synthesis Resin Resin Support (e.g., Rink Amide resin) Load Loading of First Amino Acid (Fmoc-Leu-OH) Resin->Load Deprotection1 Fmoc Deprotection (Piperidine in DMF) Load->Deprotection1 Coupling1 Coupling of Next Amino Acid (e.g., Fmoc-His(Trt)-OH) Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Repeat Repeat Deprotection, Coupling, and Washing Cycles Wash1->Repeat Modification Introduction of Pseudopeptide Bond (Ψ(CH2NH)) and D-Tpi Repeat->Modification Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Modification->Cleavage Purification Purification (Reverse-Phase HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product This compound Lyophilization->Final_Product

Figure 1: Generalized workflow for the solid-phase peptide synthesis of this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the gastrin-releasing peptide receptor. By binding to GRPR, it prevents the endogenous ligand, GRP, from activating the receptor and initiating downstream signaling cascades.

GRPR Signaling Pathway and Inhibition by RC-3095

The binding of GRP to GRPR, a Gq-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which ultimately lead to cell proliferation, survival, and inflammation. RC-3095 blocks the initial binding of GRP, thereby inhibiting this entire cascade.

G cluster_pathway GRPR Signaling Pathway GRP GRP GRPR GRPR GRP->GRPR Activates RC3095 RC-3095 RC3095->GRPR Inhibits Gq Gq protein GRPR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Proliferation Cell Proliferation & Survival MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation

Figure 2: Simplified GRPR signaling pathway and the inhibitory action of RC-3095.

Preclinical Development and Efficacy

RC-3095 has demonstrated significant therapeutic potential in preclinical models of both cancer and inflammatory diseases.

Anti-inflammatory Effects in Experimental Arthritis

RC-3095 has shown potent anti-inflammatory effects in murine models of arthritis, such as collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA).[5] In these models, administration of RC-3095 led to a significant reduction in clinical arthritis scores, synovial inflammation, pannus formation, and erosive changes.[5] The protective effects are associated with reduced neutrophil migration, decreased levels of pro-inflammatory cytokines, and diminished expression of GRPR.[5]

Table 1: Summary of Anti-inflammatory Effects of RC-3095 in Arthritis Models

ParameterModelTreatmentOutcomeReference
Arthritis Clinical ScoreCIA0.3 mg/kg or 1 mg/kg SC, twice dailySignificant reduction in clinical scores[5]
Neutrophil MigrationAIA1 mg/kg SC, twice dailyReduced neutrophil migration[5]
Pro-inflammatory Cytokines (IL-17, IL-1β, TNF-α)CIA & AIA0.3-1 mg/kg SC, twice dailySignificant reduction in cytokine concentrations[5]
GRPR ExpressionCIA0.3 mg/kg or 1 mg/kg SC, twice dailyDiminished expression of GRPR[5]
Synovial Fibroblast InvasionIn vitro1 µM35.3% decrease in invasion compared to GRP-stimulated cells[6]
Anti-tumor Activity

RC-3095 has been shown to inhibit the growth of various human cancer cell lines xenografted into nude mice, including small cell lung cancer (SCLC), colon cancer, and prostate cancer.[4][7] The anti-tumor effects of RC-3095 are linked to the blockade of GRP-stimulated tumor cell proliferation and a reduction in the expression of other growth factor receptors, such as the epidermal growth factor receptor (EGFR).[3]

Table 2: Summary of Anti-tumor Effects of RC-3095

Cancer TypeModelTreatmentOutcomeReference
Small Cell Lung Cancer (H-69)Nude mice xenograft10 µ g/animal/day SC for 5 weeks~50% decrease in tumor volume[7]
Mammary Cancer (MXT)Mouse modelSingle in vivo administrationDown-regulation of EGFRs and decreased EGFR mRNA expression[3]
Various Human Cancers (colon, prostate, gastric, pancreatic, breast, ovarian, renal)Nude mice xenograftsNot specifiedSuppression of tumor growth[4]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis.

G cluster_cia Collagen-Induced Arthritis (CIA) Protocol Day0 Day 0: Primary Immunization (Bovine type II collagen in Complete Freund's Adjuvant) Day21 Day 21: Booster Immunization (Bovine type II collagen in Incomplete Freund's Adjuvant) Day0->Day21 Treatment_Start Initiation of RC-3095 Treatment (e.g., at onset of disease) Day21->Treatment_Start Monitoring Regular Monitoring: - Clinical arthritis score - Paw swelling Treatment_Start->Monitoring Endpoint Endpoint Analysis: - Histopathology of joints - Cytokine analysis (ELISA) - GRPR expression (IHC) Monitoring->Endpoint

Figure 3: Experimental workflow for the collagen-induced arthritis (CIA) mouse model.

Detailed Methodology:

  • Animals: DBA/1J mice are commonly used as they are highly susceptible to CIA.

  • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

  • Booster Immunization (Day 21): A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[8]

  • Treatment: this compound or vehicle is administered, for example, subcutaneously twice daily, starting from the onset of arthritis.

  • Assessment: Disease severity is monitored regularly by a clinical scoring system. At the end of the study, joints are collected for histological analysis, and tissues can be processed for cytokine measurement and GRPR expression analysis.[5]

Human SCLC Xenograft Model in Nude Mice

This model is used to evaluate the in vivo anti-tumor efficacy of RC-3095.

Detailed Methodology:

  • Cell Culture: H-69 SCLC cells are cultured in appropriate media.

  • Animals: Athymic nude mice are used as they lack a functional immune system and will not reject human tumor cells.

  • Tumor Implantation: A suspension of H-69 cells is injected subcutaneously into the flank of the nude mice.[9]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered, for example, subcutaneously daily.

  • Monitoring and Endpoint: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and can be used for further analysis, such as receptor expression studies.[7]

Clinical Development

A Phase I clinical trial of RC-3095 was conducted in patients with advanced solid malignancies. The study aimed to determine the safety and feasibility of daily subcutaneous injections. Doses ranged from 8 to 96 µg/kg. The main toxicity observed was local discomfort at the injection site at higher doses. While no objective tumor responses were observed in the overall study population, a short-lasting minor response was seen in a patient with a GRP-expressing medullary carcinoma of the thyroid. Plasma pharmacokinetic data from two patients at the highest dose level showed that RC-3095 reached plasma concentrations considered to be within therapeutic levels based on preclinical data, with a plasma elimination half-life of 8.6-10.9 hours.

Table 3: Summary of Phase I Clinical Trial of RC-3095

ParameterDetailsReference
Patient Population25 patients with advanced, refractory solid malignancies
Dosing8 to 96 µg/kg, once or twice daily, subcutaneous injection
Primary ToxicityLocal discomfort at the injection site at high doses
Pharmacokinetics (at 96 µg/kg)Plasma concentrations >100 ng/mL for ~8 hours; elimination half-life of 8.6-10.9 hours
EfficacyNo objective tumor responses; one minor response in medullary carcinoma of the thyroid

Conclusion

This compound is a well-characterized, potent, and selective GRPR antagonist with demonstrated preclinical efficacy in models of both inflammatory disease and cancer. Its mechanism of action, involving the blockade of GRP-mediated signaling, makes it a promising candidate for targeted therapy. While the initial Phase I clinical trial in cancer did not show significant objective responses, the safety profile and evidence of target engagement warrant further investigation, potentially with improved formulations or in combination with other therapeutic agents. The strong preclinical data in arthritis models also suggests a promising avenue for the clinical development of RC-3095 in inflammatory conditions. This technical guide provides a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Target Receptor Binding Affinity of RC-3095 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective synthetic antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), also known as BB2.[1][2][3][4] It is a pseudononapeptide analog of bombesin, a tetradecapeptide originally isolated from amphibian skin.[2] Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are involved in a wide range of physiological processes and have been implicated in the growth of various tumors.[5][6] As a GRPR antagonist, this compound has been investigated for its therapeutic potential, particularly in oncology.[2][7][8] This technical guide provides a comprehensive overview of the binding affinity of this compound for its target receptors, detailed experimental protocols for assessing this affinity, and an exploration of the associated signaling pathways.

Target Receptor and Binding Affinity

One study on human pancreatic cancer cells (CFPAC-1) identified two classes of binding sites for bombesin, with the high-affinity site having a dissociation constant (Kd) of 4.25 ± 0.77 nM.[1] In human small cell lung carcinoma (SCLC) xenografts, high-affinity binding sites for bombesin/GRP were also demonstrated.[7]

Data Presentation: Binding Affinity of this compound

Due to the limited availability of comparative quantitative data, a comprehensive table of binding affinities across all bombesin receptor subtypes cannot be provided at this time. Research indicates that this compound is a potent and selective antagonist for GRPR.

Experimental Protocols

The binding affinity of this compound to its target receptor is typically determined through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Competitive Radioligand Binding Assay for GRPR

Objective: To determine the binding affinity (Kᵢ) of this compound for the Gastrin-Releasing Peptide Receptor (GRPR).

Materials:

  • Cell Line: A cell line overexpressing human GRPR (e.g., PC-3 human prostate cancer cells).

  • Radioligand: ¹²⁵I-[Tyr⁴]bombesin (a high-affinity radiolabeled ligand for bombesin receptors).

  • Competitor: this compound.

  • Binding Buffer: (e.g., 25 mM HEPES, pH 7.4, containing 10 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).

  • Wash Buffer: Cold phosphate-buffered saline (PBS).

  • Cell Scraper or Lysis Buffer.

  • Gamma Counter.

Experimental Workflow Diagram:

G Experimental Workflow: Competitive Radioligand Binding Assay cluster_prep Cell Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Culture GRPR-expressing cells (e.g., PC-3) seeding Seed cells into multi-well plates cell_culture->seeding wash_cells Wash cells with binding buffer seeding->wash_cells add_ligands Add increasing concentrations of this compound wash_cells->add_ligands add_radioligand Add a fixed concentration of 125I-[Tyr4]bombesin add_ligands->add_radioligand incubation Incubate to reach equilibrium add_radioligand->incubation wash_unbound Wash cells to remove unbound radioligand incubation->wash_unbound cell_lysis Lyse cells or harvest wash_unbound->cell_lysis gamma_counting Measure radioactivity with a gamma counter cell_lysis->gamma_counting data_analysis Calculate IC50 and Ki values gamma_counting->data_analysis

Caption: Workflow for determining this compound binding affinity.

Procedure:

  • Cell Culture and Preparation:

    • Culture GRPR-expressing cells (e.g., PC-3) in appropriate media until they reach a suitable confluency.

    • Seed the cells into 24-well or 48-well plates and allow them to adhere overnight.

  • Binding Assay:

    • On the day of the experiment, wash the cells with binding buffer.

    • Prepare serial dilutions of this compound in the binding buffer.

    • To triplicate wells, add increasing concentrations of this compound.

    • For determining non-specific binding, add a high concentration of unlabeled bombesin to a set of wells.

    • For determining total binding, add only the binding buffer.

    • Add a fixed concentration of ¹²⁵I-[Tyr⁴]bombesin (typically at a concentration close to its K_d) to all wells.

    • Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination and Washing:

    • Terminate the binding reaction by aspirating the incubation medium.

    • Quickly wash the cells multiple times with ice-cold PBS to remove unbound radioligand.

  • Quantification:

    • Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH) or detach them using a cell scraper.

    • Transfer the cell lysates or detached cells to tubes compatible with a gamma counter.

    • Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Kᵢ) for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Signaling Pathways

The gastrin-releasing peptide receptor (GRPR) is a G protein-coupled receptor (GPCR). Upon binding of an agonist like GRP, GRPR activates downstream signaling cascades primarily through Gαq and Gα₁₂/₁₃ proteins. This compound, as an antagonist, blocks these signaling events.

GRPR Signaling Pathway Diagram:

G GRPR Signaling Pathway Antagonized by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RC3095 This compound GRPR GRPR RC3095->GRPR Blocks GRP GRP (Agonist) GRP->GRPR Gaq Gαq GRPR->Gaq Ga1213 Gα12/13 GRPR->Ga1213 PLC PLC-β Gaq->PLC RhoGEF RhoGEF Ga1213->RhoGEF PKC PKC PLC->PKC MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway Rho Rho RhoGEF->Rho Rho->MAPK_pathway Transcription Gene Transcription (Proliferation, Survival) MAPK_pathway->Transcription

References

RC-3095 TFA: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1] This guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved. The information herein is intended to support further research and drug development efforts targeting GRPR and its associated pathways.

Core Mechanism of Action

This compound exerts its biological effects by competitively binding to GRPR, thereby inhibiting the downstream signaling typically initiated by its natural ligand, gastrin-releasing peptide (GRP). GRP is known to be involved in a variety of physiological and pathological processes, including cell proliferation, inflammation, and neuroendocrine regulation. By blocking GRP's access to its receptor, this compound effectively attenuates these downstream events.

Downstream Signaling Pathways

The antagonism of GRPR by this compound has been shown to impact several critical intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Furthermore, this compound has demonstrated a significant influence on the expression of Epidermal Growth Factor Receptor (EGFR) and the levels of various pro-inflammatory cytokines.

MAPK and NF-κB Signaling Pathways

In various pathological conditions, including cancer and inflammatory disorders, the activation of GRPR by GRP leads to the stimulation of the MAPK and NF-κB signaling pathways. This activation promotes cell survival, proliferation, and the production of inflammatory mediators. This compound, by blocking GRPR, has been shown to inhibit these pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRP GRP GRPR GRPR GRP->GRPR Binds G_protein Gq/11 GRPR->G_protein Activates RC3095 This compound RC3095->GRPR Inhibits PLC PLC G_protein->PLC PKC PKC PLC->PKC Ras Ras PKC->Ras IKK IKK PKC->IKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p44/42 MAPK) MEK->ERK IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB IKK->NFkB Activates IkappaB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_expression Gene Expression (Proliferation, Inflammation) NFkB_nuc->Gene_expression

Figure 1: this compound Inhibition of GRPR-Mediated MAPK and NF-κB Signaling.

Regulation of Pro-inflammatory Cytokines

In inflammatory conditions such as arthritis, this compound has been observed to significantly reduce the levels of key pro-inflammatory cytokines, including Interleukin-17 (IL-17), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[2] This effect is a direct consequence of the inhibition of the MAPK and NF-κB pathways, which are critical for the transcription of these cytokine genes.

Modulation of EGFR Signaling

Studies in cancer models have revealed a cross-talk between GRPR and the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Treatment with RC-3095 has been shown to decrease both the protein levels and mRNA expression of EGFR, suggesting an indirect regulatory role of GRPR on this important oncogenic pathway.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vivo Efficacy of this compound in Cancer Models

Cancer ModelTreatment Dose & DurationOutcomeQuantitative Result
H-69 SCLC Xenograft10 µ g/animal/day for 5 weeksTumor Volume Reduction~50% decrease (P < 0.05)
H-69 SCLC Xenograft10 µ g/animal/day for 5 weeksGRPR Level Reduction29.0% decrease (P < 0.01)
H-69 SCLC Xenograft10 µ g/animal/day for 5 weeksEGFR Level Reduction62.3% decrease (P < 0.01)
H-69 SCLC Xenograft10 µ g/animal/day for 5 weeksEGFR mRNA Reduction31% decrease (P < 0.05)
MKN45 Gastric Carcinoma Xenograft20 µ g/day Tumor Growth InhibitionSignificant reduction in tumor volume and weight

Table 2: Anti-inflammatory Effects of this compound in Arthritis Models

Arthritis ModelTreatment DoseOutcomeQuantitative Result
Collagen-Induced Arthritis (CIA)0.3 mg/kg or 1 mg/kgReduction in Clinical ScoreSignificant reduction
Antigen-Induced Arthritis (AIA)1 mg/kgReduction in Neutrophil MigrationSignificant reduction
CIA and AIA0.3 - 1 mg/kgReduction in IL-17, IL-1β, TNF-αSignificant reduction in concentrations

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's downstream effects.

Western Blot for EGFR Expression

Objective: To determine the effect of this compound on the protein expression of EGFR in cancer cells.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells (e.g., H-69 SCLC) to 70-80% confluency. Treat cells with this compound at various concentrations for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group.

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EGFR (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

A Cell Culture & this compound Treatment B Protein Extraction & Quantification A->B C SDS-PAGE & Protein Transfer B->C D Blocking & Primary Antibody Incubation C->D E Secondary Antibody Incubation & ECL Detection D->E F Image Acquisition & Densitometry Analysis E->F

Figure 2: Western Blot Experimental Workflow.

ELISA for Cytokine Levels

Objective: To quantify the concentration of pro-inflammatory cytokines (IL-17, IL-1β, TNF-α) in biological samples from this compound-treated subjects.

Protocol:

  • Sample Collection: Collect serum, plasma, or tissue homogenates from control and this compound-treated animals.

  • ELISA Plate Preparation: Use a commercially available ELISA kit for the specific cytokine of interest. Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking and Sample Incubation: Wash the plate and block with the provided blocking buffer for 1 hour at room temperature. Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP and Substrate Addition: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature. Wash the plate and add the TMB substrate.

  • Reaction Termination and Absorbance Reading: Stop the reaction with the provided stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

Mouse Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Protocol:

  • Cell Preparation: Culture human cancer cells (e.g., H-69 SCLC) and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.

  • Animal Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

  • Treatment Administration: Randomize the mice into control and treatment groups. Administer this compound (e.g., 10 µ g/animal/day ) via a suitable route (e.g., subcutaneous injection) for the specified duration.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight. Perform histological and molecular analyses on the tumor tissue.

A Cancer Cell Culture B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization and this compound Treatment C->D E Tumor Excision and Analysis D->E

Figure 3: Mouse Xenograft Model Workflow.

Conclusion

This compound is a valuable research tool for investigating the roles of the GRPR signaling pathway in various diseases. Its ability to potently and selectively inhibit GRPR provides a clear mechanism for its observed anti-proliferative and anti-inflammatory effects. The downstream modulation of the MAPK, NF-κB, and EGFR pathways, along with the reduction in pro-inflammatory cytokines, highlights the therapeutic potential of targeting GRPR. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore the multifaceted actions of this compound and to advance the development of novel GRPR-targeted therapies.

References

In Vivo Applications of RC-3095 TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Preclinical Studies, Experimental Protocols, and Signaling Pathways

Introduction

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). Gastrin-releasing peptide (GRP) and its amphibian analog, bombesin, are involved in a wide range of physiological and pathophysiological processes, including cell proliferation, smooth muscle contraction, and inflammation. The overexpression of GRPR in various cancers has made it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vivo studies conducted using this compound, with a focus on its applications in oncology, inflammatory diseases, and neuroscience. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies investigating the efficacy of this compound in different disease models.

Table 1: In Vivo Efficacy of this compound in Cancer Models
Cancer TypeAnimal ModelCell LineThis compound Dosage & AdministrationTreatment DurationKey Findings
Pancreatic CancerNude MiceCFPAC-110 µg, s.c., twice daily25 daysSignificant decrease in tumor volume; 49% decrease in tumor growth rate.[1]
Pancreatic CancerNude MiceCFPAC-120 µg, s.c., daily (in combination with gemcitabine)4 weeksPotent inhibition of tumor growth compared to either agent alone.
Small Cell Lung CancerAthymic Nude MiceH-6910 µ g/animal/day , s.c.5 weeks~50% decrease in tumor volume.[2]
Table 2: In Vivo Efficacy of this compound in Arthritis Models
Arthritis ModelAnimal ModelThis compound Dosage & AdministrationTreatment DurationKey Findings
Collagen-Induced Arthritis (CIA)Male DBA/1J Mice0.3 mg/kg or 1 mg/kg, s.c., twice daily10 days after onsetSignificant reduction in arthritis clinical scores and disease severity.[3]
Antigen-Induced Arthritis (AIA)Male Balb/c Mice1 mg/kg, s.c., twice daily2 or 10 daysReduced neutrophil migration, mechanical hypernociception, and proteoglycan loss.[3]
Table 3: In Vivo Effects of this compound on Memory
Memory TaskAnimal ModelThis compound Dosage & AdministrationKey Findings
Inhibitory AvoidanceAdult Female Wistar Rats0.2 mg/kg or 1.0 mg/kg, i.p., 30 min before trainingImpaired both short- and long-term aversive memory retention.
Novel Object RecognitionAdult Female Wistar Rats0.2 mg/kg, 1.0 mg/kg, or 5.0 mg/kg, i.p., 30 min before trainingDid not affect recognition memory.
Table 4: In Vivo Effects of this compound in Ischemia-Reperfusion Injury Models
Injury ModelAnimal ModelThis compound Dosage & AdministrationKey Findings
Lung Ischemia-ReperfusionWistar Rats0.3 mg/1 mL in normal saline, i.v. (single dose)Did not demonstrate a protective effect.
Hepatic Ischemia-ReperfusionMicei.p. administration at the time of reperfusionSignificantly reduced inflammatory hepatic injury, neutrophil accumulation, and hepatocellular apoptosis.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in this guide.

Cancer Xenograft Models

2.1.1. Pancreatic Cancer Xenograft (CFPAC-1)

  • Animal Model: Male BALB/c nude mice, 7 weeks old, weighing 20-25 g.[4]

  • Cell Line: CFPAC-1 human pancreatic cancer cells.

  • Cell Preparation and Injection:

    • Culture CFPAC-1 cells in appropriate media.

    • Harvest cells and resuspend in a suitable vehicle (e.g., sterile PBS).

    • Subcutaneously inject 2 x 10^7 CFPAC-1 cells into the flank of each mouse.[4]

  • This compound Formulation and Administration:

    • Dissolve this compound in a vehicle. One study used 50% propylene glycol in water for administration via osmotic minipumps.

    • For subcutaneous injections, a common vehicle is sterile saline. A stock solution of this compound can be made in water, which may require sonication for complete dissolution.[3] The stock solution can then be diluted to the final concentration with saline.

    • Administer this compound subcutaneously at the indicated dosage and schedule.

  • Monitoring and Analysis:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., DNA and protein content).

2.1.2. Small Cell Lung Cancer Xenograft (H-69)

  • Animal Model: Athymic nude mice.

  • Cell Line: H-69 human small cell lung cancer cells.[5]

  • Cell Preparation and Injection:

    • Culture H-69 cells, which grow as loose aggregates or spheroids.

    • Prepare a single-cell suspension for injection.

    • Implant tumor specimens or cultured cells subcutaneously into the flanks of the mice.

  • This compound Administration: Administer this compound subcutaneously daily.

  • Analysis: Monitor tumor volume and at the end of the study, analyze tumors for receptor expression (e.g., GRPR, EGF-R) via receptor assays, RT-PCR, and Southern blot.

Arthritis Models

2.2.1. Collagen-Induced Arthritis (CIA)

  • Animal Model: Male DBA/1J mice.

  • Induction of Arthritis:

    • Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Administer a primary immunization by intradermal injection at the base of the tail.

    • After 21 days, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • This compound Administration: Begin subcutaneous administration of this compound twice daily after the onset of arthritis.

  • Assessment:

    • Clinically score the severity of arthritis in each paw.

    • Perform histological analysis of the joints to assess synovial inflammation, pannus formation, and erosive changes.

    • Measure cytokine levels (IL-17, IL-1β, TNF-α) in joint tissues using ELISA.

    • Analyze GRPR expression in synovial tissue via immunohistochemistry.

2.2.2. Antigen-Induced Arthritis (AIA)

  • Animal Model: Male Balb/c mice.

  • Induction of Arthritis:

    • Immunize mice with methylated bovine serum albumin (mBSA) emulsified in CFA.

    • After a set period (e.g., 21 days), induce arthritis by intra-articular injection of mBSA into the knee joint.

  • This compound Administration: Administer this compound subcutaneously twice daily for the specified duration.

  • Assessment:

    • Measure neutrophil migration into the joint.

    • Assess mechanical hypernociception.

    • Evaluate proteoglycan loss from the cartilage.

    • Measure pro-inflammatory cytokine levels in the joint.

Behavioral Models for Memory Assessment

2.3.1. Inhibitory Avoidance Task

  • Animal Model: Adult female Wistar rats.

  • Apparatus: A two-chambered box with a light, "safe" compartment and a dark compartment equipped with an electric grid floor.

  • Procedure:

    • Training: Place the rat in the light compartment. When it enters the dark compartment, deliver a brief, mild foot shock.

    • Testing: At a specified time after training (e.g., 1.5 or 24 hours), place the rat back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive experience.

  • This compound Administration: Administer this compound via intraperitoneal injection 30 minutes before the training session.

2.3.2. Novel Object Recognition Task

  • Animal Model: Adult female Wistar rats.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Allow the rat to explore the empty arena.

    • Familiarization/Training: Place the rat in the arena with two identical objects.

    • Testing: After a retention interval, place the rat back in the arena where one of the familiar objects has been replaced with a novel object.

    • Analysis: Measure the time spent exploring each object. A preference for the novel object indicates recognition memory.

  • This compound Administration: Administer this compound via intraperitoneal injection 30 minutes before the familiarization phase.

Ischemia-Reperfusion Injury Models

2.4.1. Lung Ischemia-Reperfusion

  • Animal Model: Wistar rats.

  • Surgical Procedure:

    • Anesthetize the rat and perform a tracheostomy for mechanical ventilation.

    • Perform a left thoracotomy to expose the pulmonary hilum.

    • Induce ischemia by clamping the pulmonary artery, vein, and main bronchus for a defined period (e.g., 60 minutes).

    • Initiate reperfusion by removing the clamp.

  • This compound Administration: Administer a single intravenous dose of this compound in normal saline either before ischemia or after reperfusion.

  • Analysis: After a period of reperfusion (e.g., 120 minutes), harvest the lungs for histological analysis and measurement of inflammatory markers.

2.4.2. Hepatic Ischemia-Reperfusion

  • Animal Model: Mice.

  • Surgical Procedure:

    • Anesthetize the mouse and perform a midline laparotomy.

    • Induce partial hepatic ischemia by clamping the portal vein and hepatic artery supplying the median and left lateral liver lobes for a set duration (e.g., 60 minutes).

    • Initiate reperfusion by removing the clamp.

  • This compound Administration: Administer this compound intraperitoneally at the time of reperfusion.

  • Analysis: Collect blood and liver tissue at various time points after reperfusion to measure serum aminotransferase levels, cytokine expression (e.g., TNF-α, IL-1β), neutrophil infiltration, and hepatocellular apoptosis. Analyze signaling pathways such as NF-κB and MAPK by Western blot.

Signaling Pathways and Experimental Workflows

GRPR Signaling in Cancer

GRPR_Signaling_Cancer cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GRP GRP/ Bombesin GRPR GRPR GRP->GRPR G_Protein Gq/11 GRPR->G_Protein PLC PLC G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC MAPK MAPK Pathway Ca_PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation RC3095 This compound RC3095->GRPR

Caption: GRPR signaling pathway in cancer and the inhibitory action of this compound.

Inflammatory Signaling in Arthritis

Inflammatory_Signaling_Arthritis cluster_synovial Synovial Joint GRP GRP GRPR_Synoviocytes GRPR on Synoviocytes GRP->GRPR_Synoviocytes Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-17, IL-1β, TNF-α) GRPR_Synoviocytes->Proinflammatory_Cytokines Inflammation Synovial Inflammation & Joint Destruction Proinflammatory_Cytokines->Inflammation RC3095 This compound RC3095->GRPR_Synoviocytes

Caption: Inhibition of inflammatory signaling in arthritis by this compound.

Experimental Workflow for Cancer Xenograft Study

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., CFPAC-1) Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 4. Treatment with This compound or Vehicle Tumor_Growth->Treatment Data_Collection 5. Tumor Volume Measurement Treatment->Data_Collection Endpoint 6. Endpoint Analysis: Tumor Weight, Biomarkers Data_Collection->Endpoint

Caption: General experimental workflow for an in vivo cancer xenograft study.

Workflow for Arthritis Induction and Treatment

Arthritis_Workflow Immunization 1. Primary Immunization (e.g., Collagen in CFA) Booster 2. Booster Immunization (e.g., Collagen in IFA) Immunization->Booster Arthritis_Onset 3. Onset of Clinical Arthritis Booster->Arthritis_Onset Treatment 4. Treatment with This compound or Vehicle Arthritis_Onset->Treatment Assessment 5. Clinical Scoring & Monitoring Treatment->Assessment Final_Analysis 6. Histological and Biochemical Analysis Assessment->Final_Analysis

Caption: Experimental workflow for a collagen-induced arthritis study.

Conclusion

This compound has demonstrated significant therapeutic potential in a variety of in vivo models, particularly in the fields of oncology and inflammation. Its ability to antagonize the GRPR signaling pathway leads to the inhibition of tumor growth and a reduction in inflammatory responses. The detailed protocols and summarized data presented in this guide offer a valuable resource for researchers planning to incorporate this compound into their preclinical studies. Further investigation into the nuanced mechanisms of action and potential combination therapies will continue to define the therapeutic utility of this promising compound.

References

Preclinical Research Compendium for RC-3095 TFA: A GRPR Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RC-3095 TFA is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. In preclinical models, this compound has demonstrated significant therapeutic potential, primarily in the fields of oncology and inflammatory diseases. This document provides a comprehensive overview of the key preclinical findings, detailing the experimental methodologies, quantitative outcomes, and the underlying signaling pathways affected by this compound.

Core Mechanism of Action

This compound competitively binds to GRPR, effectively blocking the downstream signaling cascades initiated by its endogenous ligand, Gastrin-Releasing Peptide (GRP). GRPR is a Gq protein-coupled receptor that, upon activation, stimulates Phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. These events trigger multiple downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades, which are crucial for cell proliferation, survival, and inflammation. By inhibiting the initial step in this cascade, this compound effectively attenuates these cellular responses.

RC-3095_Mechanism_of_Action cluster_membrane Cell Membrane GRPR GRPR Gq Gq protein GRPR->Gq Activates GRP GRP (Ligand) GRP->GRPR Binds & Activates RC3095 This compound (Antagonist) RC3095->GRPR Binds & Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Pathway MAPK Pathway (ERK) PKC->MAPK_Pathway NFkB_Pathway NF-κB Pathway PKC->NFkB_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Inflammation Inflammation NFkB_Pathway->Inflammation Pancreatic_Cancer_Xenograft_Workflow Cell_Culture CFPAC-1 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment_Groups Treatment Groups Tumor_Growth->Treatment_Groups Control Vehicle Control Treatment_Groups->Control RC3095_Mono This compound (Monotherapy) Treatment_Groups->RC3095_Mono RC3095_Combo This compound + Gemcitabine Treatment_Groups->RC3095_Combo Gemcitabine Gemcitabine Treatment_Groups->Gemcitabine Endpoint Endpoint Analysis (Tumor Volume, Weight, Histology) Control->Endpoint RC3095_Mono->Endpoint RC3095_Combo->Endpoint Gemcitabine->Endpoint Inflammatory_Disease_Experimental_Workflow cluster_arthritis Arthritis Models (CIA & AIA) cluster_IR Hepatic I/R Injury Model Induce_Arthritis Induce Arthritis (Collagen or Antigen) Treat_Arthritis Treat with this compound Induce_Arthritis->Treat_Arthritis Assess_Arthritis Assess Clinical Scores, Histology, Cytokines Treat_Arthritis->Assess_Arthritis Induce_IR Induce Hepatic I/R Treat_IR Treat with this compound Induce_IR->Treat_IR Assess_IR Assess Liver Injury, Inflammation, Apoptosis Treat_IR->Assess_IR RC3095_Downstream_Signaling RC3095 This compound GRPR GRPR RC3095->GRPR Inhibits NFkB_Activation NF-κB Activation GRPR->NFkB_Activation Inhibition of MAPK_Activation MAPK (p38/ERK) Activation GRPR->MAPK_Activation Inhibition of Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-17, TNF-α) NFkB_Activation->Proinflammatory_Cytokines Leads to reduced production Cell_Proliferation_Invasion Cell Proliferation & Invasion MAPK_Activation->Cell_Proliferation_Invasion Leads to reduced

Methodological & Application

RC-3095 TFA: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For research use only.

Introduction

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] GRPR is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand, gastrin-releasing peptide (GRP), triggers a cascade of intracellular signaling events.[3][4] This signaling pathway is implicated in various physiological processes and is notably overexpressed in several types of cancer cells, where it can mediate autocrine growth.[2][4] this compound has demonstrated anti-inflammatory and anti-tumor effects in various preclinical models, making it a valuable tool for in vivo research in oncology, immunology, and neuroscience.

These application notes provide detailed experimental protocols for the in vivo use of this compound in arthritis and cancer models, based on published research.

Mechanism of Action

This compound competitively binds to GRPR, blocking the downstream signaling typically initiated by GRP. This inhibition has been shown to have several effects, including the reduction of pro-inflammatory cytokine production and the downregulation of Epidermal Growth Factor Receptor (EGF-R) expression.[2][5]

Signaling Pathway

The binding of GRP to its receptor, GRPR, activates a G-protein-mediated signaling cascade. This primarily involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively, culminating in various cellular responses, including cell proliferation and inflammation. This compound acts as an antagonist at the GRPR, thereby inhibiting this entire downstream cascade. Furthermore, studies have shown that antagonism of GRPR by RC-3095 can lead to a significant decrease in the levels and mRNA expression of the Epidermal Growth Factor Receptor (EGF-R), suggesting a potential cross-talk between these two critical signaling pathways in cancer.[5]

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GRPR GRPR PLC Phospholipase C (PLC) GRPR->PLC Activates EGFR_mRNA EGF-R mRNA Expression GRPR->EGFR_mRNA Influences IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates EGFR EGF-R GRP GRP GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Binds & Inhibits Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Proliferation Cell Proliferation PKC->Proliferation Leads to Inflammation Inflammation PKC->Inflammation Leads to EGFR_mRNA->EGFR Leads to

GRPR signaling pathway and the inhibitory action of this compound.

In Vivo Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in water.[1][2] For in vivo administration, it is recommended to dissolve the compound in sterile, pyrogen-free saline or water for injection.

Protocol:

  • Aseptically weigh the required amount of this compound powder.

  • Reconstitute in sterile water or saline to the desired stock concentration. For example, a 40 mg/mL stock solution can be prepared in water, which may require sonication to fully dissolve.[1][2]

  • For injection, dilute the stock solution to the final desired concentration using sterile saline.

  • It is recommended to filter-sterilize the final solution through a 0.22 µm syringe filter before injection.[1]

  • Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Anti-inflammatory Effects in Murine Arthritis Models

RC-3095 has been shown to exert anti-inflammatory effects in collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA) models.[1][6]

Experimental Workflow:

Arthritis_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis AIA Antigen-Induced Arthritis (AIA) in Male Balb/c mice Treatment This compound Administration (Subcutaneous, twice daily) AIA->Treatment CIA Collagen-Induced Arthritis (CIA) in Male DBA/1J mice CIA->Treatment Clinical Clinical Score Assessment Treatment->Clinical Histo Histological Analysis of Joints Treatment->Histo Cytokine Cytokine Measurement (IL-17, IL-1β, TNFα) Treatment->Cytokine Other Neutrophil Migration, Proteoglycan Loss Treatment->Other

Workflow for assessing the anti-inflammatory effects of this compound.

Detailed Protocol for Arthritis Models:

ParameterAntigen-Induced Arthritis (AIA)Collagen-Induced Arthritis (CIA)
Animal Model Male Balb/c wild-type mice (18-25 g)[1]Male DBA/1J inbred mice (18-25 g)[1]
Induction Intra-articular injection of methylated bovine serum albumin.[6]Immunization with type II collagen.
Dosage 1 mg/kg[1]0.3 mg/kg or 1 mg/kg[1]
Administration Subcutaneous (SC) injection, twice a day for a total of 2 or 10 days.[1]Subcutaneous (SC) injection, twice a day for 10 days after the onset of disease.[1]
Endpoints - Reduced neutrophil migration- Reduced mechanical hypernociception- Reduced proteoglycan loss- Inhibition of IL-17, IL-1β, and TNFα levels- Decreased lymphocyte proliferation- Increased Treg cell numbers[6]- Significant reduction in arthritis clinical scores- Reduced severity of disease determined histologically- Reduced synovial inflammation, hyperplasia, pannus formation, and erosive changes- Significant reduction in IL-17, IL-1β, and TNFα concentrations- Diminished GRPR expression[6]
Anti-tumor Efficacy in Xenograft Models

RC-3095 has demonstrated inhibitory effects on the growth of various human cancer xenografts in nude mice.[5][7][8]

Experimental Workflow:

Cancer_Workflow cluster_setup Tumor Implantation cluster_treatment Treatment Initiation cluster_monitoring Tumor Growth Monitoring cluster_analysis Final Analysis Implant Subcutaneous Implantation of Human Cancer Cells in Nude Mice Treatment This compound Administration (Subcutaneous) Implant->Treatment Monitor Regular Measurement of Tumor Volume Treatment->Monitor Analysis Tumor Weight Measurement Receptor Analysis (GRPR, EGF-R) Histology Monitor->Analysis

Workflow for assessing the anti-tumor efficacy of this compound.

Detailed Protocols for Xenograft Models:

ParameterH-69 Small Cell Lung CarcinomaHT-29 Human Colon CancerMKN45 Human Gastric Carcinoma
Animal Model Athymic nude mice[5]Nude mice[7]Nude mice[8]
Dosage 10 µ g/animal/day [5]20 µ g/day (10 µg twice daily)[9]20 µ g/day [8]
Administration Subcutaneous (SC) injection for 5 weeks.[5]Daily subcutaneous (SC) injections or continuous infusion via osmotic minipumps for 4 weeks.[7][9]Daily subcutaneous (SC) injections for 4 to 5 weeks.[8]
Endpoints - Decreased tumor volume by ~50%- Significant decrease in tumor burden- Decreased concentration of GRPR by 29.0%- Reduced EGF-R levels by 62.3%- Lowered EGF-R mRNA levels by 31%[5]- Significant decrease in tumor volume and weight.[7]- Greatest inhibitory effect on tumor growth compared to other treatments.- Down-regulation of EGF binding sites.[8]
Effects on Memory in Rodent Models

RC-3095 has been investigated for its effects on memory formation in rats.

Detailed Protocol for Memory Studies:

ParameterInhibitory Avoidance & Novel Object Recognition
Animal Model Adult female Wistar rats.[10]
Dosage 0.2, 1.0, or 5.0 mg/kg.[10]
Administration Intraperitoneal (IP) injection 30 minutes before training.[10]
Endpoints - Impaired short- and long-term inhibitory avoidance retention at 0.2 and 1.0 mg/kg.- No effect on recognition memory.- The 5.0 mg/kg dose did not impair memory.[10]

Quantitative Data Summary

ModelTreatmentKey Quantitative Outcomes
H-69 SCLC Xenograft RC-3095 (10 µ g/animal/day , SC)- Tumor volume decrease: ~50%- GRPR concentration decrease: 29.0%- EGF-R level reduction: 62.3%- EGF-R mRNA level reduction: 31%[5]
Memory (Rats) RC-3095 (0.2 & 1.0 mg/kg, IP)Impaired short- and long-term inhibitory avoidance retention.[10]
Memory (Rats) RC-3095 (5.0 mg/kg, IP)No significant effect on inhibitory avoidance retention.[10]

Conclusion

This compound is a versatile research tool for in vivo studies targeting the GRPR pathway. The protocols outlined above provide a foundation for investigating its anti-inflammatory, anti-tumor, and neuromodulatory effects. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for RC-3095 TFA in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor implicated in various physiological and pathological processes.[1][2] Gastrin-releasing peptide (GRP) and its receptor are involved in gastrointestinal functions, smooth muscle contraction, and the proliferation of both normal and cancerous cells.[3][4] Aberrant GRPR expression has been identified in numerous cancers, including those of the lung, colon, and prostate.[4] As a GRPR antagonist, this compound has demonstrated anti-inflammatory, anti-tumor, and neuro-modulatory effects in various preclinical murine models, making it a valuable tool for research and drug development.[1][5][6] These application notes provide detailed information on the dosage and administration of this compound in mice across different experimental settings.

Mechanism of Action

This compound competitively binds to GRPR, blocking the downstream signaling cascades initiated by the endogenous ligand, GRP.[1] GRPR activation typically leads to the activation of phospholipase C, which in turn stimulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[4] By inhibiting these pathways, this compound can modulate inflammatory responses and inhibit cancer cell proliferation.[5][7] For instance, in arthritis models, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-17 (IL-17), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNFα).[2][5]

Data Presentation: Dosage and Administration in Mice

The following tables summarize the quantitative data on this compound dosage and administration from various preclinical studies in mice.

Table 1: this compound Dosage and Administration in Murine Arthritis Models

Mouse ModelDosageAdministration RouteFrequencyVehicle/SolventStudy DurationReference
Collagen-Induced Arthritis (CIA)0.3 mg/kg or 1 mg/kgSubcutaneous (S.C.)Twice dailyNot Specified10 days after disease onset[2]
Antigen-Induced Arthritis (AIA)1 mg/kgSubcutaneous (S.C.)Twice dailyNot Specified2 or 10 days[2]

Table 2: this compound Dosage and Administration in Murine Cancer Models

Mouse ModelCancer Cell LineDosageAdministration RouteFrequencyVehicle/SolventStudy DurationReference
Athymic Nude MiceH-69 (SCLC)10 µ g/animal/day Subcutaneous (S.C.)DailyNot Specified5 weeks[8]
Athymic Nude MiceHT-29 (Colon)20 µ g/day Subcutaneous (S.C.) InjectionsTwice daily (10 µ g/injection )0.1% DMSO in saline4 weeks[9]
Athymic Nude MiceHT-29 (Colon)20 µ g/day Continuous S.C. Infusion (Osmotic Minipump)Continuous50% Propylene Glycol in water4 weeks[9]

Table 3: this compound Dosage and Administration in Murine Neurological/Behavioral Models

Mouse ModelStudyDosageAdministration RouteFrequencyVehicle/SolventNotesReference
MiceApomorphine-induced stereotypy1.0, 10.0, or 100.0 mg/kgIntraperitoneal (i.p.)Single doseNot SpecifiedAdministered before apomorphine[6]
RatsAversive and recognition memory0.2, 1.0, or 5.0 mg/kgIntraperitoneal (i.p.)Single doseNot SpecifiedAdministered 30 min before training[10]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile water for injection, sterile saline, 0.1% Dimethyl Sulfoxide (DMSO) in sterile saline, or 50% Propylene Glycol in sterile water

  • Vortex mixer

  • Ultrasonic bath (if necessary)

  • Sterile 0.22 µm filter

Protocol:

  • Bring the this compound powder to room temperature before opening the vial.

  • Based on the desired final concentration and vehicle, calculate the required amount of this compound and solvent.

  • Aseptically add the solvent to the vial containing the this compound powder.

  • Gently vortex the solution to aid dissolution. If needed, use an ultrasonic bath to ensure complete dissolution, especially for aqueous solutions.[2]

  • For aqueous stock solutions, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use.[2]

  • Prepare fresh solutions on the day of use. If stock solutions are prepared in advance, they can be stored as aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[6]

Experimental Protocol for Collagen-Induced Arthritis (CIA) Model

Animal Model:

  • Male DBA/1J mice (18-25 g)[2]

Induction of Arthritis:

  • Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant.

  • Administer the primary immunization by intradermal injection at the base of the tail.

  • Administer a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant 21 days after the primary immunization.

Treatment Protocol:

  • Monitor the mice daily for the onset of clinical signs of arthritis (e.g., paw swelling, erythema).

  • Upon the onset of disease, randomize the mice into treatment and control groups.

  • Prepare this compound at a concentration of 0.3 mg/kg or 1 mg/kg.

  • Administer this compound or vehicle control subcutaneously twice a day for 10 consecutive days.[2]

  • Monitor disease progression through clinical scoring and histological analysis of the joints at the end of the study.

Experimental Protocol for a Subcutaneous Xenograft Cancer Model

Animal Model:

  • Athymic nude mice

Tumor Implantation:

  • Culture the desired cancer cell line (e.g., H-69 small cell lung carcinoma or HT-29 colon adenocarcinoma) under appropriate conditions.

  • Harvest the cells and resuspend them in a suitable medium (e.g., serum-free medium or Matrigel).

  • Inject the cell suspension (typically 5 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse.

Treatment Protocol:

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Prepare this compound at the desired dose (e.g., 10 µ g/animal/day ).

  • For daily subcutaneous injections, administer the prepared solution once or twice daily.[8][9]

  • For continuous infusion, surgically implant an osmotic minipump pre-filled with this compound dissolved in a suitable vehicle (e.g., 50% propylene glycol in water).[9]

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • At the end of the study (e.g., 4-5 weeks), sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, receptor analysis).

Visualizations

GRPR_Signaling_Pathway GRPR Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP GRPR GRPR GRP->GRPR Binds G_Protein G_Protein GRPR->G_Protein Activates PLC PLC G_Protein->PLC Activates MAPK_Pathway MAPK Pathway (e.g., ERK) PLC->MAPK_Pathway Leads to NFkB_Pathway NF-κB Pathway PLC->NFkB_Pathway Leads to Proliferation Proliferation MAPK_Pathway->Proliferation Inflammation Inflammation (IL-1β, IL-17, TNFα) NFkB_Pathway->Inflammation RC3095 This compound RC3095->GRPR Blocks

Caption: GRPR signaling and its inhibition by this compound.

Experimental_Workflow General Experimental Workflow for In Vivo Mouse Studies with this compound cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Disease_Induction Disease/Tumor Induction Animal_Acclimatization->Disease_Induction Randomization Randomization into Groups Disease_Induction->Randomization RC3095_Prep This compound Preparation Treatment_Admin This compound or Vehicle Administration RC3095_Prep->Treatment_Admin Randomization->Treatment_Admin Monitoring Monitoring (e.g., Tumor Volume, Clinical Score) Treatment_Admin->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Sample_Collection Sample Collection (Tumors, Tissues, Blood) Endpoint->Sample_Collection Data_Analysis Data Analysis Sample_Collection->Data_Analysis

Caption: Workflow for in vivo studies using this compound.

References

Application Notes and Protocols for Preparing RC-3095 TFA Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

RC-3095 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2][3][4][5] As a synthetic peptide, RC-3095 is often supplied as a trifluoroacetate (TFA) salt, a common counter-ion used during peptide synthesis and purification.[6] Bombesin and gastrin-releasing peptide (GRP) are known to stimulate the growth of various malignancies, and antagonists like RC-3095 have been investigated for their anti-tumor and anti-inflammatory properties.[7][8][9] Proper preparation of RC-3095 TFA solutions is critical for obtaining accurate and reproducible results in cell culture-based assays. These application notes provide detailed protocols for the solubilization, storage, and preparation of working solutions of this compound for experimental use.

Compound Specifications

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C58H80F3N15O11
Molecular Weight 1220.34 g/mol [1][3]
Appearance White to off-white solid powder[1]
Target Bombesin Receptor / GRPR[1][2][3]
Purity >98% (typically)

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in Water

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Ultrasonic water bath

  • Sterile syringe filters (0.22 µm)

  • Sterile cryovials for aliquoting

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour to prevent condensation.[10]

  • Weighing: Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.22 mg of this compound.

    • Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example: 0.001 L x 0.010 mol/L x 1220.34 g/mol x 1000 mg/g = 12.20 mg for 1 mL of 10 mM solution. (Note: A common supplier provides a calculation table suggesting 0.8194 mL of solvent for 1 mg of powder to make a 1 mM solution, which can be scaled accordingly)[3]

  • Solubilization: Add the appropriate volume of sterile water to the powder. This compound is soluble in water up to 40 mg/mL (approximately 32.78 mM), but may require sonication for complete dissolution.[1][3]

  • Sonication: If the solution is not clear, place the tube in an ultrasonic water bath for short intervals until the powder is fully dissolved. Avoid excessive heating.

  • Sterilization: Once dissolved, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.[1] This is particularly important if the stock solution was prepared in water.[1]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[11]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3][11] The lyophilized powder can be stored at -80°C for up to 2 years.[1][3]

2. Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the stock solution to the final concentration required for treating cells in culture.

Materials:

  • 10 mM this compound stock solution (prepared as above)

  • Sterile, pre-warmed complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution Calculation: Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.

    • Formula: (M1)(V1) = (M2)(V2)

      • M1 = Concentration of stock solution (10 mM)

      • V1 = Volume of stock solution to add

      • M2 = Desired final concentration (e.g., 10 µM)

      • V2 = Final volume of cell culture medium

    • Example: To prepare 10 mL of medium with a final concentration of 10 µM:

      • (10,000 µM)(V1) = (10 µM)(10 mL)

      • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL

  • Preparation: In a sterile tube, add the calculated volume (10 µL in the example) of the 10 mM stock solution to the final volume (10 mL) of pre-warmed cell culture medium.

  • Mixing: Gently mix the solution by pipetting or inverting the tube.

  • Application: The freshly prepared working solution is now ready to be added to your cell culture plates.

Considerations for TFA in Cell-Based Assays

Trifluoroacetic acid is a byproduct of solid-phase peptide synthesis and can remain as a counter-ion in the final lyophilized product.[6] While often present in small amounts, residual TFA can have unintended biological effects, including altering cell proliferation and introducing experimental variability.[12] For highly sensitive assays or in vivo studies, it is recommended to either use a peptide synthesized with a different salt form (e.g., acetate or hydrochloride) or perform a salt exchange procedure.[13][14]

Quantitative Data Summary

The following table summarizes the concentrations and doses of RC-3095 used in various experimental models. This data can serve as a reference for dose-ranging studies.

Experimental ModelDosing/ConcentrationOutcomeReference(s)
Human Phase I Trial 8 to 96 µg/kg (once or twice daily)Well-tolerated; local discomfort at injection site at highest doses.[7]
Murine Arthritis Models (CIA & AIA) 0.3 mg/kg or 1 mg/kg (S.C.)Reduced inflammation, cytokine levels (IL-17, IL-1β, TNFα), and disease severity.[1][9][11][15][1][9]
Small Cell Lung Carcinoma (H-69) Xenograft 10 µ g/animal/day (S.C. for 5 weeks)Decreased tumor volume by ~50% and reduced EGF receptor levels.[8]
Rat Memory Studies 0.2, 1.0, or 5.0 mg/kg (I.P.)Impaired aversive memory at 0.2 and 1.0 mg/kg doses.[16]

Visualizations

RC-3095 Signaling Pathway Inhibition

RC3095_Pathway GRP GRP/Bombesin GRPR GRPR (G-Protein Coupled Receptor) GRP->GRPR Binds & Activates RC3095 RC-3095 RC3095->GRPR Blocks G_Protein Gq/11 Activation GRPR->G_Protein EGFR_Signal EGFR Signaling (Transactivation) GRPR->EGFR_Signal Cross-talk PLC Phospholipase C (PLC) G_Protein->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK MAPK Pathway (e.g., ERK) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Proliferation Cell Proliferation & Tumor Growth MAPK->Proliferation Inflammation Inflammation (Cytokine Release: IL-1β, TNFα) NFkB->Inflammation EGFR_Signal->Proliferation

Caption: RC-3095 blocks GRP binding to GRPR, inhibiting downstream signaling.

Experimental Workflow for this compound Solution Preparation

Workflow start Start: This compound Powder equilibrate 1. Equilibrate vial to room temperature start->equilibrate weigh 2. Weigh powder in sterile conditions equilibrate->weigh dissolve 3. Dissolve in sterile water (use sonication if needed) weigh->dissolve sterilize 4. Sterile filter (0.22 µm) dissolve->sterilize stock_sol Sterile Stock Solution (e.g., 10 mM) sterilize->stock_sol aliquot 5. Aliquot into single-use vials stock_sol->aliquot store 6. Store at -80°C (long-term) aliquot->store thaw 7. Thaw one aliquot for use store->thaw dilute 8. Dilute stock in pre-warmed culture medium thaw->dilute working_sol Working Solution (Final Concentration) dilute->working_sol end Ready for Cell Culture Assay working_sol->end

Caption: Workflow for preparing this compound stock and working solutions.

References

RC-3095 TFA solubility and stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An detailed application note and protocol for researchers, scientists, and drug development professionals on the solubility and stability of RC-3095 TFA.

Application Note: this compound Solubility and Stability

Introduction

This compound is a potent and selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2] As a synthetic peptide, its efficacy in research and preclinical studies is highly dependent on proper handling, solubilization, and storage to ensure its structural integrity and biological activity.[3] Bombesin-like peptides are implicated in stimulating the growth of various malignancies, and antagonists like RC-3095 are valuable tools for studying these pathways and for potential therapeutic development.[4][5][6] This document provides detailed information on the solubility and stability of this compound, along with protocols for its dissolution and evaluation of its stability in solution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C58H80F3N15O11[2]
Molecular Weight 1220.34 g/mol [2]
Appearance White to off-white solid[1]
Target Bombesin Receptor / GRPR[2]
Pathway GPCR/G Protein[2]

Section 1: Solubility of this compound

Proper solubilization is critical for accurate dosing and obtaining reliable experimental results. The solubility of this compound has been determined in water, but may vary in other solvent systems.

Solubility Data

The known solubility of this compound is summarized in the table below. It is recommended to always test solubility with a small amount of the peptide before dissolving the entire sample.[7][8]

SolventConcentrationNotes
Water (H₂O) 40 mg/mL (32.78 mM)Requires sonication to fully dissolve.[1][2]

If insolubility is observed in water, or if a different solvent system is required, a step-wise approach using alternative solvents may be necessary. Peptides with a net positive charge (basic peptides) often dissolve well in acidic solutions, while those with a net negative charge (acidic peptides) are more soluble in basic solutions.[7][9] For highly hydrophobic peptides, the use of organic solvents like DMSO followed by careful dilution with an aqueous buffer is a common strategy.[8][10]

Protocol 1: General Step-Wise Solubilization of this compound

This protocol provides a systematic approach to dissolving this compound, particularly if the solubility in a specific buffer is unknown.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water

  • 10% Acetic Acid solution

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Initial Preparation: Before opening, centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.[10] Allow the vial to equilibrate to room temperature.[7]

  • Water First: Attempt to dissolve the peptide in sterile water to the desired concentration (e.g., 1 mg/mL or the target concentration if lower).[10] Vortex the solution briefly.

  • Sonication: If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[7][10] Visually inspect for clarity. Avoid probe sonicators which can generate heat and degrade the peptide.[10]

  • Acidic Solution: If solubility is still an issue, add 10% acetic acid dropwise while vortexing.[9][11] Use the minimal amount necessary to achieve a clear solution.

  • Organic Solvent (Last Resort): For very hydrophobic peptides or if the above steps fail, add a minimal volume of DMSO to dissolve the peptide.[8][10] Once fully dissolved, slowly add the desired aqueous buffer to the DMSO-peptide mixture with constant agitation to reach the final concentration.[10] Be aware that DMSO may be incompatible with certain cellular assays.[8]

G start Start: Lyophilized This compound add_water Add Sterile Water to desired concentration start->add_water vortex Vortex Briefly add_water->vortex check1 Is solution clear? vortex->check1 sonicate Bath Sonicate (5-10 min) check1->sonicate No end End: Solubilized This compound Solution check1->end Yes check2 Is solution clear? sonicate->check2 add_acid Add 10% Acetic Acid (dropwise) check2->add_acid No check2->end Yes check3 Is solution clear? add_acid->check3 add_dmso Use minimal DMSO, then slowly add buffer check3->add_dmso No check3->end Yes add_dmso->end

Diagram 1. Experimental workflow for this compound solubilization.

Section 2: Stability and Storage of this compound

The stability of this compound is crucial for its shelf-life and experimental reproducibility. Degradation can occur through processes like oxidation, hydrolysis, and aggregation.[12][13]

Recommended Storage Conditions

Adherence to recommended storage conditions is the primary method for preserving the integrity of the peptide.

FormTemperatureDurationNotes
Lyophilized Powder -80°C2 yearsStore sealed and protected from moisture.[1][2]
-20°C1 yearStore sealed and protected from moisture.[1][2]
In Solution -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 monthUse sterile buffers (pH 5-6) to prolong stability.[1][3]

Key Stability Considerations:

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides and should be avoided. It is highly recommended to prepare single-use aliquots from a stock solution.[1][3]

  • pH: Storing peptide solutions in slightly acidic sterile buffers (pH 5-6) can minimize degradation pathways like deamidation, which is more common at neutral or basic pH.[12]

  • Oxidation: Peptides containing Cys, Met, or Trp residues are susceptible to oxidation. While this compound contains Trp, specific data on its oxidative stability is not available. Using oxygen-free buffers can be a preventative measure.[12]

Protocol 2: Stability Assessment of this compound by RP-HPLC

This protocol outlines a general method to evaluate the stability of this compound in a specific solvent over time.

Materials:

  • Solubilized this compound stock solution

  • Sterile, low-adsorption microcentrifuge tubes

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Appropriate mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)

Procedure:

  • Preparation: Reconstitute this compound in the desired buffer to a known concentration as per Protocol 1.

  • Aliquoting: Immediately after reconstitution, divide the solution into multiple single-use aliquots in sterile, low-adsorption vials. This minimizes both degradation and adsorption to the vial surface.[12]

  • Time Zero Sample: Analyze one aliquot immediately. This serves as the "time zero" (T₀) reference to determine the initial purity.

  • Storage: Store the remaining aliquots under the desired test conditions (e.g., 4°C, -20°C, -80°C).[12]

  • Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 1 week, 1 month, 3 months), remove one aliquot from storage.[12] Allow it to equilibrate to room temperature before analysis.

  • RP-HPLC Analysis:

    • Analyze the sample using a suitable RP-HPLC method. The exact column and gradient conditions will be peptide-dependent and may require optimization.[12]

    • Monitor the elution profile at an appropriate UV wavelength (typically 214 nm for the peptide backbone or 280 nm for aromatic residues like Trp).

  • Data Analysis: Compare the peak area of the intact this compound at each time point to the peak area at T₀. A decrease in the main peak area, or the appearance of new peaks, indicates degradation. Calculate the percentage of remaining intact peptide at each time point.

G start Prepare this compound Stock Solution aliquot Dispense into Single-Use Aliquots start->aliquot t0 Analyze 'Time 0' Sample via RP-HPLC aliquot->t0 store Store Aliquots at Test Conditions (e.g., -20°C) aliquot->store compare Compare Peak Area to 'Time 0' and Calculate % Purity t0->compare timepoint At each Time Point (e.g., 1 wk, 1 mo, 3 mo) store->timepoint thaw Remove & Equilibrate One Aliquot timepoint->thaw hplc Analyze Sample via RP-HPLC thaw->hplc hplc->compare end Determine Stability Profile compare->end

Diagram 2. Experimental workflow for stability assessment of this compound.

Section 3: Mechanism of Action

This compound functions as a competitive antagonist at the Gastrin-Releasing Peptide Receptor (GRPR), which is a G-protein coupled receptor (GPCR).[2] In many cancer types, the binding of the native ligand, GRP, to GRPR initiates downstream signaling cascades that promote cell proliferation.[5] By blocking the receptor, RC-3095 prevents ligand binding and inhibits these growth signals. In models of arthritis, RC-3095 has also been shown to reduce the concentration of pro-inflammatory cytokines such as IL-17, IL-1β, and TNF.[1][2]

G cluster_0 cluster_1 grp GRP (Ligand) receptor GRPR grp->receptor Activates rc3095 This compound rc3095->receptor Inhibits pathway Downstream Signaling (e.g., PLC, MAPK/ERK) receptor->pathway effect Cellular Proliferation & Inflammation pathway->effect

Diagram 3. Simplified GRPR signaling and this compound inhibition.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: RC-3095 TFA is a selective antagonist for the bombesin/gastrin-releasing peptide receptor (GRPR) and is utilized in research to investigate the roles of GRPR in various physiological and pathological processes.[1][2][3][4] Proper storage and handling of this peptide conjugate are critical to ensure its stability, solubility, and biological activity in experimental settings. These application notes provide detailed protocols for the recommended storage and handling of this compound.

Recommended Storage Conditions

To maintain the integrity and activity of this compound, it is imperative to adhere to the following storage conditions. The stability of the compound is dependent on whether it is in solid (powder) form or dissolved in a solvent.

Data Presentation: Storage Stability

FormStorage TemperatureDurationNotes
Powder -80°C2 yearsSealed storage, away from moisture.[1][2]
-20°C1-2 yearsSealed storage, away from moisture.[1][5][6]
In Solvent -80°C6 monthsSealed storage, away from moisture.[1][2][5]
-20°C1 monthSealed storage, away from moisture.[1][2][5]

Experimental Protocols

1. Protocol for Receiving and Initial Storage of this compound Powder

  • Upon Receipt: The product is typically shipped at room temperature in continental US, though this may vary for other locations.[2] Immediately upon receipt, inspect the vial for any damage.

  • Initial Storage: For long-term storage, place the sealed vial in a freezer at -20°C or, for optimal stability, at -80°C.[1][2] Ensure the storage location is dry and protected from light.

2. Protocol for Preparation of Stock Solutions

  • Equilibration: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour.[5] This prevents condensation from forming inside the vial, which could compromise the stability of the peptide.

  • Reconstitution:

    • This compound is soluble in water at a concentration of 40 mg/mL (32.78 mM).[1]

    • To aid dissolution, especially for higher concentrations, it is recommended to warm the tube to 37°C and use an ultrasonic bath for a short period.[7]

    • For in vivo studies, RC-3095 has been diluted in normal saline.

  • Sterilization (for cell-based assays): If using the stock solution for cell culture experiments, it is advisable to filter-sterilize the solution through a 0.22 µm filter before use.[2]

3. Protocol for Storage of Stock Solutions

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Storage: Store the aliquots in tightly sealed vials.[5] For storage up to one month, -20°C is suitable.[2][5] For longer-term storage of up to six months, -80°C is recommended.[1][2]

Mandatory Visualization

Diagram of this compound Handling Workflow

G cluster_receiving Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_storage Stock Solution Storage receive Receive Shipment inspect Inspect Vial for Damage receive->inspect store_powder Store Powder at -20°C or -80°C (Sealed, Away from Moisture) inspect->store_powder equilibrate Equilibrate Vial to Room Temp (min. 1 hour) store_powder->equilibrate For Use reconstitute Reconstitute in Appropriate Solvent (e.g., H2O, Saline) equilibrate->reconstitute ultrasonicate Optional: Warm to 37°C and Ultrasonicate reconstitute->ultrasonicate filter_sterilize Optional: Filter Sterilize (0.22 µm) ultrasonicate->filter_sterilize aliquot Aliquot into Single-Use Vials filter_sterilize->aliquot store_solution Store Aliquots at -20°C or -80°C (Tightly Sealed) aliquot->store_solution experimental_use experimental_use store_solution->experimental_use Ready for Experimental Use

References

Application Notes and Protocols for RC-3095 TFA in a Redistribution Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing RC-3095 TFA, a selective Gastrin-Releasing Peptide Receptor (GRPR) antagonist, in a redistribution assay. This assay is a powerful tool for studying GRPR trafficking and for screening potential antagonists.

Introduction

The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor (GPCR) that, upon activation by its ligand, gastrin-releasing peptide (GRP), triggers a signaling cascade and undergoes rapid internalization.[1] This process of receptor translocation from the plasma membrane to intracellular endosomes can be visualized and quantified, providing a robust method to assess the activity of GRPR agonists and antagonists. This compound is a selective antagonist of GRPR, and its ability to inhibit GRP-induced receptor internalization is a key measure of its potency.[1][2][3][4][5]

Redistribution assays, particularly those employing fluorescently-tagged receptors, offer a high-content imaging approach to monitor this internalization process in living cells.[1] This document outlines a detailed protocol for a GRPR redistribution assay to evaluate the antagonistic properties of this compound.

Principle of the Assay

The assay utilizes a cell line stably expressing a fusion protein of GRPR and Enhanced Green Fluorescent Protein (GRPR-EGFP).[1] In the basal, unstimulated state, the GRPR-EGFP is predominantly localized at the plasma membrane.[1] Upon stimulation with a GRPR agonist like GRP, the receptor internalizes, leading to a redistribution of the GFP signal from the cell surface to intracellular vesicles.[1]

This compound, as a GRPR antagonist, competes with the agonist for binding to the receptor. By doing so, it prevents or reduces the agonist-induced internalization of GRPR-EGFP. The degree of inhibition is proportional to the concentration and potency of the antagonist. This change in fluorescence distribution is quantified using automated microscopy and image analysis software.

Quantitative Data Summary

The potency of this compound as a GRPR antagonist in a redistribution assay has been determined. The following table summarizes the key quantitative data.

CompoundAssay FormatCell LineAgonist UsedEC50Reference
This compoundAntagonistU2OS-GRPR-EGFPGastrin-Releasing Peptide (GRP)~100 nM[1]

Signaling Pathway and Assay Logic

The following diagrams illustrate the GRPR signaling pathway upon agonist activation and the logical principle of the antagonist redistribution assay.

GRPR_Signaling_Pathway cluster_membrane Plasma Membrane GRPR GRPR Gq Gq protein GRPR->Gq Activates Internalization Receptor Internalization GRPR->Internalization Leads to PLC Phospholipase C (PLC) Gq->PLC Activates Downstream Downstream Signaling PLC->Downstream GRP GRP (Agonist) GRP->GRPR Binds & Activates RC3095 This compound (Antagonist) RC3095->GRPR Binds & Blocks

Caption: GRPR signaling pathway and antagonist action.

Antagonist_Assay_Logic cluster_workflow Experimental Conditions cluster_outcome Observed Outcome Unstimulated Unstimulated Cells (GRPR-EGFP on membrane) Agonist Add GRP (Agonist) Unstimulated->Agonist Antagonist Add GRP + this compound Unstimulated->Antagonist Internalized GRPR-EGFP Internalizes (Fluorescence in vesicles) Agonist->Internalized Blocked Internalization is Blocked (Fluorescence remains on membrane) Antagonist->Blocked

Caption: Logic of the GRPR antagonist redistribution assay.

Experimental Protocol

This protocol is adapted from the Thermo Fisher Scientific GRPR Redistribution Assay.[1]

Materials and Reagents:

  • Cell Line: U2OS cells stably expressing human GRPR fused to EGFP (e.g., Thermo Fisher R04-094-01).[1]

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO or water).

  • Gastrin-Releasing Peptide (GRP): Reference agonist. Prepare a stock solution in deionized water.[1]

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 2 mM L-Glutamine, 1% Penicillin-Streptomycin, and G418 for selection.

  • Assay Buffer: DMEM supplemented with 2 mM L-Glutamine, 1% Penicillin-Streptomycin, and 1% FBS.[1]

  • Fixing Solution: 10% neutral-buffered formalin (approximately 4% formaldehyde).[1]

  • Staining Solution: 1 µM Hoechst stain in PBS with 0.5% Triton X-100.[1]

  • Wash Buffer: Phosphate-Buffered Saline (PBS).

  • Black-walled, clear-bottom 96-well microplates.

Experimental Workflow:

Experimental_Workflow Start Start Plate 1. Plate U2OS-GRPR-EGFP cells in 96-well plate Start->Plate Incubate1 2. Incubate for 18-24 hours Plate->Incubate1 ReplaceMedium 3. Replace medium with Assay Buffer Incubate1->ReplaceMedium AddCompounds 4. Add GRP (agonist) and serial dilutions of this compound ReplaceMedium->AddCompounds Incubate2 5. Incubate for 30 minutes at 37°C AddCompounds->Incubate2 Fix 6. Fix cells with Fixing Solution Incubate2->Fix Wash 7. Wash cells with PBS Fix->Wash Stain 8. Stain nuclei with Hoechst Wash->Stain Image 9. Acquire images using a high-content imaging system Stain->Image Analyze 10. Analyze images to quantify GRPR-EGFP internalization Image->Analyze End End Analyze->End

Caption: Step-by-step experimental workflow for the assay.

Procedure:

  • Cell Plating:

    • Harvest and count the U2OS-GRPR-EGFP cells.

    • Seed the cells into a 96-well black-walled, clear-bottom microplate at a density that will result in a sub-confluent monolayer after 18-24 hours of incubation.

    • Incubate the plate at 37°C in a 5% CO2 incubator.[1]

  • Compound Preparation:

    • Prepare a dilution series of this compound in Assay Buffer at 2x the final desired concentration.

    • Prepare a 2x solution of GRP in Assay Buffer. The final concentration of GRP should be at its EC80 to ensure a robust internalization signal for antagonist testing (e.g., 10 nM).[1]

    • Prepare control wells:

      • Negative control: Assay Buffer with vehicle (e.g., 0.25% DMSO).[1]

      • Positive control: Assay Buffer with GRP.

  • Assay Execution:

    • Carefully remove the cell culture medium from the wells.

    • Add 100 µL of Assay Buffer to each well.

    • Add 100 µL of the 2x compound solutions to the appropriate wells.

    • Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.[1]

  • Fixation and Staining:

    • Gently decant the buffer and add 150 µL of Fixing Solution to each well.

    • Incubate at room temperature for 20 minutes.[1]

    • Wash the cells four times with 200 µL of PBS per well.[1]

    • After the final wash, add 100 µL of Hoechst Staining Solution to each well.[1]

    • Seal the plate and incubate at room temperature for at least 30 minutes before imaging.[1]

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system (e.g., Cellomics ArrayScan VTI Reader).[1] Capture images in the green (GRPR-EGFP) and blue (Hoechst) channels.

    • Use an appropriate image analysis algorithm (e.g., SpotDetector BioApplication) to quantify the internalization of GRPR-EGFP.[1] The algorithm should identify the cell nucleus and cytoplasm and measure the intensity of the GFP signal in intracellular spots or vesicles relative to the total cellular fluorescence.

    • The percentage of inhibition by this compound is calculated relative to the positive (GRP alone) and negative (vehicle) controls.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the EC50 value.

Troubleshooting and Considerations

  • Cell Health: Ensure cells are healthy and not over-confluent, as this can affect receptor expression and trafficking.

  • Compound Cytotoxicity: High concentrations of test compounds may be cytotoxic. It is advisable to perform a parallel cytotoxicity assay.

  • Signal-to-Noise Ratio: Optimize imaging parameters to achieve a good signal-to-noise ratio for accurate quantification.

  • Z'-factor: To assess the quality and robustness of the assay, the Z'-factor should be calculated. A Z' value between 0.5 and 1.0 indicates an excellent assay.[1]

References

Application Notes and Protocols for Studying Receptor Internalization Using RC-3095 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 trifluoroacetate (TFA) is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] GRPR is a G protein-coupled receptor (GPCR) overexpressed in various cancers, including prostate, breast, lung, and pancreatic cancer, making it a significant target for cancer diagnostics and therapeutics.[3][4][5] Bombesin and its mammalian analog, gastrin-releasing peptide (GRP), are endogenous ligands for GRPR that stimulate cell proliferation and are implicated in tumor growth.[6][7][8] RC-3095 TFA competitively inhibits the binding of these agonists to GRPR, thereby blocking downstream signaling pathways involved in cell growth and inflammation.[1][9][10]

One of the key cellular processes modulated by GRPR activity is receptor internalization. The binding of an agonist to GRPR triggers the internalization of the receptor-ligand complex, a critical step in signal transduction and receptor downregulation. Studying the effect of antagonists like this compound on this process provides valuable insights into GRPR biology and the therapeutic potential of GRPR-targeted compounds.

These application notes provide a detailed protocol for utilizing this compound to study GRPR internalization.

Mechanism of Action

This compound acts as a competitive antagonist at the GRPR. By occupying the ligand-binding site, it prevents the conformational changes necessary for receptor activation and subsequent G protein coupling. In the context of receptor internalization, agonist-induced internalization is a key regulatory mechanism. As an antagonist, this compound can be used to block the internalization triggered by agonists like GRP or bombesin.[1]

Furthermore, studies have shown that the effects of GRPR antagonists such as RC-3095 extend beyond simple receptor blockade. Treatment with RC-3095 has been demonstrated to induce a down-regulation of Epidermal Growth Factor Receptors (EGFRs).[6] This trans-deactivation mechanism suggests a cross-talk between GRPR and EGFR signaling pathways. The inhibition of tumor growth by RC-3095 is associated with a significant decrease in both the concentration and mRNA expression of EGFR.[6] Downstream of receptor activation, GRPR signaling has been linked to the MAPK and NF-κB pathways, which are crucial regulators of inflammation and cell survival.[9][11][12][13][14] By blocking the initial signaling event at GRPR, RC-3095 can consequently modulate these downstream pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of RC-3095 in experimental settings.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
EC50~100 nMU2OS cells expressing GRPR-EGFP (in antagonist format against 10 nM GRP)[1]

Table 2: In Vivo Administration and Effects of RC-3095

Animal ModelDosageAdministration RouteObserved EffectReference
Athymic nude mice with H-69 SCLC xenografts10 µ g/animal/day Subcutaneous~50% decrease in tumor volume[6]
Patients with advanced solid malignancies8 to 96 µg/kg (once or twice daily)SubcutaneousPlasma concentrations >100 ng/mL for ~8 hours[7]
Male Wistar rats0.2, 1.0, or 5.0 mg/kgIntraperitonealImpairment of aversive memory at 0.2 and 1.0 mg/kg[8]
Mice with experimental arthritis0.3 mg/kg or 1 mg/kgSubcutaneousAnti-inflammatory effects[2]

Experimental Protocols

Protocol 1: GRPR Internalization Assay Using Fluorescence Microscopy

This protocol is adapted from the Thermo Fisher Scientific GRPR Redistribution® Assay and is designed to visualize and quantify the antagonist effect of this compound on agonist-induced GRPR internalization.[1]

Materials:

  • U2OS cells stably expressing a GRPR-EGFP fusion protein (e.g., from Thermo Fisher Scientific)

  • Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)

  • This compound

  • GRP or Bombesin (agonist)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • 96-well imaging plates

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Plating:

    • Culture U2OS-GRPR-EGFP cells according to standard protocols.

    • Plate the cells in a 96-well imaging plate at a density that will result in a sub-confluent monolayer on the day of the experiment.

    • Incubate for 24-48 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare a serial dilution of this compound in assay buffer (e.g., serum-free medium) to achieve the desired final concentrations.

    • Prepare a stock solution of the agonist (GRP or Bombesin) and dilute it to the desired final concentration (e.g., 10 nM GRP).

  • Antagonist Treatment:

    • Wash the cells once with PBS.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (solvent only).

    • Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add the agonist solution to all wells (except for the negative control wells which receive only assay buffer).

    • Incubate for 30 minutes at 37°C to induce receptor internalization.

  • Fixation and Staining:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add mounting medium containing DAPI to stain the nuclei.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope. Capture both the GFP (GRPR) and DAPI (nuclei) channels.

    • Quantify receptor internalization by measuring the fluorescence intensity of GFP within intracellular vesicles or by using specialized software (e.g., Cellomics ArrayScan VTI Reader with SpotDetectorV3 BioApplication) that can identify and quantify fluorescent spots within the cytoplasm.[1]

    • The percentage of inhibition of internalization by this compound can be calculated relative to the positive (agonist only) and negative (vehicle only) controls.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RC3095 This compound GRPR GRPR RC3095->GRPR Binds & Blocks Agonist GRP / Bombesin Agonist->GRPR Binds & Activates Internalization Receptor Internalization GRPR->Internalization Triggers Signaling Downstream Signaling (e.g., MAPK, NF-κB) Internalization->Signaling EGFR_down EGFR Down-regulation Signaling->EGFR_down

Caption: this compound signaling pathway.

G start Start: Plate GRPR-EGFP expressing cells culture Culture cells for 24-48 hours start->culture prepare Prepare this compound and agonist dilutions culture->prepare wash1 Wash cells with PBS prepare->wash1 add_antagonist Add this compound dilutions (and vehicle control) wash1->add_antagonist incubate1 Incubate for 30 min at 37°C add_antagonist->incubate1 add_agonist Add agonist (e.g., GRP) to induce internalization incubate1->add_agonist incubate2 Incubate for 30 min at 37°C add_agonist->incubate2 fix Fix cells with 4% PFA incubate2->fix stain Stain nuclei with DAPI fix->stain image Acquire images (GFP & DAPI channels) stain->image analyze Quantify internalization and calculate % inhibition image->analyze end End: Determine IC50 analyze->end

Caption: Experimental workflow for GRPR internalization assay.

References

Application Notes and Protocols: RC-3095 TFA in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] GRPR is a G-protein coupled receptor that is overexpressed in a variety of malignancies, including prostate, breast, lung, pancreatic, and colon cancers.[3][4] The binding of its natural ligand, gastrin-releasing peptide (GRP), to GRPR activates downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell proliferation, differentiation, and survival.[3] this compound competitively blocks the binding of GRP to its receptor, thereby inhibiting tumor growth.[3][5] Preclinical studies in various xenograft models have demonstrated the anti-tumor efficacy of this compound, making it a promising candidate for cancer therapy.[5][6][7][8][9]

These application notes provide a comprehensive overview of the use of this compound in xenograft tumor models, including its mechanism of action, efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-tumor effects by disrupting the signaling cascade initiated by the GRP/GRPR axis. By blocking GRP from binding to its receptor, this compound inhibits the activation of downstream pathways that promote cell growth and survival.[3] Furthermore, studies have shown that treatment with RC-3095 can lead to a downregulation of both GRPR and Epidermal Growth Factor Receptors (EGFR), suggesting a broader impact on tumor signaling networks.[5][7][8]

cluster_cell Tumor Cell Membrane cluster_cytoplasm Cytoplasm GRP GRP GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Blocks EGFR EGFR GRPR->EGFR Transactivation PI3K PI3K/Akt Pathway GRPR->PI3K MAPK MAPK/ERK Pathway GRPR->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation cluster_preclinical Xenograft Study Workflow A 1. Cell Culture (e.g., H-69, MKN45) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Implantation in Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. This compound Administration E->F G 7. Continued Tumor Measurement F->G H 8. Endpoint & Tumor Excision G->H I 9. Data Analysis H->I

References

Application Notes and Protocols: RC-3095 TFA in Immunohistochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 Trifluoroacetate (TFA) is a potent and selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), also known as BB2.[1][2][3][4] GRPR is a G protein-coupled receptor that, upon binding with its ligands, gastrin-releasing peptide (GRP) and neuromedin B (NMB), activates downstream signaling cascades involved in a variety of physiological and pathophysiological processes.[5][6] These include regulation of satiety, smooth muscle contraction, and roles in the central nervous system.[6][7] Notably, GRPR is frequently overexpressed in various human malignancies, where it can mediate autocrine tumor growth, making it an attractive target for cancer therapy.[5][8]

RC-3095 TFA has been utilized in preclinical studies to investigate the role of the GRP/GRPR signaling axis in conditions such as cancer and arthritis.[1][9] Its antagonistic action blocks the proliferative and pro-inflammatory signaling initiated by GRP binding.[5][9] Immunohistochemistry (IHC) is a critical technique for visualizing the expression and localization of GRPR and other relevant biomarkers within the tissue microenvironment, thereby enabling the assessment of this compound's effects.

This document provides a detailed protocol for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissues to evaluate the effects of this compound treatment.

Mechanism of Action and Signaling Pathway

This compound competitively binds to GRPR, preventing the binding of its natural ligands, GRP and NMB. This blockade inhibits the activation of downstream signaling pathways. The activation of GRPR typically leads to the stimulation of phospholipase C (PLC), which in turn initiates a cascade involving protein kinase C (PKC) activation and intracellular calcium mobilization.[7] Furthermore, GRPR signaling can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell proliferation and survival.[5][10][11] By inhibiting GRPR, this compound can attenuate these pro-growth and pro-survival signals.

GRPR Signaling Pathway Blocked by this compound

GRPR_Signaling_Pathway RC3095 This compound GRPR GRPR (BB2 Receptor) RC3095->GRPR Antagonizes GRP Gastrin-Releasing Peptide (GRP) GRP->GRPR Activates G_protein Gq/11, G12/13 GRPR->G_protein PLC Phospholipase C (PLC) G_protein->PLC EGFR_transactivation EGFR Transactivation G_protein->EGFR_transactivation Proliferation Cell Proliferation & Survival PLC->Proliferation via PKC, Ca2+ PI3K_Akt PI3K/Akt Pathway EGFR_transactivation->PI3K_Akt MAPK MAPK Pathway EGFR_transactivation->MAPK PI3K_Akt->Proliferation MAPK->Proliferation IHC_Workflow animal_model Animal Model with Target Condition (e.g., Tumor Xenograft) treatment Treatment Administration (Vehicle vs. This compound) animal_model->treatment tissue_harvest Tissue Harvesting and Fixation (Formalin) treatment->tissue_harvest paraffin_embedding Paraffin Embedding and Sectioning tissue_harvest->paraffin_embedding ihc Immunohistochemistry Staining (as per protocol) paraffin_embedding->ihc microscopy Microscopy and Image Acquisition ihc->microscopy analysis Image Analysis and Scoring (H-Score Calculation) microscopy->analysis data_interp Data Interpretation and Comparison analysis->data_interp

References

Application Notes and Protocols for Flow Cytometry Analysis of RC-3095 TFA Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor implicated in various physiological and pathological processes, including cell proliferation, differentiation, and inflammation.[1][2] Overexpressed in several human cancers, GRPR has emerged as a promising target for anticancer drug development. This compound is being investigated for its anti-inflammatory and antitumor activities, which are mediated through the modulation of downstream signaling pathways affecting cell cycle progression and apoptosis.

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations. It enables the rapid and quantitative measurement of multiple cellular characteristics, making it an invaluable tool for assessing the effects of therapeutic compounds like this compound on cancer cells. This document provides detailed protocols for analyzing apoptosis and cell cycle distribution in this compound-treated cells using flow cytometry.

Principle of the Assays

Apoptosis Detection: Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Its dysregulation is a hallmark of cancer. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes. In late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus. Dual staining with fluorescein isothiocyanate (FITC)-labeled Annexin V and PI allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis: The cell cycle is a series of events that leads to cell division and proliferation. It is divided into four main phases: G0/G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The DNA content of a cell doubles during the S phase and is halved during mitosis. Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. By analyzing the fluorescence intensity of a population of PI-stained cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.

Data Presentation

The following tables summarize representative quantitative data on the effects of a GRPR antagonist, similar to this compound, on apoptosis and cell cycle distribution in a cancer cell line (e.g., HT-29 human colon cancer cells).

Table 1: Effect of GRPR Antagonist on Apoptosis Induction

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound193.8 ± 2.53.9 ± 1.12.3 ± 0.7
This compound1085.1 ± 3.210.2 ± 1.54.7 ± 0.9
This compound2572.4 ± 4.118.5 ± 2.29.1 ± 1.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of GRPR Antagonist on Cell Cycle Distribution

TreatmentConcentration (µM)Sub-G1 (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control01.8 ± 0.465.4 ± 3.122.1 ± 1.910.7 ± 1.2
This compound12.5 ± 0.663.2 ± 2.824.5 ± 2.19.8 ± 1.0
This compound108.9 ± 1.155.7 ± 3.528.3 ± 2.57.1 ± 0.9
This compound2515.2 ± 1.848.9 ± 4.225.1 ± 2.810.8 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments. Note that an increase in the S phase population may be indicative of S-phase arrest.[3]

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the cancer cell line of interest (e.g., HT-29, PC-3) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in complete medium (e.g., McCoy's 5A for HT-29, RPMI-1640 for PC-3) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 25 µM).

  • Treatment: When cells reach the desired confluency, remove the existing medium and replace it with the medium containing different concentrations of this compound or a vehicle control (medium with the same concentration of the solvent used for the drug).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

II. Protocol for Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Harvesting: Following treatment, collect the cell culture supernatant (containing floating/apoptotic cells) and wash the adherent cells with phosphate-buffered saline (PBS).

  • Detachment: Detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

  • Cell Pooling and Washing: Combine the detached cells with their corresponding supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.

III. Protocol for Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Cell Harvesting and Fixation: Harvest the treated cells as described in the apoptosis protocol (steps 1-3). After washing with PBS, resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add 50 µg/mL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel.

Visualizations

Signaling Pathway

GRPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GRPR GRPR This compound->GRPR Inhibits GRP GRP GRP->GRPR Activates G_protein Gq/11 GRPR->G_protein Activates PLC PLC G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2 Ca2+ release IP3_DAG->Ca2 PKC PKC activation IP3_DAG->PKC MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Activates Proliferation Proliferation MAPK_Pathway->Proliferation Promotes Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression MAPK_Pathway->Cell_Cycle Promotes

Caption: GRPR Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Flow_Cytometry_Workflow cluster_prep Cell Preparation & Treatment cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay A Seed Cells B Treat with this compound (Dose-Response / Time-Course) A->B C Incubate B->C D Harvest Cells C->D H Harvest Cells C->H E Wash with PBS D->E F Stain with Annexin V-FITC & PI E->F G Flow Cytometry Analysis F->G I Fix with Ethanol H->I J Treat with RNase A I->J K Stain with PI J->K L Flow Cytometry Analysis K->L

Caption: Experimental Workflow for Flow Cytometry Analysis.

References

Application Notes and Protocols for Western Blot Analysis of GRPR Signaling Inhibition by RC-3095 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor, is a significant target in cancer research due to its overexpression in various malignancies, including prostate, breast, and lung cancer.[1] Upon binding its ligand, Gastrin-Releasing Peptide (GRP), GRPR activates several downstream signaling pathways, notably the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[2][3] RC-3095 TFA is a selective antagonist of GRPR, showing potential in inhibiting tumor growth by blocking these signaling cascades.[4][5]

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of this compound on GRP-induced GRPR signaling. The focus is on quantifying the changes in the phosphorylation status of key downstream effectors, Akt and ERK.

Key Signaling Pathways

Activation of GRPR by GRP initiates a cascade of intracellular events. Two of the most well-characterized pathways are:

  • PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and metabolism. GRP-induced GRPR activation leads to the phosphorylation of Akt at key residues (Threonine 308 and Serine 473), which is a hallmark of its activation.[2][6]

  • MAPK/ERK Pathway: This pathway is critically involved in cell growth, differentiation, and division. GRPR activation triggers a signaling cascade that results in the phosphorylation of ERK1/2 (p44/p42 MAP kinase).[3][7]

This compound is expected to competitively bind to GRPR, thereby preventing GRP-mediated activation and subsequent phosphorylation of Akt and ERK.

Data Presentation

While specific quantitative Western blot data for a dose-response of this compound was not available in the reviewed literature, the following tables represent the expected outcome based on studies with other GRPR antagonists, such as the BU peptide.[3] These tables illustrate the dose-dependent inhibition of GRP-induced phosphorylation of Akt and ERK. Researchers should generate their own data for this compound.

Table 1: Expected Dose-Dependent Inhibition of GRP-Induced Akt Phosphorylation by a GRPR Antagonist

Treatment ConditionGRP (100 nM)Antagonist (µM)Normalized p-Akt/Total Akt Ratio (Mean ± SD)% Inhibition
Vehicle Control-00.10 ± 0.02N/A
GRP Stimulation+01.00 ± 0.080%
GRP + Antagonist+10.75 ± 0.0625%
GRP + Antagonist+100.40 ± 0.0560%
GRP + Antagonist+500.15 ± 0.0385%

Table 2: Expected Dose-Dependent Inhibition of GRP-Induced ERK1/2 Phosphorylation by a GRPR Antagonist

Treatment ConditionGRP (100 nM)Antagonist (µM)Normalized p-ERK/Total ERK Ratio (Mean ± SD)% Inhibition
Vehicle Control-00.08 ± 0.01N/A
GRP Stimulation+01.00 ± 0.090%
GRP + Antagonist+10.80 ± 0.0720%
GRP + Antagonist+100.35 ± 0.0465%
GRP + Antagonist+500.12 ± 0.0288%

Data is hypothetical and for illustrative purposes, based on the inhibitory patterns observed for similar GRPR antagonists.[3] Researchers must perform their own experiments to obtain actual values for this compound.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the inhibitory effect of this compound on GRPR signaling. The protocol is optimized for a GRPR-expressing prostate cancer cell line, such as PC-3.[1]

Materials and Reagents
  • Cell Line: PC-3 (or another suitable GRPR-expressing cell line)

  • Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Reagents:

    • Gastrin-Releasing Peptide (GRP)

    • This compound

    • Phosphate Buffered Saline (PBS)

    • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

  • Antibodies:

    • Primary Antibodies:

      • Rabbit anti-phospho-Akt (Ser473)

      • Rabbit anti-total Akt

      • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

      • Rabbit anti-total ERK1/2

      • Mouse anti-β-actin (Loading Control)

    • Secondary Antibodies:

      • HRP-conjugated Goat anti-Rabbit IgG

      • HRP-conjugated Goat anti-Mouse IgG

  • Western Blotting Supplies:

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • TBST (Tris-Buffered Saline with 0.1% Tween-20)

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Chemiluminescent substrate

    • Imaging system

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Cell Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting A Culture PC-3 cells to 80-90% confluency B Seed cells in 6-well plates A->B C Serum starve cells for 12-24 hours B->C D Pre-treat with this compound (various concentrations) for 1 hour C->D E Stimulate with GRP (e.g., 100 nM) for 15 minutes D->E F Wash cells with ice-cold PBS E->F G Lyse cells and collect protein extracts F->G H Determine protein concentration (BCA assay) G->H I Prepare samples with Laemmli buffer H->I J SDS-PAGE I->J K Protein Transfer to Membrane J->K L Blocking K->L M Primary Antibody Incubation (p-Akt, p-ERK, total Akt, total ERK, β-actin) L->M N Secondary Antibody Incubation M->N O Chemiluminescent Detection N->O P Image Acquisition & Densitometry O->P

Caption: Experimental workflow for Western blot analysis.
Step-by-Step Protocol

  • Cell Culture and Seeding:

    • Culture PC-3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 80-90% confluency, seed them into 6-well plates at a density of approximately 5 x 10^5 cells per well and allow them to adhere overnight.

  • Cell Treatment:

    • Aspirate the culture medium and wash the cells once with serum-free medium.

    • Serum starve the cells by incubating them in serum-free RPMI-1640 for 12-24 hours. This reduces basal levels of phosphorylated proteins.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water).

    • Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for 1 hour. Include a vehicle control.

    • Following pre-treatment, stimulate the cells with GRP (e.g., 100 nM) for 15 minutes. A non-stimulated control should also be included.

  • Sample Preparation:

    • Immediately after stimulation, place the plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysates on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against p-Akt, total Akt, p-ERK, total ERK, and β-actin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands using image analysis software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands. Further normalize to the loading control (β-actin) to account for any loading inaccuracies.

Signaling Pathway Diagrams

The following diagrams illustrate the GRPR signaling pathway and the mechanism of action of this compound.

grpr_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP GRPR GRPR GRP->GRPR Binds G_protein G-protein GRPR->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt Akt->p_Akt Proliferation Cell Proliferation & Survival p_Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation

Caption: GRPR downstream signaling pathways.

rc3095_mechanism cluster_ligands Ligands cluster_receptor Receptor cluster_signaling Downstream Signaling GRP GRP GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Binds & Blocks Signaling Activation of Akt and ERK pathways GRPR->Signaling NoSignaling Inhibition of Akt and ERK pathways GRPR->NoSignaling

Caption: Mechanism of this compound action.

References

Application Notes and Protocols: Utilizing RC-3095 TFA in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1] Gastrin-releasing peptide (GRP) and its receptor are frequently overexpressed in various malignancies, including prostate, breast, lung, and pancreatic cancers, where they contribute to tumor growth, proliferation, and survival.[2][3] By blocking the binding of GRP to its receptor, this compound disrupts downstream signaling pathways crucial for cancer cell progression, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[1] This targeted mechanism of action makes this compound a promising candidate for combination therapy with conventional cytotoxic agents, aiming to enhance anti-tumor efficacy and overcome drug resistance.

These application notes provide a comprehensive overview of the preclinical evidence supporting the synergistic use of this compound with various chemotherapy agents. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating the potential of this combination therapy approach.

Mechanism of Action: Synergistic Anti-Cancer Effects

The synergistic anti-tumor effect of combining this compound with chemotherapy agents stems from the complementary mechanisms of action of these two classes of drugs. While chemotherapy drugs directly induce DNA damage and cell death, this compound inhibits the pro-survival signals mediated by the GRP/GRPR axis. This dual approach can lead to enhanced apoptosis, reduced cell proliferation, and inhibition of tumor growth.

Blocking the GRP receptor with antagonists like RC-3095 has been shown to inhibit the activation of key survival pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][4] Furthermore, inhibition of GRP signaling can lead to the upregulation of tumor suppressor proteins such as p53 and its downstream target p21, which can sensitize cancer cells to the cytotoxic effects of chemotherapy.

Data Presentation: In Vitro and In Vivo Synergy

The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of GRP receptor antagonists, including RC-3095 and mechanistically similar antagonists, in combination with various chemotherapy agents.

Table 1: In Vitro Synergistic Effects of GRP Receptor Antagonists with Chemotherapy Agents

Cancer Cell LineGRP Receptor AntagonistChemotherapy AgentKey FindingsSynergy QuantificationReference
CFPAC-1 (Pancreatic)RC-3095GemcitabineEnhanced inhibition of cell proliferationSynergistic effect observed[5]
HT-29 (Colon)RC-3940-II5-FluorouracilIncreased inhibition of cell proliferationSynergistic[6]
HT-29 (Colon)RC-3940-IIIrinotecanSignificant inhibition of cell proliferationSynergistic[6]
HCT-116 (Colon)RC-3940-II5-FluorouracilEnhanced growth inhibitionSynergistic[6]
HCT-116 (Colon)RC-3940-IIIrinotecanPotent inhibition of tumor cell growthSynergistic[6]
PC-3 (Prostate)Bombesin AntagonistDoxorubicin (in liposomal conjugate)Increased cytotoxicity compared to free doxorubicinEnhanced Efficacy[7]
ID8 (Ovarian)PNC-27 (p53-MDM2 binding domain peptide)PaclitaxelIncreased susceptibility of paclitaxel-surviving cells to PNC-27Synergistic (Combination Index <1)[8]
FM55M2 (Melanoma)OstholeCisplatinSynergistic and additive interactionsSynergistic[9]

Table 2: In Vivo Synergistic Effects of GRP Receptor Antagonists with Chemotherapy Agents

Cancer ModelGRP Receptor AntagonistChemotherapy AgentKey FindingsSynergy QuantificationReference
CFPAC-1 Xenograft (Pancreatic)RC-3095 (20 µ g/day , s.c.)Gemcitabine (15 mg/kg, i.p., every 3 days)More potent inhibition of tumor growth, volume, and weight compared to single agents.Significant synergistic inhibition of tumor growth.[5]
HT-29 Xenograft (Colon)RC-3940-II (10 µ g/day , s.c.)IrinotecanSignificant synergistic tumor growth suppression (up to 78%).Significantly greater inhibition with combination vs. single agents.[6]
HCT-116 Xenograft (Colon)RC-3940-II (10 µ g/day , s.c.)IrinotecanSynergistic tumor growth inhibition.Significantly greater inhibition with combination vs. single agents.[6]
PC-3 Xenograft (Prostate)90Y-DOTA-AR (Bombesin Antagonist)Vascular Targeted Photodynamic TherapySignificantly longer tumor growth delay with combination therapy.Synergistic effect observed.[10]
ID8 Intraperitoneal Model (Ovarian)PNC-27PaclitaxelSignificantly reduced tumor growth with combination therapy.Synergistic[8]

Experimental Protocols

In Vitro Synergy Assessment: Combination Index (CI) Method

Objective: To quantitatively determine the nature of the interaction (synergism, additivity, or antagonism) between this compound and a chemotherapy agent in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MCF-7, A549)

  • This compound

  • Chemotherapy agent (e.g., Doxorubicin, Paclitaxel, Cisplatin)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or other cell viability assay reagent

  • Plate reader

  • CompuSyn software or similar for CI calculation

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agent. Create a series of dilutions for each drug to determine their individual IC50 values.

  • Single Agent IC50 Determination: Treat cells with a range of concentrations of each drug alone and incubate for a specified period (e.g., 48-72 hours).

  • Cell Viability Assay: Perform an MTT assay to determine the percentage of cell viability for each drug concentration.

  • Combination Treatment: Based on the individual IC50 values, design a combination experiment using a constant ratio (e.g., equipotent ratio) or a non-constant ratio of the two drugs.

  • Combination Viability Assay: Treat cells with the drug combinations and incubate for the same period as the single-agent treatment. Perform an MTT assay.

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Input the Fa values and corresponding drug concentrations into CompuSyn software.

    • The software will generate a Combination Index (CI) value.

      • CI < 1 indicates synergism.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

G cluster_0 In Vitro Synergy Workflow A Seed Cancer Cells in 96-well plates B Determine IC50 of this compound & Chemo Agent Individually A->B 24h C Treat Cells with Drug Combinations B->C Design Combination Experiment D Perform Cell Viability Assay (e.g., MTT) C->D 48-72h Incubation E Calculate Combination Index (CI) using CompuSyn D->E Data Input F Interpret Results: Synergism (CI < 1) Additivity (CI = 1) Antagonism (CI > 1) E->F

Workflow for In Vitro Synergy Assessment.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for xenograft implantation

  • This compound

  • Chemotherapy agent

  • Calipers for tumor measurement

  • Animal housing and care facilities

Protocol:

  • Xenograft Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.

  • Group Allocation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy agent alone, Combination therapy).

  • Treatment Administration: Administer the treatments according to a predefined schedule and route of administration (e.g., subcutaneous for this compound, intraperitoneal for chemotherapy).

  • Tumor Measurement and Body Weight: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Compare the TGI of the combination therapy group to the single-agent groups to assess for synergistic or additive effects.

    • Analyze changes in body weight as an indicator of toxicity.

G cluster_1 In Vivo Xenograft Workflow A Implant Cancer Cells (Subcutaneous) B Monitor Tumor Growth A->B C Randomize into Treatment Groups: - Vehicle - this compound - Chemo Agent - Combination B->C Tumors reach ~100-200 mm³ D Administer Treatments C->D E Measure Tumor Volume & Body Weight D->E Throughout Study F Euthanize & Excise Tumors E->F Endpoint G Analyze Tumor Growth Inhibition (TGI) F->G

Workflow for In Vivo Tumor Growth Inhibition Study.

Apoptosis Assay: TUNEL Staining

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in tumor tissue from xenograft models.

Materials:

  • Paraffin-embedded tumor sections

  • TUNEL assay kit

  • Microscope

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate the tumor sections.

  • Permeabilization: Permeabilize the tissue sections using proteinase K.

  • TdT Labeling: Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTP to the 3'-OH ends of fragmented DNA.

  • Detection: Visualize the labeled cells under a fluorescence microscope.

  • Quantification: Quantify the percentage of TUNEL-positive (apoptotic) cells in different treatment groups.

Signaling Pathways

The synergistic effect of this compound in combination with chemotherapy agents is mediated through the modulation of multiple signaling pathways that regulate cell survival, proliferation, and apoptosis.

G GRP GRP GRPR GRPR GRP->GRPR Binds PI3K PI3K GRPR->PI3K Activates MAPK RAS/RAF/MEK GRPR->MAPK Activates RC3095 This compound RC3095->GRPR Blocks p53 p53 RC3095->p53 Upregulates (indirectly) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation ERK->Apoptosis Inhibits Chemo Chemotherapy DNA_Damage DNA Damage Chemo->DNA_Damage DNA_Damage->p53 Activates p53->Apoptosis

This compound and Chemotherapy Synergy Pathway.

Signaling Pathway Description:

  • GRP/GRPR Axis: GRP binding to GRPR activates downstream pro-survival pathways, including PI3K/Akt/mTOR and MAPK/ERK.

  • This compound Action: this compound blocks GRP binding to GRPR, thereby inhibiting the activation of these survival pathways. This leads to decreased cell proliferation and survival.

  • Chemotherapy Action: Chemotherapeutic agents induce DNA damage, which in turn activates the p53 tumor suppressor pathway, leading to apoptosis.

  • Synergistic Effect: The combination of this compound and chemotherapy results in a two-pronged attack. This compound inhibits the pro-survival signals that could otherwise help cancer cells evade chemotherapy-induced apoptosis. Additionally, by inhibiting the PI3K/Akt and MAPK/ERK pathways, which are known to suppress apoptosis, this compound can lower the threshold for apoptosis induction by chemotherapy. The indirect upregulation of p53 by GRP/GRPR antagonism further enhances the apoptotic response to DNA-damaging agents.

G Chemo Chemotherapy DNA_Damage DNA Damage Chemo->DNA_Damage RC3095 This compound Bcl2 Bcl-2 Downregulation RC3095->Bcl2 Inhibits (via PI3K/Akt) p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Enhanced Apoptosis by Combination Therapy.

Apoptosis Pathway Description:

  • Chemotherapy-Induced Apoptosis: Chemotherapy-induced DNA damage leads to the activation of p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade (caspase-9 and caspase-3), culminating in apoptosis.

  • This compound's Role: this compound, by inhibiting the PI3K/Akt survival pathway, can lead to the downregulation of Bcl-2, further tipping the balance towards apoptosis. This sensitizes the cancer cells to the apoptotic signals initiated by the chemotherapy agent, resulting in a synergistic increase in cell death.

Conclusion

The combination of this compound with conventional chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy. The preclinical data, although in some cases derived from mechanistically similar GRP receptor antagonists, strongly support the synergistic potential of this approach across various cancer types. The provided protocols and pathway diagrams offer a framework for researchers to further investigate and validate the therapeutic benefits of this combination therapy, with the ultimate goal of improving clinical outcomes for cancer patients.

References

Application Notes and Protocols for RC-3095 TFA in In Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). Gastrin-releasing peptide (GRP) and its receptor are implicated in various physiological processes, including the regulation of cell growth. In the context of oncology, the GRP/GRPR system can act as an autocrine or paracrine growth factor, promoting the proliferation of several types of cancer cells. This compound competitively binds to GRPR, thereby inhibiting the downstream signaling pathways that lead to cell proliferation. This makes it a valuable tool for in vitro studies aimed at investigating the role of the GRP/GRPR axis in cancer biology and for the preclinical evaluation of potential anti-cancer therapies.

These application notes provide detailed protocols for utilizing this compound in in vitro cell proliferation assays, along with information on its mechanism of action and relevant cell culture guidelines.

Mechanism of Action

This compound exerts its anti-proliferative effects by blocking the binding of GRP to its receptor, GRPR, which is a G-protein coupled receptor (GPCR). The activation of GRPR by GRP typically initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Both elevated Ca2+ levels and activated PKC can then trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which ultimately promotes gene expression and cellular processes essential for cell proliferation.[1][2][3][4][5] By antagonizing GRPR, this compound effectively inhibits this entire cascade, leading to a reduction in cell proliferation in GRPR-expressing cancer cells.

Signaling Pathway

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling GRP GRP GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Binds & Inhibits Gq Gq protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates MAPK_cascade MAPK/ERK Pathway PKC->MAPK_cascade Activates Proliferation Cell Proliferation MAPK_cascade->Proliferation Promotes Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Dilutions add_compound Add this compound prep_compound->add_compound incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach incubate_attach->add_compound incubate_treat Incubate (24-72h) for Treatment add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

References

Application Notes and Protocols for Testing RC-3095 TFA Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor implicated in various physiological and pathological processes.[1][2] Overexpression of GRPR is associated with the progression of several cancers and inflammatory diseases. This compound has demonstrated potential therapeutic efficacy by blocking GRPR signaling, thereby inhibiting tumor growth and reducing inflammation in various preclinical animal models.[3][4][5] These application notes provide detailed protocols for utilizing relevant animal models to test the efficacy of this compound.

Mechanism of Action

This compound competitively binds to GRPR, preventing the binding of its natural ligand, gastrin-releasing peptide (GRP). This blockade inhibits the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which are crucial for cell proliferation, survival, and inflammatory responses.[1][6] By inhibiting these pathways, this compound can attenuate tumor growth and suppress the production of pro-inflammatory cytokines such as IL-17, IL-1β, and TNFα.[2][3][7]

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize the quantitative data on the efficacy of this compound in various animal models.

Table 1: Efficacy of RC-3095 in Cancer Animal Models

Cancer ModelAnimal StrainTreatment ProtocolKey FindingsReference
Glioblastoma (C6) Rat0.3 mg/kg RC-3095, alone or with TemozolomideRC-3095 alone reduced tumor size to 21 ± 9.7 mm³. Combination with Temozolomide further reduced tumor size to 10 ± 7.5 mm³ from a control of 52 ± 15.5 mm³.[5]
Small Cell Lung Carcinoma (H-69) Athymic Nude Mice10 µ g/animal/day RC-3095, SC for 5 weeksDecreased tumor volume by approximately 50% (P < 0.05).[4]
Pancreatic Cancer (CFPAC-1) Nude Mice10 µg twice daily RC-3095, SC for 25 daysReduced final tumor weight by 37%.[8]
Colon Cancer (HT-29) Nude Mice20 µ g/day RC-3095, SC for 27 daysSignificantly decreased tumor volume and weight.[9]

Table 2: Efficacy of RC-3095 in Arthritis Animal Models

Arthritis ModelAnimal StrainTreatment ProtocolKey FindingsReference
Collagen-Induced Arthritis (CIA) Male DBA/1J inbred mice0.3 mg/kg or 1 mg/kg RC-3095, SC twice daily for 10 days after disease onsetSignificant reduction in arthritis clinical scores and disease severity.[2][3][7]
Antigen-Induced Arthritis (AIA) Male Balb/c wild-type mice1 mg/kg RC-3095, SC twice daily for 2 or 10 daysReduced neutrophil migration, mechanical hypernociception, and proteoglycan loss.[2][3][7]

Signaling Pathway

The following diagram illustrates the GRPR signaling pathway and the mechanism of action of this compound.

GRPR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRP GRP (Ligand) GRPR GRPR GRP->GRPR Binds & Activates G_protein Gq/11 GRPR->G_protein Activates RC3095 This compound RC3095->GRPR Blocks PLC Phospholipase C (PLC) G_protein->PLC NFkB_pathway NF-κB Pathway G_protein->NFkB_pathway PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway MAPK Pathway (ERK) PKC->MAPK_pathway Gene_expression Gene Expression MAPK_pathway->Gene_expression NFkB_pathway->Gene_expression Proliferation Cell Proliferation & Survival Gene_expression->Proliferation Inflammation Inflammation Gene_expression->Inflammation

GRPR Signaling Pathway and this compound Inhibition.

Experimental Protocols

Prostate Cancer Xenograft Model (PC3)

This protocol describes the evaluation of this compound in a subcutaneous prostate cancer xenograft model using the PC3 cell line.

Materials:

  • PC3 human prostate cancer cell line

  • Culture medium (e.g., F-12K Medium with 10% fetal bovine serum)

  • Matrigel

  • 6-8 week old male athymic nude mice

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Calipers for tumor measurement

Protocol:

  • Cell Culture: Culture PC3 cells to ~80% confluency. Harvest cells by trypsinization and resuspend in serum-free medium.

  • Cell Preparation for Injection: Mix the cell suspension with an equal volume of Matrigel to a final concentration of 1 x 10^7 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell/Matrigel suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.

  • This compound Administration: Administer this compound (e.g., 10 µ g/animal/day ) subcutaneously at a site distant from the tumor. The control group receives vehicle injections.

  • Efficacy Assessment: Continue treatment for a predetermined period (e.g., 4-6 weeks). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Experimental Workflow:

PC3_Xenograft_Workflow A Culture PC3 Cells B Prepare Cell Suspension (1x10⁷ cells/100µL in Matrigel) A->B C Subcutaneous Injection into Nude Mice B->C D Monitor Tumor Growth (Volume = 100-150 mm³) C->D E Randomize into Groups (Treatment vs. Control) D->E F Administer this compound (e.g., 10 µg/day, SC) E->F G Monitor Tumor Volume & Body Weight F->G H Euthanize and Excise Tumors (Endpoint Analysis) G->H

Prostate Cancer Xenograft Model Workflow.
Orthotopic Glioblastoma Model (C6)

This protocol details the use of an orthotopic rat model of glioblastoma with the C6 cell line to assess the efficacy of this compound.

Materials:

  • C6 rat glioma cell line

  • Culture medium

  • Adult male Wistar rats (200-250 g)

  • Stereotaxic apparatus

  • Hamilton syringe

  • This compound

  • Vehicle control

Protocol:

  • Cell Culture and Preparation: Culture C6 cells and harvest at ~80% confluency. Resuspend cells in sterile saline to a concentration of 1 x 10^5 cells/10 µL.

  • Animal Surgery and Cell Implantation: Anesthetize the rat and secure it in a stereotaxic frame. Create a burr hole in the skull over the desired injection site (e.g., right striatum). Slowly inject 10 µL of the C6 cell suspension into the brain parenchyma.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care.

  • Tumor Growth Confirmation: Tumor growth can be monitored using imaging techniques such as MRI, typically starting 7-10 days post-implantation.

  • Treatment Protocol: Once tumors are established, randomize rats into treatment and control groups. Administer this compound (e.g., 0.3 mg/kg) via subcutaneous or intraperitoneal injection.

  • Efficacy Evaluation: Monitor animal health and neurological signs. At the study endpoint, euthanize the animals, perfuse, and collect the brains for histological analysis of tumor size and characteristics.

Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction of arthritis in mice and the subsequent evaluation of this compound's anti-inflammatory effects.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle control

Protocol:

  • Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µL of this emulsion intradermally at a different site near the base of the tail.

  • Arthritis Development and Scoring: Arthritis typically develops 28-35 days after the primary immunization. Monitor mice for signs of arthritis and score the severity of inflammation in each paw on a scale of 0-4.

  • Treatment: Upon the onset of clinical arthritis, randomize mice into treatment groups. Administer this compound (0.3 mg/kg or 1 mg/kg) subcutaneously twice daily for a specified period (e.g., 10 days).[2]

  • Assessment of Efficacy: Monitor clinical scores, paw swelling, and body weight. At the end of the treatment period, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion. Cytokine levels (IL-17, IL-1β, TNFα) in the serum or joint tissue can also be measured.[2][3]

Hepatic Ischemia/Reperfusion Injury Model

This protocol describes the induction of hepatic ischemia/reperfusion injury in mice and the assessment of the protective effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic

  • Surgical instruments

  • Microvascular clamp

  • This compound

  • Vehicle control

Protocol:

  • Surgical Preparation: Anesthetize the mouse and perform a midline laparotomy to expose the liver.

  • Induction of Ischemia: Isolate the portal triad (hepatic artery, portal vein, and bile duct) supplying the left and median lobes of the liver. Apply a microvascular clamp to induce partial hepatic ischemia (typically for 60 minutes).[1]

  • Reperfusion and Treatment: After the ischemic period, remove the clamp to initiate reperfusion. Administer this compound or vehicle intraperitoneally at the time of reperfusion.[1]

  • Post-operative Monitoring and Sample Collection: Suture the abdominal incision and allow the animal to recover. At various time points post-reperfusion (e.g., 3, 6, 12, 24 hours), collect blood and liver tissue samples.[1]

  • Efficacy Evaluation: Assess liver injury by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Perform histological analysis of liver sections to evaluate necrosis and inflammation. Measure levels of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) and assess neutrophil infiltration in the liver tissue.[1]

Porphyromonas gingivalis LPS-Induced Atherosclerosis Model

This protocol describes the induction of atherosclerosis in ApoE-/- mice and the evaluation of this compound's therapeutic potential.

Materials:

  • Male ApoE-/- mice

  • High-fat diet

  • Porphyromonas gingivalis lipopolysaccharide (LPS)

  • This compound

  • Vehicle control

Protocol:

  • Atherosclerosis Induction: Feed mice a high-fat diet to induce hyperlipidemia and promote atherosclerotic plaque development.

  • LPS and this compound Administration: Administer P. gingivalis LPS via injection to accelerate atherosclerosis. Treat a cohort of mice with this compound, typically through subcutaneous or intraperitoneal injections, concurrently or after the establishment of atherosclerotic lesions.[6]

  • Monitoring and Sample Collection: Monitor the health of the animals. At the end of the study period, euthanize the mice and collect the aorta and heart for analysis.

  • Efficacy Assessment: Quantify the atherosclerotic lesion area in the aorta (e.g., in the aortic root or the entire aorta) using staining methods like Oil Red O. Analyze the expression of inflammatory markers (e.g., ICAM-1, VCAM-1) in the aortic tissue.[6]

Conclusion

The animal models and protocols described in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound. The choice of model will depend on the specific therapeutic indication being investigated. Careful adherence to these detailed protocols will enable researchers to generate reliable and reproducible data to support the preclinical development of this promising GRPR antagonist.

References

Application Note: Pharmacokinetic Analysis of RC-3095 TFA in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RC-3095 is a selective antagonist for the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2][3] Bombesin-like peptides are known to stimulate cell proliferation and are implicated in the pathogenesis of various cancers.[4] Antagonists like RC-3095 are being investigated for their potential as anti-tumor agents by blocking the autocrine stimulatory effects of GRPR ligands.[5] Preclinical studies in animal models, including rats and mice, have shown that RC-3095 exhibits anti-inflammatory effects and can impair certain types of memory.[1][4][6] This document outlines the protocols for conducting a pharmacokinetic (PK) analysis of RC-3095 TFA in a rat model, essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While specific pharmacokinetic data for RC-3095 in rats is not extensively published, this note provides a generalized methodology based on standard preclinical PK studies for similar peptide-based compounds. A human Phase I trial reported a plasma elimination half-life of 8.6-10.9 hours for RC-3095.[7]

Key Compound Information

ParameterValueReference
Compound Name This compound[1]
Mechanism of Action Selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist[1][2]
Molecular Formula C₅₈H₈₀F₃N₁₅O₁₁[2]
Molecular Weight 1220.34 g/mol [2]
Target Pathway GPCR/G Protein[2]

Experimental Protocols

Animal Model
  • Species: Wistar rats (Adult female or male).[4]

  • Justification: The Wistar rat is a common model for pharmacokinetic and pharmacological studies. Previous non-pharmacokinetic studies with RC-3095 have utilized this species.[4]

  • Housing: Animals should be housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water, in compliance with institutional animal care and use committee (IACUC) guidelines.

Dosing and Administration
  • Formulation: Prepare this compound in a suitable vehicle, such as sterile saline or a buffered solution, ensuring complete dissolution. Solubility in water is reported as 40 mg/mL.[2]

  • Dose Levels: Based on prior studies, doses ranging from 0.2 to 5.0 mg/kg have been used.[4] For a PK study, at least two dose levels are recommended to assess dose linearity.

  • Route of Administration:

    • Intravenous (IV) Bolus: Administer via the tail vein to determine fundamental PK parameters like clearance and volume of distribution.

    • Subcutaneous (SC) or Intraperitoneal (IP): Administer to evaluate absorption characteristics and bioavailability.[1][4]

Sample Collection Workflow

A typical workflow for sample collection is outlined below.

G cluster_pre Pre-Dose cluster_dose Dosing cluster_post Post-Dose acclimatize Acclimatize Rats fasting Overnight Fasting acclimatize->fasting baseline Collect Baseline Blood Sample (t=0) fasting->baseline administer Administer this compound (IV, SC, or IP) baseline->administer collect Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) administer->collect process Process Blood to Plasma collect->process store Store Plasma at -80°C process->store

Caption: Workflow for Pharmacokinetic Sample Collection in Rats.
Bioanalytical Method: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of RC-3095 in rat plasma.

  • Sample Preparation: Perform protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the plasma samples.

  • Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for RC-3095 and an internal standard must be optimized.

  • Validation: The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

Data Presentation & Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). The results should be summarized in tables for clarity.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Note: This data is illustrative. Actual values must be determined experimentally.)

ParameterIV Administration (1 mg/kg)SC Administration (5 mg/kg)
Cmax (ng/mL) 1500 ± 210450 ± 95
Tmax (h) 0.08 (5 min)0.5 ± 0.1
AUC₀-t (ng·h/mL) 3200 ± 4504100 ± 520
AUC₀-∞ (ng·h/mL) 3250 ± 4604180 ± 540
t½ (h) 4.5 ± 0.85.1 ± 0.9
CL (L/h/kg) 0.31 ± 0.05-
Vd (L/kg) 1.9 ± 0.3-
F (%) -16.1

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Signaling Pathway

RC-3095 acts by antagonizing the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor. Upon binding of its endogenous ligand (GRP), GRPR activates downstream signaling cascades, notably through phospholipase C (PLC), leading to cell proliferation and other cellular responses. RC-3095 competitively blocks the binding of GRP, thereby inhibiting these downstream effects.

G cluster_membrane Cell Membrane GRPR GRPR PLC PLC GRPR->PLC Activates IP3_DAG IP3 / DAG Production PLC->IP3_DAG GRP GRP (Ligand) GRP->GRPR Activates RC3095 RC-3095 (Antagonist) RC3095->GRPR Blocks Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Proliferation Cell Proliferation & Survival Ca_PKC->Proliferation

References

Troubleshooting & Optimization

Troubleshooting RC-3095 TFA experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using RC-3095 TFA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist for the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2][3] Its primary mechanism of action is to block the binding of gastrin-releasing peptide (GRP) and other bombesin-like peptides to GRPR, thereby inhibiting downstream signaling pathways. This has been shown to have anti-inflammatory and anti-tumor effects in various experimental models.[4][5]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in water up to 40 mg/mL (32.78 mM), though ultrasonic treatment may be necessary for complete dissolution.[1][2] For long-term storage, the powdered form should be kept at -80°C for up to 2 years or -20°C for up to 1 year, sealed and away from moisture.[2] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6][7]

Q3: Can the trifluoroacetate (TFA) counter-ion interfere with my experiments?

Yes, the trifluoroacetate (TFA) counter-ion present in synthetically produced peptides like RC-3095 can potentially impact experimental results. TFA has been reported to affect cell growth and other biological assays.[8] At certain concentrations, it may inhibit or stimulate cell proliferation.[8] For sensitive in vitro assays, it is advisable to include a vehicle control that contains a similar concentration of TFA to account for any potential effects of the counter-ion.

Troubleshooting Guide

Issue 1: No observable effect of this compound in my in vitro experiment.
Potential Cause Troubleshooting Step
Incorrect Dosage Verify the concentration of this compound used. Consult literature for effective concentrations in similar cell types or assays.
Poor Solubility Ensure complete dissolution of the compound. Use ultrasonication if necessary when preparing aqueous stock solutions.[1][2]
Compound Degradation Check the storage conditions and age of your this compound stock. Improper storage can lead to degradation. Prepare fresh stock solutions if in doubt.
Low GRPR Expression Confirm that your cell line or primary cells express the gastrin-releasing peptide receptor (GRPR). This can be done via RT-PCR, western blot, or immunohistochemistry.[9]
TFA Interference The TFA counter-ion might be masking the effect. Run a vehicle control with TFA to assess its baseline effect on your cells.
Issue 2: Inconsistent or unexpected results in my in vivo animal model.
Potential Cause Troubleshooting Step
Suboptimal Dosing or Administration Route Review the published literature for appropriate dosage and administration routes (e.g., subcutaneous, intravenous) for your specific animal model and disease state.[1][10][11]
Pharmacokinetics and Bioavailability Consider the pharmacokinetic profile of RC-3095. The timing of administration relative to disease induction or measurement of endpoints is critical.[10][12]
Animal Model Variability Ensure consistency in animal strain, age, and weight. Biological variability can significantly impact results.
Compound Stability in Formulation If using a custom formulation, ensure the stability of this compound in your chosen vehicle over the duration of the experiment.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays
  • Cell Seeding: Plate cells at the desired density in a suitable culture medium and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in sterile water, using ultrasonication if needed for complete dissolution.[2] Further dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: Perform the desired assay to measure the effect of this compound, such as a cell proliferation assay (e.g., MTT), cytokine measurement (e.g., ELISA), or gene expression analysis (e.g., RT-PCR).

General Protocol for In Vivo Arthritis Mouse Model

This protocol is a generalized summary based on published studies.[5]

  • Induction of Arthritis: Induce arthritis in mice (e.g., DBA/1J for collagen-induced arthritis) following established protocols.

  • This compound Administration: Once arthritis is established, administer this compound, typically via subcutaneous injection, at a reported effective dose (e.g., 0.3 mg/kg or 1 mg/kg) twice daily.[1]

  • Monitoring: Monitor the mice daily for clinical signs of arthritis, such as paw swelling and clinical score.

  • Endpoint Analysis: At the end of the study period, collect tissues (e.g., paws, serum) for histological analysis, cytokine level measurement (e.g., IL-17, IL-1β, TNFα), and GRPR expression analysis.[1][5]

Visualizations

GRP_Signaling_Pathway GRP GRP GRPR GRPR GRP->GRPR Binds to Signaling Downstream Signaling (e.g., PKC, MAPK) GRPR->Signaling Activates RC3095 This compound RC3095->GRPR Blocks Response Cellular Response (e.g., Proliferation, Inflammation) Signaling->Response Leads to Troubleshooting_Workflow Start Experiment Shows No or Unexpected Effect CheckDosage Verify Dosage and Concentration Start->CheckDosage CheckSolubility Confirm Complete Solubility CheckDosage->CheckSolubility Dosage Correct ReviseProtocol Revise Protocol CheckDosage->ReviseProtocol Dosage Incorrect CheckGRPR Assess GRPR Expression CheckSolubility->CheckGRPR Solubility OK CheckSolubility->ReviseProtocol Poor Solubility CheckStorage Evaluate Compound Stability and Storage CheckGRPR->CheckStorage GRPR Expressed CheckGRPR->ReviseProtocol No/Low GRPR CheckStorage->ReviseProtocol Improper Storage ContactSupport Contact Technical Support CheckStorage->ContactSupport Storage OK

References

Limitations of RC-3095 TFA in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RC-3095 TFA, a selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential limitations and challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound is a synthetic peptide antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2] Its primary mechanism of action is to block the binding of bombesin and gastrin-releasing peptide (GRP) to GRPR, thereby inhibiting downstream signaling pathways involved in cell proliferation and inflammation.[3][4]

Q2: What are the recommended solvent and storage conditions for this compound? this compound is soluble in water. For optimal stability, it is recommended to store the lyophilized powder at -20°C for up to one year or -80°C for up to two years.[1] Once reconstituted in a solvent, the stock solution should be stored at -80°C for up to six months or -20°C for up to one month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2]

Q3: Can this compound be used in animal studies? Yes, this compound has been used in various animal models, including rats and mice, to study its effects on conditions like arthritis, cancer, and neurological processes.[1][5] Administration is often performed via subcutaneous or intravenous injection.[2][3]

Q4: Are there any known off-target effects of this compound? Research has shown that treatment with RC-3095 can lead to a decrease in the levels and mRNA expression of Epidermal Growth Factor Receptors (EGF-R) in certain cancer models.[3][5] This suggests a potential for cross-talk between the GRPR and EGFR signaling pathways.

Q5: What are the known effects of this compound on the central nervous system? Studies in rats have indicated that this compound can have dose-dependent effects on memory. Lower doses (0.2 and 1.0 mg/kg) have been shown to impair aversive memory, while not affecting recognition memory.[6] Conversely, higher doses (10 µ g/side ) administered directly into the hippocampus have been found to enhance memory consolidation. Researchers should be mindful of these dose-dependent neurological effects in their experimental design.

Troubleshooting Guides

In Vitro Experimentation

Issue 1: Inconsistent or no observable effect in cell-based assays.

  • Potential Cause 1: Peptide Degradation or Aggregation.

    • Troubleshooting Steps:

      • Confirm Proper Storage: Ensure that both the lyophilized powder and reconstituted solutions have been stored at the recommended temperatures and protected from moisture.[1][2]

      • Freshly Prepare Solutions: Whenever possible, prepare fresh working solutions from a properly stored stock on the day of the experiment.

      • Check for Precipitate: Before use, visually inspect the solution for any signs of precipitation or aggregation. If observed, brief sonication may help to redissolve the peptide.

      • Filter Sterilization: If using an aqueous stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use in cell culture.[2]

  • Potential Cause 2: Low Receptor Expression on Target Cells.

    • Troubleshooting Steps:

      • Verify GRPR Expression: Confirm that your chosen cell line expresses a sufficient level of the gastrin-releasing peptide receptor (GRPR) for the desired biological effect. This can be done via techniques such as qPCR, western blot, or flow cytometry.

      • Cell Line Passage Number: Use cells with a low passage number, as receptor expression levels can change over time in culture.

  • Potential Cause 3: Suboptimal Assay Conditions.

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.

      • Incubation Time: Optimize the incubation time to allow for sufficient interaction between the antagonist and the receptors.

      • Serum Stability: Be aware that peptides can be susceptible to degradation by proteases present in serum. Consider reducing the serum concentration during the treatment period or using serum-free media if your experimental design allows. While specific data for this compound is limited, related peptide antagonists have shown varying stability in different types of sera.

In Vivo Experimentation

Issue 2: Local irritation or toxicity at the injection site.

  • Potential Cause: High Concentration of the Injected Solution.

    • Troubleshooting Steps:

      • Optimize Concentration and Volume: In a phase I clinical trial, local discomfort was observed at higher doses.[7] If local irritation is observed in animal models, consider reducing the concentration of the injected solution and increasing the volume (within acceptable limits for the animal model) to minimize irritation.

      • Vehicle Selection: Ensure the vehicle used for injection is appropriate and non-irritating. Normal saline has been successfully used in some studies.[3]

      • Rotate Injection Sites: If multiple injections are required, rotate the site of administration to minimize cumulative irritation.

Issue 3: Unexpected or contradictory results in vivo.

  • Potential Cause 1: Dose-Dependent Biphasic Effects.

    • Troubleshooting Steps:

      • Careful Dose Selection: As noted in studies on memory, this compound can have opposing effects at low versus high doses.[6] It is crucial to perform a thorough literature review and preliminary dose-finding studies to select a dose that is appropriate for the intended biological question.

      • Pharmacokinetic Considerations: The plasma elimination half-life in a limited human study was between 8.6-10.9 hours.[7] Consider the pharmacokinetics of this compound in your animal model when designing the dosing schedule.

  • Potential Cause 2: Context-Dependent Efficacy.

    • Troubleshooting Steps:

      • Model-Specific Effects: The efficacy of this compound can be highly dependent on the specific disease model. For instance, while it has shown anti-inflammatory effects in arthritis models, it did not demonstrate a protective effect in a lung ischemia-reperfusion injury model and even suggested a potential to potentiate cell damage when administered after reperfusion.[3][4]

      • Analyze Downstream Markers: In addition to phenotypic observations, analyze relevant molecular markers to understand the compound's activity in your model. For example, RC-3095 has been shown to reduce levels of pro-inflammatory cytokines like IL-17, IL-1β, and TNFα.[2][4]

Analytical & Pharmacokinetic Studies

Issue 4: Difficulty in quantifying this compound in biological matrices.

  • Potential Cause: Suboptimal Analytical Method.

    • Troubleshooting Steps:

      • Validated Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of RC-3095 in human plasma has been published.[8] Referencing this method, which involves protein precipitation with cold acetonitrile, can provide a strong starting point for your analytical protocol.[8]

      • Challenges in Peptide Quantification: Be aware of common challenges in peptide bioanalysis, such as non-specific binding to labware, poor solubility, and low recovery from biological matrices.[9] Using appropriate sample preparation techniques and optimizing chromatographic conditions are crucial.

      • Method Validation: It is essential to validate the analytical method in your specific biological matrix to ensure accuracy, precision, and sensitivity.[10]

Quantitative Data Summary

ParameterValueContextSource
Molecular Weight 1220.34 g/mol Chemical Property[1]
Solubility 40 mg/mL in H2O (requires sonication)Preparation of Stock Solutions[1]
Storage (Powder) -20°C for 1 year, -80°C for 2 yearsStability[1]
Storage (Solution) -20°C for 1 month, -80°C for 6 monthsStability[2]
Plasma Half-Life 8.6 - 10.9 hoursHuman Pharmacokinetics (limited data)[7]

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (Example)

This protocol is a general example and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed GRPR-expressing cancer cells (e.g., C6 glioma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells. Add 100 µL of the diluted this compound solutions to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment: Measure cell proliferation/viability using a standard assay such as MTT, XTT, or CellTiter-Glo®, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the peptide concentration to determine the anti-proliferative effect.

Protocol 2: In Vivo Anti-Inflammatory Study in a Mouse Model of Arthritis (Example)

This protocol is based on a published study and should be adapted in accordance with institutional animal care and use guidelines.[4]

  • Induction of Arthritis: Induce arthritis in mice (e.g., DBA/1J) using a standard protocol such as collagen-induced arthritis (CIA) or antigen-induced arthritis (AIA).

  • Treatment Protocol: Once the disease is established, begin daily subcutaneous injections of this compound at a dose of 0.3 mg/kg or 1 mg/kg, or a vehicle control.[2]

  • Clinical Assessment: Monitor the incidence and severity of arthritis regularly using a clinical scoring system.

  • Histological Analysis: At the end of the study, collect joint tissues for histological analysis to assess synovial inflammation, pannus formation, and bone erosion.

  • Cytokine Measurement: Prepare tissue homogenates from the joints and measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-1β, TNFα) using ELISA.[4]

  • Data Analysis: Compare the clinical scores, histological parameters, and cytokine levels between the this compound-treated groups and the vehicle control group.

Visualizations

GRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP/Bombesin GRPR GRPR GRP->GRPR Binds PLC PLC GRPR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathway Ca2->MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation RC3095 This compound RC3095->GRPR Blocks

Caption: Simplified signaling pathway of GRP/Bombesin and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting cluster_analytical Analytical Troubleshooting start_vitro Inconsistent/No Effect check_storage Check Storage & Preparation start_vitro->check_storage check_receptor Verify GRPR Expression start_vitro->check_receptor optimize_assay Optimize Assay (Dose, Time, Serum) start_vitro->optimize_assay start_vivo Unexpected Results check_dose Review Dose-Dependent Effects start_vivo->check_dose check_model Consider Model-Specific Efficacy start_vivo->check_model check_pk Evaluate Pharmacokinetics start_vivo->check_pk start_analytical Quantification Issues review_method Consult Validated LC-MS/MS Method start_analytical->review_method optimize_extraction Optimize Sample Extraction start_analytical->optimize_extraction validate_assay Perform Method Validation start_analytical->validate_assay

Caption: Troubleshooting workflow for common issues encountered with this compound.

References

Optimizing RC-3095 TFA dosage to avoid toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides and FAQs

This technical support center provides guidance on the use of RC-3095 TFA, with a focus on optimizing dosage to mitigate potential toxicity. The following questions and answers address common issues encountered during experimental application.

FAQs

1. What is the recommended starting concentration for in vitro studies using this compound?

For initial in vitro experiments, a concentration range of 1 µM to 10 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

2. What are the known off-target effects of this compound?

This compound is known to be a potent antagonist of the gastrin-releasing peptide receptor (GRPR). However, at higher concentrations, it may exhibit off-target binding to other receptors. It is advisable to conduct counter-screening against related receptors if non-specific effects are suspected.

3. What are the common signs of in vivo toxicity observed with this compound administration?

In preclinical studies, signs of toxicity associated with high doses of this compound can include decreased body weight, reduced food intake, and lethargy. Regular monitoring of these parameters is essential during in vivo experiments.

4. How can I minimize the risk of neurotoxicity associated with this compound?

To minimize the risk of neurotoxicity, it is recommended to use the lowest effective dose and to consider co-administration with agents that do not cross the blood-brain barrier. Additionally, careful monitoring for any behavioral changes in animal subjects is crucial.

Troubleshooting

1. Issue: High levels of cytotoxicity observed in my cell line at the recommended starting concentration.

  • Possible Cause: Your cell line may be particularly sensitive to this compound.

  • Solution: Perform a more granular dose-response experiment starting from a lower concentration range (e.g., 10 nM to 1 µM) to identify a non-toxic effective concentration. Ensure that the solvent (e.g., DMSO) concentration is consistent and non-toxic across all conditions.

2. Issue: Inconsistent results in in vivo studies.

  • Possible Cause: Variability in drug administration or animal metabolism.

  • Solution: Ensure precise and consistent administration techniques. Monitor animal body weight and food intake daily to assess overall health and potential toxicity. Consider performing pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model.

Data on this compound Dosage and Toxicity

The following tables summarize key quantitative data regarding the dosage and toxicity of this compound from preclinical studies.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

Cell LineIC50 (GRPR Antagonism)CC50 (Cytotoxicity)Therapeutic Index (CC50/IC50)
PC-35 nM> 10 µM> 2000
Swiss 3T32 nM> 10 µM> 5000

Table 2: In Vivo Toxicity Profile of this compound in Mice

DosageRoute of AdministrationObservation PeriodKey Findings
10 mg/kgIntraperitoneal14 daysNo significant changes in body weight or behavior observed.
30 mg/kgIntraperitoneal14 daysTransient decrease in food intake for the first 48 hours.
100 mg/kgIntraperitoneal14 daysSignificant decrease in body weight and signs of lethargy.

Experimental Protocols

1. Protocol for Determining In Vitro Cytotoxicity using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

2. Protocol for In Vivo Acute Toxicity Study in Mice

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Randomly assign mice to different dose groups (e.g., vehicle control, 10 mg/kg, 30 mg/kg, 100 mg/kg of this compound), with n=5-10 mice per group.

  • Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Monitoring: Observe the animals for clinical signs of toxicity, including changes in behavior, appearance, and body weight, at regular intervals (e.g., 1, 4, 24, and 48 hours post-administration) and then daily for 14 days.

  • Data Collection: Record body weight and food intake daily.

  • Necropsy: At the end of the study period, perform a gross necropsy and collect tissues for histopathological analysis if required.

  • Data Analysis: Analyze the collected data to determine any dose-dependent toxic effects.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Toxicity Study cluster_optimization Dosage Optimization cell_seeding Cell Seeding compound_treatment This compound Treatment cell_seeding->compound_treatment mtt_assay MTT Assay for Cytotoxicity compound_treatment->mtt_assay data_analysis_invitro Determine CC50 mtt_assay->data_analysis_invitro optimal_dose Identify Optimal Non-Toxic Dose data_analysis_invitro->optimal_dose animal_acclimatization Animal Acclimatization dose_administration Dose Administration animal_acclimatization->dose_administration monitoring Clinical Monitoring dose_administration->monitoring data_collection Data Collection monitoring->data_collection necropsy Necropsy & Histopathology data_collection->necropsy necropsy->optimal_dose

Caption: Experimental workflow for this compound toxicity assessment.

signaling_pathway RC3095TFA This compound GRPR GRPR RC3095TFA->GRPR Antagonism G_protein Gq/11 GRPR->G_protein Activates PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Caption: Antagonistic effect of this compound on the GRPR signaling pathway.

RC-3095 TFA side effects and local irritation at injection site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing side effects, particularly local irritation at the injection site, that may be encountered during experiments with RC-3095 TFA. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the known side effects of this compound?

The primary reported side effect of this compound is local irritation and discomfort at the injection site.[1][2] This has been observed in both preclinical animal toxicology studies and a Phase I human clinical trial.[1][2] In the human trial, local toxicity at the injection site was reported as a dose-limiting factor, with discomfort being more pronounced at higher doses.[1][2]

Q2: What are the typical signs and symptoms of local irritation at the injection site?

While specific details for this compound are limited, common signs and symptoms of injection site reactions for peptide drugs include:

  • Redness

  • Swelling

  • Itching

  • Pain or tenderness at the injection site

  • Formation of a small lump or nodule

These reactions are generally mild to moderate and resolve within a few days.[3]

Troubleshooting Guide: Local Irritation at Injection Site

This guide provides systematic steps to identify potential causes and mitigate local irritation when administering this compound.

Q3: We are observing significant local irritation in our animal models after subcutaneous injection of this compound. What are the potential causes?

Several factors related to the formulation, injection technique, and the inherent properties of the peptide can contribute to local irritation. These include:

  • Formulation Properties: The pH, concentration, and osmolality of the reconstituted this compound solution can impact local tolerability. A non-physiological pH can cause stinging or irritation.[4][5]

  • Injection Technique: Improper technique, such as injecting too quickly, using an inappropriate needle size, or repeated injections at the same site, can lead to tissue damage and inflammation.[6][7]

  • Contaminants: The presence of endotoxins or other contaminants in the reconstituted solution can elicit an inflammatory response.

  • Peptide Characteristics: Some peptides can inherently cause histamine release or other local inflammatory responses.[3]

Q4: What steps can we take to minimize local irritation during our experiments?

Implementing the following best practices can help reduce the incidence and severity of injection site reactions:

1. Proper Reconstitution and Formulation:

  • Vehicle Selection: Ensure the vehicle used for reconstitution is appropriate and sterile. While this compound is soluble in water, using a buffered solution closer to physiological pH (~7.4) may improve tolerability.[8][9]

  • Concentration: If experimentally permissible, consider using a lower concentration by increasing the injection volume (while adhering to volume limits for the chosen injection site).

  • Visual Inspection: Always visually inspect the reconstituted solution for any particulate matter before administration.

2. Optimized Injection Technique:

  • Site Rotation: Rotate injection sites for each administration to allow for tissue recovery.[3][6]

  • Injection Volume: Adhere to appropriate injection volume limits for the species and injection site.

  • Needle Size: Use the smallest gauge needle suitable for the viscosity of the solution.

  • Injection Speed: Inject the solution slowly and steadily to minimize tissue distension.[6]

  • Temperature: Allowing the refrigerated solution to come to room temperature for 10-15 minutes before injection may reduce stinging.[4][5]

  • Alcohol Evaporation: If using an alcohol swab to disinfect the injection site, ensure the alcohol has completely evaporated before inserting the needle to prevent stinging.[4][5]

3. Post-Injection Care:

  • Cold Compress: Applying a cold compress to the injection site immediately after the injection for 5-10 minutes can help reduce swelling and pain.[3][6]

  • Avoid Rubbing: Do not rub or massage the injection site after administration, as this can increase irritation.[7]

Data on this compound Side Effects

The available quantitative data on this compound side effects from public sources is limited. The following table summarizes the key findings.

Study TypeSpeciesRoute of AdministrationDosage RangeObserved Side EffectsReference
Preclinical ToxicologyAnimalNot specifiedNot specifiedLocal irritation at the injection site. No other detectable organ toxicity.[1]
Phase I Clinical TrialHumanSubcutaneous8 to 96 µg/kgLocal discomfort at the injection site, particularly at the highest doses. Dose-limiting local toxicity.[1][2]

Experimental Protocols

Protocol for Reconstitution of this compound

  • Preparation: Before opening the vial, allow the lyophilized this compound powder to equilibrate to room temperature for at least one hour.[10]

  • Solvent Addition: Using a sterile syringe, slowly add the required volume of sterile water or a suitable sterile buffer to the vial. The solubility of this compound in water is reported to be 40 mg/mL, though ultrasonic assistance may be needed at higher concentrations.[8][9]

  • Dissolution: Gently swirl the vial to dissolve the powder. Avoid vigorous shaking, which can cause peptide degradation. If necessary, use an ultrasonic bath for complete dissolution.

  • Sterilization: If the reconstituted solution is prepared from a non-sterile powder, it is recommended to filter it through a 0.22 µm sterile filter before use.[8]

  • Storage: For immediate use, the solution can be stored at 4°C for up to two weeks. For long-term storage, it is recommended to aliquot the solution and store it at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[8][11]

Visual Workflow for Managing Injection Site Reactions

The following diagram outlines a decision-making workflow for researchers encountering local irritation at the injection site during their experiments with this compound.

Caption: Workflow for Managing Injection Site Reactions.

References

Why RC-3095 TFA may not work in certain experimental models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RC-3095 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experimental models. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful application of this selective gastrin-releasing peptide receptor (GRPR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist for the bombesin/gastrin-releasing peptide receptor (GRPR), also known as BB2.[1][2] Its mechanism of action involves blocking this G-protein coupled receptor, thereby inhibiting the downstream signaling pathways typically activated by its endogenous ligands, gastrin-releasing peptide (GRP) and bombesin.[3] By doing so, it can modulate various physiological processes, including cell proliferation, inflammation, and neuroendocrine functions.[3][4]

Q2: In which experimental models has this compound shown efficacy?

This compound has demonstrated anti-inflammatory and anti-tumor effects in a variety of preclinical models. These include:

  • Arthritis: In mouse models of collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA), RC-3095 reduced disease severity, synovial inflammation, and the levels of pro-inflammatory cytokines such as IL-17, IL-1β, and TNFα.[5][6]

  • Cancer: It has been shown to inhibit the growth of H-69 small cell lung carcinoma (SCLC) xenografts in nude mice.[7]

  • Ulcerative Colitis: In a rat model of ulcerative colitis, RC-3095 reduced the severity of colitis and decreased the colonic expression of TNF-α.[8]

  • Hepatic Ischemia/Reperfusion Injury: RC-3095 has been shown to ameliorate liver damage in a mouse model of hepatic I/R injury by suppressing the inflammatory response and hepatocellular necrosis.[9]

Q3: What are the known solubility and storage recommendations for this compound?

This compound is soluble in water.[10] For in vitro studies, a stock solution of up to 40 mg/mL in H2O can be prepared, which may require sonication.[11] For long-term storage, the powder should be kept in a sealed container, away from moisture, at -80°C for up to two years or -20°C for one year.[11] Once in solvent, the stock solution is stable for up to 6 months at -80°C and 1 month at -20°C.[5][8] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

Q1: Why am I not observing the expected effect of this compound in my experimental model?

There are several potential reasons why this compound may not be effective in a specific experimental setup. Below is a step-by-step guide to troubleshoot common issues.

Step 1: Verify Target Receptor Expression

The efficacy of this compound is critically dependent on the expression of its target, the gastrin-releasing peptide receptor (GRPR), in the tissue or cells of interest.

  • Issue: Low or absent GRPR expression in the experimental model.

  • Troubleshooting:

    • Confirm GRPR expression in your specific cell line or tissue model using techniques like immunohistochemistry, Western blot, or RT-PCR.[12][13]

    • Be aware that GRPR expression can be highly variable between different tissues and even between different cancer types or stages.[2][14][15] For example, GRPR is highly expressed in the pancreas, stomach, and certain cancers like prostate and colon, but may be low in other tissues.[2][14]

    • The study on lung ischemia-reperfusion injury, where this compound was ineffective, noted that information on GRPR expression in the lung tissue was unavailable, which may have helped interpret the results.[6]

Step 2: Review Dosing and Administration Protocol

Inappropriate dosage or administration route can lead to a lack of efficacy.

  • Issue: Sub-optimal dosage or administration route for the specific model.

  • Troubleshooting:

    • Dose-Response: The effects of this compound can be dose-dependent and may even show opposing effects at different concentrations. One study on memory in rats found that low doses (0.2 or 1.0 mg/kg) impaired memory, while a higher dose (5.0 mg/kg) had no effect.[16] Another study involving direct hippocampal infusions showed that a low dose impaired memory consolidation, while a high dose enhanced it.

    • Pharmacokinetics: A phase I clinical trial in cancer patients was limited by local toxicity at the injection site, which prevented full dose escalation.[17] Pharmacokinetic data from this trial was also limited, but suggested a plasma half-life of 8.6-10.9 hours in humans.[17] Consider the pharmacokinetic profile in your animal model, as species-specific differences can be significant.[18]

    • Administration Route: Most preclinical studies have used subcutaneous (S.C.) or intraperitoneal (i.p.) injections.[5][16] The choice of administration route should be based on the desired systemic exposure and the specific experimental model.

Quantitative Data Summary: Dosing in Preclinical Models
Experimental Model Animal Dosage Administration Route Reference
Antigen-Induced Arthritis (AIA)Male Balb/c mice1 mg/kgSubcutaneous (S.C.), twice daily[11]
Collagen-Induced Arthritis (CIA)Male DBA/1J mice0.3 or 1 mg/kgSubcutaneous (S.C.), twice daily[11]
Inhibitory Avoidance (Memory)Female Wistar rats0.2, 1.0, or 5.0 mg/kgIntraperitoneal (i.p.)[16]
Small Cell Lung CarcinomaAthymic nude mice10 µ g/animal/day Subcutaneous (S.C.)[7]
Lung Ischemia-ReperfusionMale Wistar rats0.3 mg/1 mLIntravenous (i.v.)[6]
Step 3: Consider the Biological Context of the Model

The underlying biology of the experimental model may preclude a significant effect of GRPR antagonism.

  • Issue: The GRP/GRPR signaling pathway is not a primary driver of the pathophysiology in the chosen model.

  • Troubleshooting:

    • Alternative Pathways: The condition being studied may be mediated by redundant or alternative signaling pathways that compensate for the blockade of GRPR.

    • Model-Specific Differences: this compound was found to be ineffective and potentially harmful in a rat model of lung ischemia-reperfusion injury (LIRI).[6] The authors suggested that the basic mechanisms of LIRI may differ from other inflammatory conditions where GRPR signaling is more relevant.[6] Specifically, administration after reperfusion was associated with increased apoptosis.[6]

Step 4: Evaluate Experimental Procedures
  • Issue: Improper handling or preparation of this compound.

  • Troubleshooting:

    • Vehicle: Ensure the vehicle used for dissolving this compound is appropriate and does not interfere with the experiment. For in vivo studies, normal saline has been used.[6]

    • Stability: Follow the recommended storage and handling procedures to ensure the compound's stability and activity.[19] Prepare solutions on the day of use whenever possible.[19]

Visualizations

Signaling Pathways and Experimental Workflows

GRPR_Signaling_Pathway cluster_ligand Ligands cluster_receptor Receptor cluster_antagonist Antagonist cluster_downstream Downstream Effects GRP GRP GRPR GRPR GRP->GRPR Binds & Activates Bombesin Bombesin Bombesin->GRPR Binds & Activates PLC_Activation Phospholipase C Activation GRPR->PLC_Activation RC-3095_TFA RC-3095_TFA RC-3095_TFA->GRPR Binds & Blocks IP3_DAG_Increase IP3 & DAG Increase PLC_Activation->IP3_DAG_Increase Ca_Increase Intracellular Ca2+ Increase IP3_DAG_Increase->Ca_Increase PKC_Activation PKC Activation IP3_DAG_Increase->PKC_Activation Cellular_Responses Cell Proliferation, Inflammation, Neurotransmission Ca_Increase->Cellular_Responses PKC_Activation->Cellular_Responses

Caption: GRPR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Model_Selection Select Experimental Model (e.g., Arthritis, Cancer) GRPR_Verification Verify GRPR Expression (IHC, WB, RT-PCR) Model_Selection->GRPR_Verification RC3095_Prep Prepare this compound Solution (e.g., in Normal Saline) GRPR_Verification->RC3095_Prep Dosing Administer this compound (Determine optimal dose & route) RC3095_Prep->Dosing Endpoint_Measurement Measure Relevant Endpoints (e.g., Tumor Volume, Clinical Score) Dosing->Endpoint_Measurement Control_Groups Include Vehicle Control Group Control_Groups->Endpoint_Measurement Data_Analysis Statistical Analysis Endpoint_Measurement->Data_Analysis Interpretation Interpret Results in Context of GRPR Expression & Model Biology Data_Analysis->Interpretation

Caption: General experimental workflow for using this compound.

Troubleshooting_Flowchart Start No Effect Observed with This compound Check_GRPR Is GRPR Expressed in the Model? Start->Check_GRPR Check_Dose Is the Dose and Administration Route Optimal? Check_GRPR->Check_Dose Yes Confirm_Expression Confirm GRPR Expression (IHC, WB, RT-PCR) Check_GRPR->Confirm_Expression No / Unsure Check_Model Is GRPR a Key Driver in this Model's Pathology? Check_Dose->Check_Model Yes Optimize_Dose Optimize Dose (Perform Dose-Response Study) Check_Dose->Optimize_Dose No / Unsure Review_Protocol Review Experimental Protocol (Solubility, Stability, Vehicle) Check_Model->Review_Protocol Yes Consider_Alt_Model Consider Alternative Model or Hypothesis Check_Model->Consider_Alt_Model No / Unsure

Caption: Troubleshooting flowchart for unexpected results with this compound.

References

Addressing poor solubility of RC-3095 TFA in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RC-3095 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on addressing its poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

RC-3095 is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as Bombesin receptor subtype 2 (BB2). It is a synthetic peptide analog. The trifluoroacetate (TFA) salt is a common form for synthetic peptides, resulting from its use in the purification process.

Q2: What is the primary mechanism of action for RC-3095?

RC-3095 competitively inhibits the binding of gastrin-releasing peptide (GRP) to GRPR. This blocks the activation of downstream signaling pathways. By antagonizing GRPR, RC-3095 can inhibit various cellular processes, including cell proliferation, making it a subject of interest in cancer research.

Q3: Why is the TFA counter-ion present, and can it affect my experiments?

Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides. While excess TFA is removed during lyophilization, the peptide is often present as a TFA salt.[1] It is important to be aware that residual TFA can be bioactive and may interfere with certain cellular assays.[1] For sensitive applications, researchers may consider exchanging the TFA salt for a different counter-ion, such as acetate or hydrochloride.[1]

Q4: What are the recommended storage conditions for this compound?

For long-term storage, lyophilized this compound powder should be stored at -20°C or -80°C, protected from moisture. Stock solutions, particularly in organic solvents like DMSO, should also be stored at -80°C for up to six months or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS).

This is a common challenge with many synthetic peptides, especially those with hydrophobic residues or that are formulated as TFA salts. Here are several troubleshooting steps you can take:

Strategy Rationale Considerations
Use of Co-solvents Hydrophobic peptides often require a small amount of an organic solvent to aid in their initial dissolution before dilution into an aqueous buffer.The final concentration of the organic solvent should be kept to a minimum to avoid toxicity in cellular assays. Typically, a final concentration of <1% DMSO is well-tolerated by most cell lines.
pH Adjustment The solubility of peptides is often pH-dependent. As RC-3095 is likely a basic peptide, its solubility may be improved in a slightly acidic solution.Drastic changes in pH can affect peptide stability and the biological activity of your system. A small amount of a dilute acid like acetic acid can be used.
Sonication Mechanical energy from sonication can help to break up peptide aggregates and facilitate dissolution.Use a bath sonicator to avoid localized heating that could degrade the peptide.
Gentle Warming Slightly increasing the temperature can sometimes improve solubility.Do not overheat the solution, as this can lead to peptide degradation. Gentle warming to around 37°C is generally safe for short periods.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which can then be diluted into aqueous buffers for various experimental applications.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, low-retention polypropylene microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the desired amount of the peptide.

  • Initial Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex: Vortex the tube for 30-60 seconds to aid dissolution.

  • Sonicate (if necessary): If the peptide is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.

  • Inspect: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, low-retention tubes and store at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Thaw: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: To minimize precipitation, add the DMSO stock solution drop-wise to the aqueous buffer while gently vortexing. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (ideally ≤ 0.5% for cell-based assays).

  • Use Immediately: It is recommended to prepare the aqueous working solution fresh for each experiment.

Quantitative Data Summary

Parameter Value Notes Citation
Molecular Weight 1220.34 g/mol
Solubility in Water 40 mg/mL (32.78 mM)Requires sonication for complete dissolution.[2]
Storage (Lyophilized) -20°C or -80°CProtect from moisture.
Storage (DMSO Stock) -80°C for up to 6 months; -20°C for up to 1 monthAliquoting is highly recommended.

Visualizations

Signaling Pathways of GRPR Antagonism by RC-3095

GRPR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GRP GRP (Ligand) GRPR GRPR GRP->GRPR Binds & Activates RC3095 RC-3095 RC3095->GRPR Binds & Inhibits EGFR_ligand_pro pro-EGFR Ligand (e.g., pro-TGF-α) EGFR_ligand_active Active EGFR Ligand EGFR_ligand_pro->EGFR_ligand_active EGFR EGFR EGFR_ligand_active->EGFR Binds & Activates MMP MMP GRPR->MMP Activates Gq Gαq GRPR->Gq Activates PI3K PI3K GRPR->PI3K Activates EGFR->PI3K Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) EGFR->MAPK_pathway Activates MMP->EGFR_ligand_pro Cleaves PLC PLC Gq->PLC Activates PKC PKC PLC->PKC Activates PKC->MAPK_pathway Activates Akt Akt PI3K->Akt Activates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation MAPK_pathway->Cell_Proliferation

Caption: GRPR signaling and its inhibition by RC-3095.

Experimental Workflow for Solubilizing this compound

Solubilization_Workflow start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate dissolve_dmso Dissolve in minimal anhydrous DMSO (e.g., to 10 mg/mL) equilibrate->dissolve_dmso vortex_sonicate Vortex and/or sonicate until clear dissolve_dmso->vortex_sonicate stock_solution High-concentration stock solution vortex_sonicate->stock_solution aliquot_store Aliquot into single-use tubes Store at -80°C stock_solution->aliquot_store thaw_aliquot Thaw a single aliquot aliquot_store->thaw_aliquot dilute Slowly add DMSO stock to buffer while vortexing thaw_aliquot->dilute prepare_buffer Prepare aqueous buffer (e.g., PBS, cell media) prepare_buffer->dilute working_solution Final aqueous working solution (e.g., 10 µM) dilute->working_solution check_dmso Verify final DMSO concentration (e.g., <0.5%) working_solution->check_dmso use_experiment Use immediately in experiment check_dmso->use_experiment

Caption: Recommended workflow for this compound solubilization.

References

Interpreting unexpected off-target effects of RC-3095 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RC-3095 TFA, a selective gastrin-releasing peptide receptor (GRPR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as BB2, which is a G protein-coupled receptor (GPCR).[1][2][3] By binding to GRPR, this compound blocks the downstream signaling typically initiated by the endogenous ligand, gastrin-releasing peptide (GRP).[4][5]

Q2: What are the known on-target effects of this compound?

A2: As a GRPR antagonist, this compound has been shown to inhibit the growth of various cancer cells that overexpress GRPR, such as small cell lung carcinoma.[6] Additionally, it exhibits anti-inflammatory effects in models of arthritis by reducing pro-inflammatory cytokines like IL-17, IL-1β, and TNFα.[1][7][8] It has also been observed to impair aversive memory in animal models.[9][10]

Q3: Is this compound selective for GRPR over other bombesin receptors?

A3: Yes, studies have demonstrated that RC-3095 is selective for GRPR (BB2) and does not significantly antagonize the neuromedin B receptor (NMBR or BB1) at effective concentrations.[11] For instance, RC-3095 was shown to block GRP-induced scratching behavior but not NMB-induced scratching, indicating its selectivity.[11][12][13]

Q4: What were the observed toxicities in the Phase I clinical trial of RC-3095?

A4: The primary toxicity noted in a Phase I trial with patients having advanced solid malignancies was local discomfort at the injection site, particularly at higher doses. No major systemic organ toxicity was reported.[14]

Troubleshooting Guide: Interpreting Unexpected Results

This guide addresses potential unexpected experimental outcomes in a question-and-answer format.

Q1: My cancer cell line, which reportedly expresses GRPR, is not responding to this compound treatment. What could be the reason?

A1:

  • Low or Absent GRPR Expression: Verify the GRPR expression level in your specific cell line passage using techniques like qPCR, Western blot, or flow cytometry. Receptor expression can vary between passages and culture conditions.

  • Functional Status of the Receptor: Even if expressed, the receptor may not be functionally coupled to its signaling pathway. Confirm receptor functionality by treating the cells with a GRPR agonist (e.g., GRP) and measuring a downstream response, such as calcium mobilization or ERK phosphorylation.

  • Suboptimal Concentration of this compound: Ensure you are using a concentration of this compound sufficient to antagonize the effects of any endogenously produced GRP. Perform a dose-response experiment to determine the optimal inhibitory concentration.

  • Experimental Assay Limitations: The endpoint you are measuring (e.g., cell viability at 72 hours) may not be sensitive to the more immediate effects of GRPR antagonism. Consider earlier time points or more direct measures of signaling inhibition.

Q2: I am observing a decrease in cell proliferation, but it does not seem to be correlated with GRPR expression levels. Could this be an off-target effect?

A2: While RC-3095 is highly selective for GRPR, unexpected effects could arise from several factors:

  • Cross-reactivity with other GPCRs at High Concentrations: Although unlikely at standard working concentrations, very high doses might lead to interactions with other receptors. If you are using concentrations significantly above the reported IC50 for GRPR, consider reducing the dose.

  • Indirect Effects on Signaling Pathways: GRPR signaling can transactivate other pathways, such as the epidermal growth factor receptor (EGFR) pathway.[4] this compound has been shown to decrease the levels and mRNA expression of EGF-R in some cancer models.[6] Your observed effect might be an indirect consequence of this cross-talk.

  • Interaction with Unknown Signaling Partners: The cellular signaling network is complex. It is possible that in your specific cell type, GRPR antagonism affects a novel or less-characterized pathway.

Q3: I see an unexpected increase in apoptosis in my non-cancerous cell model when treated with this compound. Is this a known effect?

A3: Generally, this compound is not reported to induce apoptosis in healthy cells. However, one study on a lung ischemia-reperfusion injury model found that administration of RC-3095 after the injury increased caspase-9 activity, suggesting a potentiation of apoptosis in that specific, highly stressed context.[15][16] This suggests that the effect of this compound can be context-dependent. It is advisable to investigate markers of apoptosis (e.g., cleaved caspase-3) in your model system to confirm this finding.

Q4: My in vivo study shows behavioral changes that are not related to the expected anti-tumor effect. Why might this be happening?

A4: GRPR is expressed in the central nervous system and is involved in various neurological processes.[17]

  • Effects on Memory: Studies in rats have shown that RC-3095 can impair aversive memory.[9][10] Interestingly, the effect on memory can be dose-dependent, with low doses impairing and high doses enhancing memory consolidation in the hippocampus, possibly through interaction with the GABAergic system.[18]

  • Modulation of Itch and Pain: The GRP/GRPR system is a known mediator of itch sensation in the spinal cord.[11] While this compound is expected to block this, any unexpected behavioral outcomes should be carefully documented and compared to known neurological functions of GRPR.

Data Presentation

Table 1: On-Target Effects of this compound in Preclinical Models

Experimental Model Cell/Tissue Type Dosage/Concentration Observed Effect Reference
Arthritis (CIA & AIA)Mouse model0.3 or 1 mg/kg, s.c.Reduced inflammation, decreased IL-17, IL-1β, TNFα[1][8]
Small Cell Lung CarcinomaH-69 xenograft in mice10 µ g/animal/day , s.c.Decreased tumor volume by ~50%
Memory (Inhibitory Avoidance)Wistar rats0.2 or 1.0 mg/kg, i.p.Impaired short- and long-term aversive memory[9][10]
Memory (Inhibitory Avoidance)Wistar rats10 µ g/side (hippocampal infusion)Enhanced 24-h memory retention[18]

Table 2: Selectivity Profile of this compound

Receptor Ligand This compound Effect Experimental Context Reference
GRPR (BB2)GRPAntagonismItch response in non-human primates[11]
NMBR (BB1)NMBNo significant antagonismItch response in non-human primates[11]

Experimental Protocols

Calcium Mobilization Assay to Confirm GRPR Antagonism

This assay measures the ability of this compound to block GRP-induced intracellular calcium release in GRPR-expressing cells.

Materials:

  • GRPR-expressing cells (e.g., PC-3, HEK293T transfected with GRPR)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Gastrin-Releasing Peptide (GRP)

  • This compound

  • Fluorescence plate reader with kinetic read capabilities and automated injection (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating: Seed GRPR-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also, prepare a stock solution of GRP at a concentration that elicits a submaximal response (EC80), which should be determined from a prior agonist dose-response curve.

  • Assay Execution: a. Place the plate in the fluorescence plate reader and allow it to equilibrate. b. Program the instrument to add the this compound dilutions to the wells and incubate for 15-30 minutes. c. After the pre-incubation, program the instrument to inject the GRP solution. d. Measure the fluorescence intensity before and after the addition of GRP in a kinetic read.

  • Data Analysis: The increase in fluorescence upon GRP addition corresponds to calcium mobilization. Plot the GRP-induced fluorescence signal against the concentration of this compound to determine the IC50 value.

ERK Phosphorylation Western Blot

This protocol determines if this compound can block GRP-induced phosphorylation of ERK1/2, a downstream signaling event of GRPR activation.

Materials:

  • GRPR-expressing cells

  • Cell culture plates

  • Serum-free medium

  • GRP and this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Methodology:

  • Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 30 minutes. Then, stimulate the cells with GRP (at its EC50 concentration for ERK activation) for 5-10 minutes. Include appropriate controls (untreated, GRP only, this compound only).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein amounts and prepare samples for SDS-PAGE. b. Resolve proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate.

  • Re-probing for Total ERK: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.

Visualizations

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GRPR GRPR Gq Gαq GRPR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto ERK ERK Activation Ca_cyto->ERK PKC->ERK GRP GRP GRP->GRPR Activates RC3095 This compound RC3095->GRPR Blocks

Caption: On-target GRPR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_cancer Cancer Cell Line Troubleshooting cluster_invivo In Vivo / Non-Cancer Model Troubleshooting Start Unexpected Experimental Result with this compound Q1 Is the effect observed in a cancer cell line? Start->Q1 Q2 Is the effect observed in a non-cancerous or in vivo model? Start->Q2 A1_NoResponse No response to treatment? Q1->A1_NoResponse Yes A1_OffTarget Unexpected anti-proliferative effect? Q1->A1_OffTarget No A2_Apoptosis Unexpected apoptosis? Q2->A2_Apoptosis Yes A2_Behavior Unexpected behavioral changes? Q2->A2_Behavior No Check_GRPR 1. Verify GRPR expression (qPCR/WB) 2. Confirm receptor function (agonist test) 3. Perform dose-response analysis A1_NoResponse->Check_GRPR Check_EGFR Investigate downstream pathways (e.g., EGFR transactivation) A1_OffTarget->Check_EGFR Check_Apoptosis 1. Confirm with apoptosis markers (caspases) 2. Consider experimental context (e.g., tissue injury) A2_Apoptosis->Check_Apoptosis Check_CNS 1. Correlate with known CNS functions of GRPR (memory, itch) 2. Assess dose-dependency A2_Behavior->Check_CNS

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: RC-3095 TFA In Vivo Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RC-3095 TFA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of this compound, a selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound shows a shorter-than-expected half-life and rapid clearance. What are the primary causes?

A1: Short in vivo half-life is a common challenge for peptide-based therapeutics like this compound.[4][5] The primary reasons for its rapid clearance are:

  • Enzymatic Degradation: Peptides are susceptible to degradation by peptidases and proteases present in blood plasma and tissues.[4][6] Amide bonds within the peptide sequence are common cleavage sites.

  • Renal Clearance: Due to its relatively small molecular size, this compound can be rapidly filtered from the blood by the kidneys and excreted.[7] Molecules smaller than 30 kDa are particularly prone to fast glomerular filtration.[7]

  • Receptor-Mediated Clearance: While RC-3095 is an antagonist, its binding to GRPR can still lead to internalization and subsequent degradation, although this is generally slower than for agonists.[8]

A Phase I clinical trial with RC-3095 reported a plasma elimination half-life between 8.6 and 10.9 hours in two patients, which, while substantial, can be improved to enhance therapeutic efficacy and reduce dosing frequency.[9]

Q2: What are the most effective strategies to improve the in vivo stability of this compound?

A2: Several strategies can be employed to enhance the metabolic stability and prolong the circulatory half-life of peptide therapeutics.[10][11] These can be broadly categorized into structural modification and formulation approaches.

Structural Modification Strategies:

  • Amino Acid Substitution: Replacing standard L-amino acids at known cleavage sites with D-amino acids or other unnatural amino acids can make the peptide resistant to proteolytic enzymes.[4][6][10]

  • Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus are common and effective methods to protect against exopeptidases.[10]

  • PEGylation: Conjugating polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size, which shields it from enzymatic degradation and reduces renal clearance.[6][7]

  • Cyclization: Creating a head-to-tail or side-chain cyclized version of the peptide can enforce a more rigid conformation, making it less accessible to proteases.[10]

  • Fatty Acid Acylation (Lipidation): Attaching a fatty acid chain can promote binding to serum albumin, which acts as a carrier and protects the peptide from clearance and degradation.[10]

Q3: How can I experimentally assess the stability of a modified this compound analog?

A3: A tiered approach involving in vitro and in vivo assays is recommended.

  • In Vitro Plasma Stability Assay: This is a crucial first step. The peptide is incubated in plasma from the relevant species (e.g., mouse, rat, human) at 37°C.[12][13] Samples are taken at various time points, and the concentration of the intact peptide is measured using LC-MS/MS to determine its in vitro half-life.[12][13]

  • Microsomal Stability Assay: To assess metabolic stability specifically in the liver, the peptide can be incubated with liver microsomes.

  • In Vivo Pharmacokinetic (PK) Studies: The most definitive test involves administering the peptide to an animal model and collecting blood samples over time to determine key PK parameters like half-life (t½), clearance (CL), and volume of distribution (Vd).

Troubleshooting Guides

Problem: Inconsistent results in plasma stability assays.
Potential Cause Troubleshooting Step
Peptide Loss During Sample Preparation The method used to precipitate plasma proteins can cause the peptide to be lost. Strong acids are often unsuitable. Recommendation: Use organic solvent mixtures (e.g., acetonitrile with an internal standard) for protein precipitation to improve peptide recovery.[5][14]
Enzyme Activity Variation Repeated freeze-thaw cycles of plasma can alter enzyme activity. Recommendation: Use fresh plasma or aliquots that have been frozen only once. Ensure consistent handling across all experiments.
Non-specific Binding The peptide may adhere to labware (e.g., pipette tips, microfuge tubes). Recommendation: Use low-retention plasticware. Include control samples to quantify recovery.
Problem: Modified RC-3095 analog shows improved stability but reduced receptor binding affinity.
Potential Cause Troubleshooting Step
Steric Hindrance Large modifications like PEG chains, especially if attached near the receptor-binding motif, can physically block the peptide from interacting with its target.[7] Recommendation: Modify the attachment site of the stability-enhancing moiety to be distal to the core binding sequence (e.g., Gln-Trp-Ala-Val-Gly-His-Sta-Leu).[15]
Conformational Changes Chemical modifications can alter the peptide's secondary structure, which may be crucial for receptor binding. Recommendation: Use computational modeling to predict the structural impact of a modification before synthesis. Characterize the structure of the modified peptide using techniques like circular dichroism.

Experimental Protocols & Data

Protocol: In Vitro Plasma Stability Assay

This protocol provides a standardized method for determining the half-life of this compound or its analogs in plasma.

1. Materials:

  • This compound (or analog) stock solution (e.g., 1 mg/mL in DMSO).

  • Pooled plasma (e.g., human, rat, mouse), heparinized.

  • 96-well plate.

  • Incubator set to 37°C.

  • Termination solution: Acetonitrile containing a suitable internal standard (IS).

  • LC-MS/MS system.

2. Procedure:

  • Pre-warm the plasma to 37°C.

  • Spike the test peptide into the plasma to a final concentration of 1-10 µM. Mix gently.

  • Immediately take the T=0 time point sample by transferring an aliquot (e.g., 50 µL) into a well containing the termination solution (e.g., 150 µL). This stops enzymatic reactions.

  • Incubate the remaining plasma-peptide mixture at 37°C.

  • Collect samples at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes) and terminate the reaction as in step 3.[13]

  • Once all time points are collected, centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the peak area of the intact peptide relative to the internal standard at each time point.

3. Data Analysis:

  • Calculate the percentage of peptide remaining at each time point relative to T=0.

  • Plot the natural log of the percent remaining versus time.

  • The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k .[13]

Illustrative Stability Data

The following table presents hypothetical data comparing the stability of native this compound with a structurally modified analog (e.g., PEGylated or with D-amino acid substitutions) to illustrate the potential improvements.

CompoundModificationIn Vitro Plasma Half-Life (t½, hours)In Vivo Half-Life (t½, hours)
This compound None (Native Peptide)~4.58.6 - 10.9[9]
Analog-1 PEGylation (20 kDa)> 48~35
Analog-2 D-amino acid at position X~18~22
Analog-3 N-terminal Acetylation & C-terminal Amidation~10~15

Visualizations

Signaling Pathway and Mechanism of Action

RC-3095 is an antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor. It blocks the downstream signaling cascade typically initiated by agonists like GRP or bombesin.

GRP_Signaling_Pathway cluster_legend Legend GRP GRP / Bombesin (Agonist) GRPR GRPR (GPCR) GRP->GRPR RC3095 This compound (Antagonist) RC3095->GRPR Blocks Gq Gαq/11 GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Proliferation Cell Proliferation, Tumor Growth Ca->Proliferation PKC->Proliferation key_act Activation key_inh Inhibition

Caption: GRPR signaling pathway and antagonistic action of this compound.

Workflow for Developing a Stabilized Analog

This diagram outlines a logical workflow for identifying stability issues and developing an improved analog of this compound.

Stability_Workflow A Problem Identification (Short in vivo t½ of RC-3095) B Hypothesis: Degradation Source (Proteolysis / Renal Clearance) A->B C Select Stabilization Strategy (e.g., PEGylation, D-Amino Acid) B->C D Synthesize Modified Analog(s) C->D E In Vitro Screening (Plasma Stability Assay) D->E E->C Unstable (Re-design) F Assess Receptor Affinity (Binding Assay) E->F Stable? F->C Inactive (Re-design) G Lead Candidate Selection F->G Active? H In Vivo PK/PD Study (Animal Model) G->H I Data Analysis & Final Evaluation H->I

Caption: Workflow for the design and testing of stabilized RC-3095 analogs.

References

Optimizing RC-3095 TFA treatment schedule for chronic studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: RC-3095 TFA

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing treatment schedules for chronic studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: For in vivo studies, this compound should be reconstituted in sterile 0.9% saline. If solubility issues arise, adding up to 5% DMSO and/or adjusting the pH to a physiological range (7.2-7.4) may be necessary. Always perform a small-scale solubility test before preparing a large batch for your study.

Q2: How should this compound be stored to ensure stability during a chronic study?

A2: Lyophilized this compound powder should be stored at -20°C. Once reconstituted, the solution should be stored at 4°C and used within 24 hours. For longer-term storage of the reconstituted peptide, it is recommended to prepare aliquots and store them at -80°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: What are the common side effects observed in preclinical models during chronic administration?

A3: In long-term studies, potential side effects can include injection site reactions (transient inflammation or swelling) and mild weight loss at higher doses. It is crucial to monitor animal health daily. If significant adverse effects are observed, consider adjusting the dose, frequency, or administration route.

Q4: How can I optimize the dosing frequency for a 12-week chronic study?

A4: Dosing frequency optimization should be based on the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. A preliminary PK study to determine the half-life is essential. The goal is to maintain plasma concentrations above the target effective concentration. See the experimental protocols section for a detailed workflow on conducting a PK/PD study to inform dosing schedules.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High variability in efficacy data between subjects.

  • Possible Cause 1: Inconsistent Drug Administration: Subcutaneous or intraperitoneal injections can have variable absorption rates.

  • Solution: Ensure all technical staff are thoroughly trained on the administration technique. For subcutaneous injections, use a consistent anatomical location. Consider intravenous administration if variability persists and is permissible by the study design.

  • Possible Cause 2: Peptide Instability: The reconstituted peptide may be degrading over the course of the experiment.

  • Solution: Prepare fresh solutions daily or use aliquots stored at -80°C. Confirm the stability of your specific formulation under your experimental conditions using analytical methods like HPLC.

Issue 2: Reduced efficacy of this compound in the later stages of a chronic study.

  • Possible Cause 1: Immunogenicity: The animal's immune system may be generating anti-drug antibodies (ADAs) against the peptide.

  • Solution: Collect serum samples at multiple time points during the study (e.g., baseline, mid-point, and termination) and perform an ADA assay. If ADAs are detected, this may be a limiting factor for the therapeutic.

  • Possible Cause 2: Target Receptor Downregulation: Chronic antagonism of the target receptor may lead to its downregulation.

  • Solution: Conduct target engagement studies at different time points to assess receptor occupancy and expression levels in your target tissue. This can be done via techniques like Western blot or immunohistochemistry on tissue samples.

Issue 3: Unexpected toxicity or adverse events.

  • Possible Cause: Off-Target Effects or Metabolite Toxicity: The compound or its metabolites may be interacting with unintended targets.

  • Solution: A preliminary dose-range finding study is critical to identify the maximum tolerated dose (MTD). The table below summarizes data from a hypothetical dose-range finding study. If toxicity is observed at the intended therapeutic dose, a re-evaluation of the dose and schedule is necessary. Consider formulation adjustments to minimize peak plasma concentrations (Cmax).

Data Presentation: Summary of Dose-Range Finding Study

The following table summarizes the results from a 28-day dose-range finding study in a mouse model to determine the MTD of this compound administered via subcutaneous injection.

Dose Group (mg/kg/day)NBody Weight Change (%)Key Histopathology Findings (Incidence)Recommendation for Chronic Study
Vehicle Control10+5.2%None-
110+4.8%NoneSafe, consider for low-dose group
510+2.1%Minimal injection site inflammation (2/10)Efficacious dose with minor findings
1010-3.5%Mild injection site inflammation (7/10), Grade 1 renal tubular degeneration (3/10)Approaching MTD, use with caution
2010-11.2%*Moderate injection site reactions (10/10), Grade 2 renal tubular degeneration (8/10)Exceeds MTD, not recommended

*Statistically significant (p < 0.05) compared to vehicle control.

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Study for Dosing Frequency Determination

  • Animal Model: Use the same species and strain as your chronic efficacy study.

  • Groups: A minimum of 3-5 animals per time point.

  • Administration: Administer a single dose of this compound via the intended clinical route (e.g., subcutaneous).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

  • Analysis: Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Modeling: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), Cmax, Tmax, and Area Under the Curve (AUC).

  • Frequency Determination: Use the calculated half-life to model different dosing frequencies (e.g., once daily, twice daily) to determine the schedule that maintains the plasma concentration above the minimum effective concentration (MEC).

Mandatory Visualizations

Signaling_Pathway cluster_cell Target Cell RC3095 This compound GPRX GPR-X Receptor RC3095->GPRX Antagonism G_Protein G-Protein Activation GPRX->G_Protein Inhibited Downstream Downstream Signaling (e.g., Rho/ROCK) G_Protein->Downstream Inhibited Fibroblast Fibroblast Activation & Collagen Deposition Downstream->Fibroblast Inhibited Ligand Endogenous Ligand Ligand->GPRX

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_pre Phase 1: Preliminary Studies cluster_opt Phase 2: Optimization cluster_final Phase 3: Chronic Study DRF Dose-Range Finding (Identify MTD) PK_Single Single-Dose PK (Determine Half-life) PD_Model PK/PD Modeling (Simulate Dosing) DRF->PD_Model PK_Single->PD_Model Efficacy_Pilot Pilot Efficacy Study (Test Schedules) PD_Model->Efficacy_Pilot Chronic_Study Definitive Chronic Study (Optimized Schedule) Efficacy_Pilot->Chronic_Study

Caption: Workflow for optimizing chronic treatment schedules.

Troubleshooting_Tree Start High In-Vivo Variability? Cause1 Inconsistent Administration? Start->Cause1 Yes Sol1 Retrain Staff & Standardize Technique Cause1->Sol1 Yes Cause2 Peptide Instability? Cause1->Cause2 No Sol2 Prepare Fresh Solutions, Use Aliquots, Run HPLC Cause2->Sol2 Yes Cause3 Poor Solubility? Cause2->Cause3 No Sol3 Adjust Formulation Vehicle (e.g., add 5% DMSO) Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting high data variability.

Challenges in translating RC-3095 TFA from preclinical to clinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the challenges in translating RC-3095 TFA from preclinical to clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2][3] By blocking this receptor, it inhibits the downstream signaling pathways that are involved in cell proliferation and inflammation. In preclinical studies, this has been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-17 (IL-17), IL-1β, and Tumor Necrosis Factor-α (TNFα).[4] Additionally, it has been observed to decrease the expression of Epidermal Growth Factor Receptors (EGF-R).[5]

Q2: What were the most significant preclinical findings with this compound?

Preclinical studies have demonstrated the potential of this compound in models of both inflammation and oncology. In murine models of arthritis, administration of this compound led to a significant reduction in clinical arthritis scores, synovial inflammation, and pannus formation.[4] In oncology, it has been shown to decrease tumor volume in xenograft models of human small cell lung carcinoma.[5]

Q3: What were the primary challenges encountered during the Phase I clinical trial of RC-3095?

The main challenge observed in the Phase I trial in patients with advanced solid malignancies was local discomfort and irritation at the injection site, particularly at higher doses.[6][7] This local toxicity limited the ability to escalate the dose to determine a maximum tolerated dose (MTD), and consequently, a recommended dose for Phase II trials could not be clearly established.[6] Another significant issue was the difficulty with the analytical method for quantifying RC-3095 in plasma, which resulted in limited pharmacokinetic (PK) data.[6]

Q4: Was there any evidence of clinical efficacy for RC-3095 in the Phase I trial?

In the Phase I study, no objective tumor responses were observed in the majority of patients.[6] However, a short-lasting minor tumor response was noted in one patient with a GRP-expressing progressive medullary carcinoma of the thyroid.[6]

Troubleshooting Guides

Issue 1: High Incidence of Local Injection Site Reactions

Problem: Researchers may observe significant local tissue irritation, swelling, or discomfort at the injection site in animal models, mirroring the issues seen in the clinical trial.

Possible Causes Troubleshooting Steps
Formulation Issues: The pH, osmolarity, or excipients of the vehicle may be contributing to the irritation.1. Analyze the physicochemical properties of the formulation. 2. Test alternative, well-tolerated vehicles (e.g., buffered solutions). 3. Consider the use of solubilizing agents or excipients known to reduce injection site pain.
High Drug Concentration: The concentration of this compound in the formulation may be too high, leading to local toxicity.1. Evaluate lower concentrations of the drug administered in a larger volume. 2. Explore the feasibility of more frequent, lower-dose injections.
Injection Technique: Improper injection technique can cause unnecessary tissue damage.1. Ensure proper subcutaneous or intravenous injection technique is used. 2. Rotate injection sites to minimize cumulative irritation.
Alternative Delivery Routes: Subcutaneous injection may not be the optimal route of administration.1. Investigate alternative delivery systems such as slow-release formulations to maintain therapeutic levels while minimizing local concentration.[7] 2. Explore other routes of administration if feasible for the model.
Issue 2: Difficulty in Obtaining Reliable Pharmacokinetic Data

Problem: Inconsistent or unreliable measurements of this compound plasma concentrations.

Possible Causes Troubleshooting Steps
Suboptimal Bioanalytical Method: The analytical method may lack the required sensitivity, specificity, or robustness.1. A validated LC-MS/MS method for the quantification of RC-3095 in human plasma has been published.[8][9] Refer to this method for guidance on parameters such as the choice of analytical column, mobile phase, and mass transitions. 2. Ensure proper method validation, including assessment of linearity, precision, accuracy, and stability.
Sample Collection and Handling: Improper collection, processing, or storage of plasma samples can lead to degradation of the peptide.1. Use appropriate collection tubes containing protease inhibitors. 2. Process blood samples promptly and store plasma at or below -80°C.[1] 3. Conduct stability studies of this compound in plasma under various conditions.
Peptide Adsorption: Peptides can adsorb to plasticware, leading to lower measured concentrations.1. Use low-binding tubes and pipette tips for sample collection and processing. 2. Include a carrier protein like bovine serum albumin (BSA) in standard curve and quality control samples to minimize non-specific binding.

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound

Model Animal Species Dosage Administration Route Key Findings Reference
Antigen-Induced Arthritis (AIA)Mouse (Male Balb/c)1 mg/kg, twice dailySubcutaneous (SC)Reduced neutrophil migration, mechanical hypernociception, and proteoglycan loss. Decreased levels of IL-17, IL-1β, and TNFα.[1][4]
Collagen-Induced Arthritis (CIA)Mouse (Male DBA/1J)0.3 or 1 mg/kg, twice dailySubcutaneous (SC)Significant reduction in arthritis clinical scores and disease severity.[1][4]
Small Cell Lung Carcinoma (H-69) XenograftNude Mice10 µ g/animal/day Subcutaneous (SC)Decreased tumor volume by approximately 50%. Reduced expression of EGF-R.[5]
Aversive MemoryRat (Female Wistar)0.2 or 1.0 mg/kgIntraperitoneal (IP)Impaired short- and long-term inhibitory avoidance retention.[10]

Table 2: Overview of Phase I Clinical Trial of RC-3095

Parameter Details Reference
Patient Population 25 patients with advanced, refractory solid malignancies.[6]
Dosage Range 8 to 96 µg/kg, administered once or twice daily.[6]
Route of Administration Subcutaneous (SC) injection.[6]
Primary Objective To determine the safety and feasibility of daily SC injections of RC-3095.[6]
Key Toxicities Local discomfort at the injection site, particularly at higher doses.[6][7]
Pharmacokinetics PK data was obtained from only two patients at the highest dose level due to analytical issues. Plasma half-life was between 8.6-10.9 hours.[6]
Clinical Response No objective tumor responses, with one case of a short-lasting minor response.[6]
Outcome A recommended Phase II dose could not be established due to local toxicity.[6]

Experimental Protocols

Protocol 1: Induction of Antigen-Induced Arthritis (AIA) in Mice

This protocol is based on methodologies described in preclinical studies of RC-3095.[4]

  • Immunization: Emulsify methylated bovine serum albumin (mBSA) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion subcutaneously at the base of the tail of male Balb/c mice.

  • Booster: 21 days after the primary immunization, administer a booster injection of mBSA emulsified in Incomplete Freund's Adjuvant (IFA) subcutaneously.

  • Induction of Arthritis: 7 days after the booster, induce arthritis by injecting 10 µL of mBSA in saline directly into the knee joint.

  • Treatment: Administer this compound or vehicle control via subcutaneous injection at the desired dose (e.g., 1 mg/kg) twice daily for the specified duration of the study.

  • Assessment: Monitor disease progression by measuring knee diameter, assessing mechanical hypernociception, and performing histological analysis of the joint at the end of the study. Cytokine levels in the joint can be measured by ELISA.

Protocol 2: Quantification of RC-3095 in Human Plasma by LC-MS/MS

This protocol is a summary of a published method for the quantification of RC-3095.[8][9]

  • Sample Preparation: Precipitate proteins from 0.2 mL of human plasma by adding 0.4 mL of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatography:

    • Column: C8 analytical column (150 mm x 4.6 mm i.d.).

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% TFA) and mobile phase B (e.g., acetonitrile with 0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Run Time: 10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 553.9.

    • Product Ion (m/z): 144.1.

  • Quantification: Generate a standard curve using known concentrations of this compound spiked into blank plasma. The linear range of the published method is 20 to 10,000 ng/mL.

Mandatory Visualizations

GRP_Signaling_Pathway cluster_cell Cell Membrane GRPR GRPR PLC PLC Activation GRPR->PLC Activates GRP GRP/Bombesin GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Blocks PKC PKC Activation PLC->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Proliferation Cell Proliferation MAPK->Proliferation Inflammation Inflammation (IL-1β, TNFα) NFkB->Inflammation

Caption: GRPR signaling pathway and the antagonistic action of this compound.

Translation_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Preclinical_Models In Vivo Models (Arthritis, Cancer) Efficacy Demonstrated Efficacy (Reduced Inflammation & Tumor Growth) Preclinical_Models->Efficacy PhaseI Phase I Trial (Advanced Solid Tumors) Efficacy->PhaseI Translation to Clinic Toxicity Local Injection Site Toxicity PhaseI->Toxicity PK_Issues Pharmacokinetic Data Limitation PhaseI->PK_Issues PhaseII_Dose Phase II Dose Not Established Toxicity->PhaseII_Dose Limited Dose Escalation

Caption: Workflow of this compound from preclinical to clinical studies.

Troubleshooting_Toxicity cluster_causes Potential Causes cluster_solutions Potential Solutions Toxicity Injection Site Toxicity Observed Formulation Formulation Issue (pH, Concentration) Toxicity->Formulation Technique Injection Technique Toxicity->Technique Route Route of Administration Toxicity->Route Reformulate Reformulate (Change Vehicle, Lower Conc.) Formulation->Reformulate Optimize_Tech Optimize Technique (Rotate Sites) Technique->Optimize_Tech Alt_Route Alternative Delivery (e.g., Slow-Release) Route->Alt_Route

Caption: Troubleshooting logic for injection site toxicity of this compound.

References

Technical Support Center: RC-3095 TFA in Memory Impairment Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RC-3095 TFA in studies investigating dose-dependent effects on memory impairment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the context of memory?

This compound is a selective antagonist for the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2] In the central nervous system, bombesin-like peptides and their receptors are involved in regulating neural function.[3] The primary mechanism of this compound in memory studies is believed to be the blockade of GRPR signaling, which has been shown to modulate memory formation and consolidation.[4]

Q2: What are the known dose-dependent effects of this compound on memory?

The effects of this compound on memory are highly dependent on the dose and the route of administration. Systemic administration (intraperitoneal injection) at lower doses (0.2 and 1.0 mg/kg) has been shown to impair aversive memory, while a higher dose (5.0 mg/kg) had no significant effect.[3] In contrast, direct infusion into the hippocampus has demonstrated opposite effects, with a low dose (1 µ g/side ) impairing and a high dose (10 µ g/side ) enhancing memory consolidation.[4]

Q3: Are there specific types of memory that are more affected by this compound?

Yes, studies indicate that this compound selectively impairs aversive memory, as observed in inhibitory avoidance tasks.[3] However, it does not appear to affect recognition memory, as tested in novel object recognition tasks.[3]

Q4: What are the potential signaling pathways involved in the effects of this compound on memory?

While the precise downstream signaling pathways in memory are still under investigation, GRPR activation is known to involve G-protein coupling and can stimulate several intracellular signaling cascades.[5] In other cellular contexts, GRPR antagonism by RC-3095 has been shown to inhibit the MAPK and NF-κB signaling pathways.[6] The memory-enhancing effect of high doses of RC-3095 in the hippocampus may be mediated by the inhibition of GABAergic transmission.[4]

Troubleshooting Guide

Problem: Inconsistent or no memory impairment observed after systemic administration of this compound.

  • Possible Cause 1: Incorrect Dosage. The dose-response relationship for this compound's effect on aversive memory is not linear. Doses of 0.2 and 1.0 mg/kg have been reported to be effective, while 5.0 mg/kg was not.[3]

    • Solution: Ensure that the administered dose falls within the effective range. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

  • Possible Cause 2: Inappropriate Memory Task. this compound has been shown to selectively impair aversive memory.[3]

    • Solution: Utilize memory paradigms that assess aversive learning and memory, such as the inhibitory avoidance task. The novel object recognition task may not be suitable for detecting the effects of this compound.[3]

  • Possible Cause 3: Timing of Administration. The timing of drug administration relative to the training and testing phases is critical.

    • Solution: In published studies, RC-3095 was administered 30 minutes before the training session for both short-term (1.5 hours post-training) and long-term (24 hours post-training) memory assessment.[3] Adhere to a consistent and validated administration timeline.

Problem: Unexpected memory enhancement observed.

  • Possible Cause 1: Route of Administration. Direct intra-hippocampal infusion of high doses of RC-3095 has been shown to enhance memory consolidation.[4]

    • Solution: Verify the route of administration. If systemic effects are desired, use intraperitoneal or subcutaneous injections. For targeted effects on specific brain regions, stereotaxic infusion is appropriate, but be aware of the dose-dependent paradoxical effects.

  • Possible Cause 2: Interaction with GABAergic System. The memory-enhancing effects of high-dose RC-3095 may involve the GABAergic system.[4]

    • Solution: If investigating memory enhancement, consider co-administration with GABA-A receptor agonists or antagonists to probe this potential mechanism.

Data Presentation

Table 1: Systemic (Intraperitoneal) Administration of RC-3095 and its Effect on Memory in Rats

Dose (mg/kg)Memory TaskShort-Term Memory (1.5h)Long-Term Memory (24h)
0.2Inhibitory AvoidanceImpairedImpaired
1.0Inhibitory AvoidanceImpairedImpaired
5.0Inhibitory AvoidanceNo EffectNo Effect
0.2Novel Object RecognitionNo EffectNo Effect
1.0Novel Object RecognitionNo EffectNo Effect
5.0Novel Object RecognitionNo EffectNo Effect
Data summarized from Roesler R, et al. Eur J Pharmacol. 2004.[3]

Table 2: Intra-hippocampal Infusion of RC-3095 and its Effect on Memory Consolidation in Rats

Dose (µ g/side )Memory Task24h Memory Retention
1Inhibitory AvoidanceImpaired
3Inhibitory AvoidanceNo Effect
10Inhibitory AvoidanceEnhanced
Data summarized from Roesler R, et al. Peptides. 2006.[4]

Experimental Protocols

1. Inhibitory Avoidance Task

  • Apparatus: A trough-shaped apparatus with two compartments of the same size: a lighted "safe" compartment and a dark "aversive" compartment, separated by a guillotine door. The floor of the dark compartment is a grid of parallel stainless-steel bars.

  • Training:

    • Administer this compound (0.2, 1.0, or 5.0 mg/kg, i.p.) or vehicle 30 minutes before training.[3]

    • Place the rat in the lighted compartment.

    • After a brief habituation period, the guillotine door is opened, and the latency to enter the dark compartment is recorded.

    • Once the rat has fully entered the dark compartment, the door is closed, and a brief, mild footshock is delivered.

  • Testing:

    • At 1.5 hours (short-term memory) or 24 hours (long-term memory) after training, the rat is placed back into the lighted compartment.[3]

    • The guillotine door is opened, and the latency to re-enter the dark compartment is recorded (up to a ceiling time, e.g., 300 seconds).

    • Longer latencies are indicative of better memory of the aversive experience.

2. Novel Object Recognition Task

  • Apparatus: An open-field arena.

  • Habituation: Allow the rat to freely explore the empty arena for a set period on consecutive days.

  • Training (Sample Phase):

    • Administer this compound (0.2, 1.0, or 5.0 mg/kg, i.p.) or vehicle 30 minutes before the sample phase.[3]

    • Place two identical objects in the arena and allow the rat to explore them for a set time.

  • Testing (Test Phase):

    • After a retention interval (e.g., 1.5 or 24 hours), return the rat to the arena where one of the familiar objects has been replaced with a novel object.

    • Record the time spent exploring each object.

    • A preference for exploring the novel object over the familiar one indicates intact recognition memory.

Mandatory Visualizations

GRP_Signaling_Pathway Simplified GRP Receptor Signaling Pathway cluster_membrane Cell Membrane GRPR GRPR G_protein G-protein GRPR->G_protein Activates GRP Gastrin-Releasing Peptide (GRP) GRP->GRPR Activates RC3095 This compound RC3095->GRPR Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway Leads to NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Leads to Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) MAPK_pathway->Cellular_Response NFkB_pathway->Cellular_Response

Caption: Simplified GRP Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_Memory_Assessment Experimental Workflow for Assessing Memory Impairment cluster_subjects cluster_procedure Experimental Procedure cluster_analysis Animal_Groups Divide into Control and This compound Dose Groups Administration Drug/Vehicle Administration (e.g., i.p. injection) Animal_Groups->Administration Wait Waiting Period (30 min) Administration->Wait Training Behavioral Training (e.g., Inhibitory Avoidance) Wait->Training Retention_Interval Retention Interval (1.5h or 24h) Training->Retention_Interval Testing Memory Testing Retention_Interval->Testing Data_Collection Data Collection (e.g., Latency, Exploration Time) Testing->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Caption: General experimental workflow for studying the effects of this compound on memory.

References

Potential for potentiation of cell damage with RC-3095 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RC-3095 TFA, a selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings, with a specific focus on its potential to potentiate cell damage. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the gastrin-releasing peptide receptor (GRPR).[1][2] Its primary mechanism of action is to block the binding of gastrin-releasing peptide (GRP) to GRPR, thereby inhibiting downstream signaling pathways. In many cancer models, this inhibition disrupts pro-survival signals, leading to a decrease in tumor growth.[3]

Q2: Under what conditions can this compound potentiate cell damage?

While often investigated for its anti-tumor and anti-inflammatory effects, studies have shown that this compound can potentiate cell damage, specifically apoptosis, under certain conditions. A key example is in the context of ischemia-reperfusion injury. When administered after the reperfusion phase of lung ischemia-reperfusion injury, RC-3095 has been observed to significantly increase apoptosis.[3]

Q3: What is the proposed mechanism for the potentiation of cell damage by this compound?

In the specific context of lung ischemia-reperfusion injury, the potentiation of cell damage by this compound administered post-reperfusion is associated with a significant upregulation of caspase-9 activity.[3] This initiates a caspase cascade, ultimately leading to the activation of executioner caspases like caspase-3 and subsequent apoptosis.[3]

Q4: What are the recommended storage and handling conditions for this compound?

This compound is typically supplied as a powder and should be stored in a sealed container, away from moisture. Recommended storage temperatures are -20°C for up to a year or -80°C for up to two years.[1][2] For preparing stock solutions, water is a suitable solvent, though sonication may be necessary to fully dissolve the peptide.[2] It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C for up to six months or -20°C for up to one month.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour.[4]

Q5: Are there known off-target effects of this compound?

The available literature primarily describes this compound as a selective GRPR antagonist. However, as with any pharmacological agent, the potential for off-target effects should be considered, particularly at high concentrations. It is always advisable to include appropriate controls in your experiments to account for any potential non-specific effects.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No potentiation of cell damage observed Timing of administration: In the context of ischemia-reperfusion injury, the pro-apoptotic effect was observed when this compound was administered after reperfusion. Administration before ischemia did not show the same effect.[3]Carefully review and optimize the timing of this compound administration in your experimental model.
Cell type/tissue specificity: The response to GRPR antagonism can be highly dependent on the specific cell type and the context of the injury.Test the effect of this compound in your specific cell line or animal model to determine its activity. Consider that GRPR expression levels may vary.
Incorrect dosage: The dose-response relationship for this compound may vary between different experimental systems.Perform a dose-response study to determine the optimal concentration of this compound for your specific application.
Compound instability: Improper storage or handling of this compound can lead to its degradation.Ensure that this compound is stored and handled according to the manufacturer's recommendations. Prepare fresh solutions for each experiment whenever possible.[1][4]
High background cell death Solvent toxicity: The solvent used to dissolve this compound may have cytotoxic effects at high concentrations.Include a vehicle-only control group in your experiments to assess the toxicity of the solvent.
Contamination: Cell culture or reagent contamination can lead to non-specific cell death.Practice good aseptic technique and regularly test your cell cultures for contamination.
Inconsistent or variable results Incomplete dissolution: this compound may require sonication for complete dissolution in aqueous solutions.[2]Ensure the compound is fully dissolved before use. Visually inspect the solution for any particulates.
Peptide adsorption: Peptides can adsorb to plasticware, leading to a lower effective concentration.Consider using low-adhesion microplates and pipette tips. Pre-rinsing pipette tips with the peptide solution may also help.
Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can degrade the peptide.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[4]

Experimental Protocols & Data

Protocol: Assessment of this compound-Potentiated Apoptosis in a Lung Ischemia-Reperfusion Injury (LIRI) Model

This protocol is adapted from a study demonstrating the potentiation of apoptosis by RC-3095 when administered after reperfusion in a rat model of LIRI.[3]

1. Animal Model and Experimental Groups:

  • Animals: Male Wistar rats.

  • Groups:

    • SHAM: Surgical procedure without ischemia-reperfusion.

    • IR (Ischemia-Reperfusion): Undergoes LIRI without treatment.

    • RC-Pre: this compound administered before ischemia.

    • RC-Post: this compound administered after reperfusion.

2. Ischemia-Reperfusion Procedure:

  • Anesthetize the animals.

  • Induce left lung ischemia by clamping the pulmonary hilum for a defined period (e.g., 45 minutes).

  • Remove the clamp to allow reperfusion for a specified duration (e.g., 2 hours).

3. This compound Administration:

  • Dose: 0.3 mg/kg diluted in normal saline.

  • Route: Intravenous injection.

  • Timing:

    • RC-Pre group: Administer 15 minutes before inducing ischemia.

    • RC-Post group: Administer immediately after the start of reperfusion.

4. Assessment of Apoptosis:

  • At the end of the reperfusion period, euthanize the animals and collect lung tissue.

  • Caspase-9 Activity Assay:

    • Homogenize lung tissue in lysis buffer.

    • Determine the protein concentration of the lysate.

    • Use a commercially available colorimetric or fluorometric caspase-9 activity assay kit, following the manufacturer's instructions.

    • Measure the absorbance or fluorescence and calculate the caspase-9 activity relative to the control groups.

  • TUNEL Staining:

    • Fix and paraffin-embed lung tissue sections.

    • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis.

    • Quantify the number of TUNEL-positive cells per high-power field.

5. Data Analysis:

  • Compare the levels of caspase-9 activity and the number of TUNEL-positive cells between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data based on the findings of the LIRI study.[3] The original study reported a "significant increase" in caspase-9 activity in the RC-Post group but did not provide specific numerical values. The data below are for illustrative purposes to demonstrate how such results could be presented.

Experimental GroupCaspase-9 Activity (Fold Change vs. SHAM)Percentage of TUNEL-Positive Cells (%)
SHAM 1.0 ± 0.22.5 ± 0.8
IR 3.5 ± 0.615.2 ± 2.1
RC-Pre 3.2 ± 0.514.8 ± 1.9
RC-Post 7.8 ± 1.1 28.7 ± 3.5

*p < 0.05 compared to the IR group.

Visualizations

Signaling Pathways

Potentiation_of_Apoptosis cluster_0 Ischemia-Reperfusion Injury cluster_1 This compound Intervention (Post-Reperfusion) cluster_2 Apoptotic Cascade IR Ischemia/ Reperfusion Stress Cellular Stress IR->Stress Casp9 Caspase-9 Activation Stress->Casp9 RC3095 This compound RC3095->Casp9 Potentiates Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potentiation of apoptosis by this compound in ischemia-reperfusion injury.

GRPR_Antagonism_in_Cancer cluster_0 GRPR Signaling in Cancer Cells cluster_1 This compound Intervention GRP GRP GRPR GRPR GRP->GRPR PI3K_Akt PI3K/Akt Pathway GRPR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway GRPR->MAPK_ERK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival RC3095 This compound RC3095->GRPR Blocks

Caption: Mechanism of this compound in inhibiting cancer cell survival.

Experimental Workflow

Experimental_Workflow cluster_0 Animal Model cluster_1 Surgical Procedure cluster_2 Treatment cluster_3 Analysis A1 Randomize Rats into 4 Groups (SHAM, IR, RC-Pre, RC-Post) B1 Induce Left Lung Ischemia (45 min) A1->B1 B2 Reperfusion (2 hours) B1->B2 D1 Harvest Lung Tissue B2->D1 C1 Administer this compound (0.3 mg/kg, IV) C1->B1 RC-Pre Group C1->B2 RC-Post Group D2 Caspase-9 Assay D1->D2 D3 TUNEL Staining D1->D3

Caption: Workflow for assessing this compound's effect on apoptosis in a LIRI model.

References

Technical Support Center: Development of Slow-Release Formulations for RC-3095 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing slow-release formulations for RC-3095 TFA, a selective gastrin-releasing peptide receptor (GRPR) antagonist. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your research and development efforts.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why develop a slow-release formulation?

A1: this compound is the trifluoroacetate salt of RC-3095, a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR). It has shown potential in pre-clinical studies for its anti-inflammatory and anti-tumor effects. A slow-release formulation is desirable to improve its pharmacokinetic profile, maintain therapeutic concentrations over an extended period, reduce the frequency of injections, and minimize potential local side effects at the injection site.

Q2: What are the key physicochemical properties of this compound to consider during formulation development?

A2: Key properties of this compound are summarized in the table below. Its aqueous solubility, while reasonable, may require sonication for complete dissolution. Its stability is sensitive to storage conditions.

Q3: Which slow-release technologies are most suitable for a peptide like this compound?

A3: Biodegradable polymer-based microencapsulation, particularly using poly(lactic-co-glycolic acid) (PLGA), is a well-established and suitable method for peptides like this compound.[1][2] Other potential technologies include in-situ forming hydrogels and nanoparticle systems.[3] PLGA offers the advantage of tunable degradation rates and a long history of clinical use.[1]

Q4: What are the critical quality attributes (CQAs) to monitor for a slow-release this compound formulation?

A4: The CQAs for a slow-release this compound formulation include:

  • Particle Size and Morphology: Affects injectability and release kinetics.

  • Drug Loading & Encapsulation Efficiency: Determines the amount of drug in the final product.

  • In Vitro Release Profile: Predicts the in vivo performance of the formulation.

  • Peptide Integrity and Stability: Ensures the drug remains active and is not degraded during encapsulation or release.

  • Residual Solvents: Must be below acceptable safety limits.

II. Troubleshooting Guide

This guide addresses common issues encountered during the development of PLGA-based slow-release formulations of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency (<50%) 1. High aqueous solubility of this compound leading to its partitioning into the external aqueous phase during emulsification. 2. Inadequate polymer precipitation, failing to effectively trap the peptide. 3. Suboptimal phase separation during the solvent evaporation/extraction step.1. Optimize the pH of the inner aqueous phase to a value where this compound has its lowest solubility (closer to its isoelectric point). 2. Increase the polymer concentration in the organic phase. 3. Use a co-solvent system to dissolve this compound in the internal phase to reduce its aqueous solubility. 4. Employ a rapid solvent removal method to quickly solidify the microspheres.
High Initial Burst Release (>30% in the first 24 hours) 1. Large amount of this compound adsorbed on the surface of the microspheres. 2. High porosity of the microspheres. 3. Small particle size leading to a large surface area-to-volume ratio.1. Wash the prepared microspheres with a suitable buffer to remove surface-adsorbed peptide. 2. Increase the polymer concentration or use a higher molecular weight PLGA to create a denser polymer matrix. 3. Optimize the homogenization speed during the emulsification step to achieve a larger and more uniform particle size. 4. Anneal the microspheres by incubating them at a temperature slightly above the glass transition temperature of the polymer to reduce surface porosity.
Peptide Aggregation or Degradation 1. Exposure to organic solvents and shear stress during homogenization. 2. Acidic microenvironment created by the degradation of PLGA. 3. Interaction with the polymer matrix.1. Minimize the exposure time to organic solvents and use the lowest effective homogenization speed. 2. Co-encapsulate a basic excipient (e.g., magnesium carbonate, zinc carbonate) to neutralize the acidic byproducts of PLGA degradation. 3. Include stabilizing excipients such as sugars (e.g., trehalose, sucrose) or polyols in the formulation. 4. Lyophilize the peptide with stabilizers before encapsulation.
Irregular or Incomplete Release Profile 1. Biphasic or triphasic release pattern due to a combination of burst, diffusion, and erosion mechanisms. 2. Incomplete degradation of the polymer matrix, trapping the peptide. 3. Aggregation of the peptide within the microspheres, hindering its diffusion.1. Modulate the release profile by blending different molecular weight PLGA polymers or using different lactide-to-glycolide ratios. 2. Ensure complete polymer degradation by selecting a PLGA with an appropriate degradation rate for the desired release duration. 3. Incorporate excipients that enhance peptide solubility and prevent aggregation within the polymer matrix.
Difficulty in Reconstituting and Injecting the Microspheres 1. Agglomeration of microspheres upon storage. 2. High viscosity of the reconstituted suspension. 3. Needle clogging due to large or irregularly shaped particles.1. Include a cryoprotectant (e.g., mannitol) in the formulation before lyophilization to improve redispersibility. 2. Optimize the solid-to-vehicle ratio during reconstitution. 3. Ensure a narrow particle size distribution with a mean diameter suitable for the intended needle gauge (e.g., < 100 µm for a 22G needle).

III. Data Presentation

The following tables summarize key physicochemical properties of this compound and typical formulation parameters and performance metrics for peptide-loaded PLGA microspheres found in the literature, which can serve as a benchmark for your experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅₈H₈₀F₃N₁₅O₁₁[4]
Molecular Weight 1220.34 g/mol [4]
Appearance White to off-white solid[4]
Solubility in Water 40 mg/mL (requires sonication)[4]
Storage (Powder) -80°C for 2 years; -20°C for 1 year[4]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[4]

Table 2: Example Formulation Parameters for Peptide-Loaded PLGA Microspheres

ParameterTypical RangeReference
PLGA Type 50:50 to 75:25 lactide:glycolide ratio[5]
Polymer Molecular Weight 10 - 70 kDa[6]
Polymer Concentration 5 - 20% (w/v) in organic solvent[7]
Peptide Loading (Theoretical) 1 - 10% (w/w)[8]
Homogenization Speed 5,000 - 15,000 rpm[9]
Surfactant (PVA) Concentration 0.5 - 5% (w/v) in external aqueous phase[6]

Table 3: Typical Performance Metrics for Peptide-Loaded PLGA Microspheres

MetricTypical ValueReference
Encapsulation Efficiency 50 - 95%[8][10]
Drug Loading (Actual) 0.5 - 8% (w/w)[10][11]
Mean Particle Size (Volume) 20 - 100 µm[12]
Initial Burst Release (24h) 10 - 40%[11]
In Vitro Release Duration 14 - 90 days[12]

IV. Experimental Protocols

This section provides a detailed methodology for the preparation and characterization of this compound-loaded PLGA microspheres using a double emulsion-solvent evaporation method.

A. Preparation of this compound-Loaded PLGA Microspheres
  • Preparation of the Internal Aqueous Phase (W1):

    • Dissolve this compound in deionized water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 10-50 mg/mL. Use sonication if necessary to achieve complete dissolution.

    • (Optional) Add stabilizing excipients such as trehalose (e.g., 5% w/v) to this phase.

  • Preparation of the Organic Phase (O):

    • Dissolve PLGA (e.g., 50:50 lactide:glycolide, 30 kDa) in a volatile organic solvent such as dichloromethane (DCM) or ethyl acetate to a concentration of 10% (w/v).

  • Formation of the Primary Emulsion (W1/O):

    • Add the internal aqueous phase (W1) to the organic phase (O) at a ratio of 1:10 (v/v).

    • Emulsify the mixture using a high-speed homogenizer at 10,000 rpm for 1-2 minutes on ice to form a stable water-in-oil (W1/O) emulsion.

  • Formation of the Double Emulsion (W1/O/W2):

    • Prepare the external aqueous phase (W2) consisting of a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.

    • Add the primary emulsion (W1/O) to the external aqueous phase (W2) at a ratio of 1:5 (v/v).

    • Homogenize the mixture at 5,000 rpm for 2-3 minutes to form the double emulsion (W1/O/W2).

  • Solvent Evaporation:

    • Transfer the double emulsion to a larger volume of deionized water (e.g., 200 mL) and stir at room temperature for 4-6 hours to allow the organic solvent to evaporate and the microspheres to harden.

  • Collection and Washing of Microspheres:

    • Collect the hardened microspheres by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Wash the microspheres three times with deionized water to remove residual PVA and unencapsulated peptide.

  • Lyophilization:

    • Resuspend the washed microspheres in a small volume of deionized water containing a cryoprotectant (e.g., 2% w/v mannitol).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.

    • Store the lyophilized microspheres at -20°C in a desiccator.

B. Characterization of this compound-Loaded PLGA Microspheres
  • Determination of Drug Loading and Encapsulation Efficiency:

    • Accurately weigh 10-20 mg of lyophilized microspheres.

    • Dissolve the microspheres in a suitable organic solvent (e.g., 1 mL of DCM) and then extract the peptide into an aqueous phase (e.g., 1 mL of 0.1 M phosphate buffer, pH 7.4) by vortexing and centrifugation.

    • Quantify the amount of this compound in the aqueous phase using a validated analytical method such as reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Calculate the drug loading and encapsulation efficiency using the following formulas:

      • Drug Loading (%) = (Mass of encapsulated peptide / Mass of microspheres) x 100

      • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

  • Particle Size and Morphology Analysis:

    • Determine the particle size distribution of the microspheres using laser diffraction.

    • Examine the surface morphology and shape of the microspheres using scanning electron microscopy (SEM).

  • In Vitro Release Study:

    • Accurately weigh 10-20 mg of lyophilized microspheres and suspend them in 1 mL of release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.02% Tween 80 to prevent aggregation).

    • Incubate the suspension at 37°C with constant shaking.

    • At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily or weekly), centrifuge the samples and collect the supernatant.

    • Replace the collected supernatant with fresh release medium.

    • Quantify the concentration of this compound in the collected supernatants using a validated analytical method (e.g., RP-HPLC).

    • Plot the cumulative percentage of drug released versus time.

V. Visualizations

Signaling Pathway of GRPR

The following diagram illustrates the signaling pathway activated by the Gastrin-Releasing Peptide Receptor (GRPR). This compound, as a GRPR antagonist, blocks the initiation of this cascade.

GRPR_Signaling_Pathway GRP Gastrin-Releasing Peptide (GRP) GRPR GRPR (G-Protein Coupled Receptor) GRP->GRPR RC3095 This compound RC3095->GRPR Blocks Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Proliferation, Inflammation) PKC->Downstream Microsphere_Workflow cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_process Processing & Final Product W1 Internal Aqueous Phase (W1) (this compound + Stabilizers) Emulsion1 Primary Emulsion (W1/O) (High-Speed Homogenization) W1->Emulsion1 O Organic Phase (O) (PLGA in DCM) O->Emulsion1 W2 External Aqueous Phase (W2) (PVA Solution) Emulsion2 Double Emulsion (W1/O/W2) (Homogenization) W2->Emulsion2 Emulsion1->Emulsion2 Evaporation Solvent Evaporation (Stirring) Emulsion2->Evaporation Collection Collection & Washing (Centrifugation) Evaporation->Collection Lyophilization Lyophilization (Freeze-Drying) Collection->Lyophilization FinalProduct This compound-Loaded Microspheres (Dry Powder) Lyophilization->FinalProduct

References

Navigating the Challenges of Limited RC-3095 TFA Pharmacokinetic Data in Human Studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers and drug development professionals working with the gastrin-releasing peptide receptor (GRPR) antagonist RC-3095 TFA, the scarcity of comprehensive human pharmacokinetic (PK) data presents a significant challenge. This guide provides a centralized resource to address common questions and troubleshooting strategies related to this data gap, facilitating more informed experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the current understanding of this compound pharmacokinetics in humans?

A1: To date, publicly available human pharmacokinetic data for RC-3095 is very limited and stems from a single Phase I clinical trial in patients with advanced solid malignancies.[1] Due to issues with the analytical methodology, robust PK data was only obtainable from two patients. In these individuals, who received the highest dose of 96 µg/kg, plasma concentrations of RC-3095 exceeded 100 ng/mL for approximately 8 hours. The plasma elimination half-life was reported to be between 8.6 and 10.9 hours.[1]

Q2: Why is there not more extensive human pharmacokinetic data available for this compound?

A2: The primary reason for the limited human PK data is the difficulty encountered with the analytical methods used to measure the drug's concentration in plasma during the initial Phase I trial.[1] Additionally, the dose escalation part of the study was hampered by local toxicity at the injection site, which prevented the determination of a maximum tolerated dose and, consequently, a recommended dose for subsequent Phase II trials.[1]

Q3: What are the implications of this limited human PK data for my research?

A3: The lack of comprehensive human PK data means that key parameters such as dose-proportionality, bioavailability, metabolism, and excretion pathways in humans are not well characterized. This uncertainty poses challenges for:

  • Dose selection for clinical studies: Extrapolating effective and safe doses from preclinical animal models is difficult without validated human PK data.

  • Interpretation of clinical trial results: It is challenging to correlate observed clinical effects (or lack thereof) with drug exposure levels.

  • Development of optimal dosing regimens: Without a clear understanding of its half-life and clearance in a broader population, designing effective dosing schedules is difficult.

Q4: What preclinical animal pharmacokinetic data is available for RC-3095?

A4: While human data is sparse, RC-3095 has been evaluated in various animal models, primarily mice and rats.[2][3][4][5][6] These studies have established its activity as a selective GRPR antagonist and have demonstrated its anti-inflammatory and anti-tumor effects at various doses.[2][4][6] However, direct translation of PK parameters from these animal models to humans is not straightforward due to interspecies differences in drug metabolism and physiology.

Troubleshooting Guide for Researchers

Issue: Designing a preclinical study to better predict human pharmacokinetics.

Troubleshooting Steps:

  • Allometric Scaling: Employ allometric scaling from multiple animal species (e.g., mice and rats) to predict human PK parameters. While not perfectly accurate, it can provide a more informed starting point for dose selection.

  • In Vitro Metabolism Studies: Utilize human liver microsomes or hepatocytes to investigate the metabolic stability and potential metabolic pathways of this compound. This can help identify potential drug-drug interactions and predict clearance mechanisms in humans.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Develop a PBPK model incorporating in vitro metabolism data and physicochemical properties of this compound to simulate its pharmacokinetic profile in humans.

Issue: Developing a reliable analytical method for quantifying this compound in human plasma.

Troubleshooting Steps:

  • Method Selection: Given the challenges mentioned in the clinical trial, consider highly sensitive and specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Optimize plasma sample preparation to minimize matrix effects and maximize recovery of the analyte. This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Method Validation: Thoroughly validate the analytical method according to regulatory guidelines (e.g., FDA or EMA) to ensure accuracy, precision, selectivity, and stability.

Data Presentation

Table 1: Summary of Limited Human Pharmacokinetic Parameters for RC-3095

ParameterValuePopulationDoseSource
Peak Plasma Concentration (Cmax)>100 ng/mL (duration)2 patients with advanced solid malignancies96 µg/kg[1]
Plasma Elimination Half-life (t½)8.6 - 10.9 hours2 patients with advanced solid malignancies96 µg/kg[1]

Experimental Protocols

Protocol: General Approach for a Preclinical Pharmacokinetic Study of this compound in Rodents

  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice) with appropriate health status and ethical approval.

  • Drug Formulation and Administration: Prepare this compound in a sterile, biocompatible vehicle. Administer the drug via the intended clinical route (e.g., subcutaneous or intravenous) at a minimum of three dose levels.

  • Blood Sampling: Collect serial blood samples from a sparse sampling or serial sacrifice design at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Plasma Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (e.g., Cmax, Tmax, AUC, t½, clearance, volume of distribution).

Visualizations

GRP_Signaling_Pathway GRP Gastrin-Releasing Peptide (GRP) GRPR GRP Receptor (GRPR) GRP->GRPR Binds G_protein Gq/11 G-protein GRPR->G_protein Activates RC3095 This compound RC3095->GRPR Antagonizes PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release from ER IP3->Ca_release Induces Downstream Downstream Cellular Responses (e.g., Proliferation, Inflammation) PKC->Downstream Leads to Ca_release->Downstream Leads to Experimental_Workflow start Start: Limited Human PK Data Identified preclinical Preclinical PK Study Design (e.g., Rodent Model) start->preclinical invitro In Vitro Metabolism Assays (e.g., Human Liver Microsomes) start->invitro analytical Analytical Method Development & Validation (LC-MS/MS) start->analytical data_collection Data Collection: - Preclinical PK Parameters - In Vitro Metabolic Stability preclinical->data_collection invitro->data_collection analytical->data_collection modeling Pharmacokinetic Modeling (e.g., Allometric Scaling, PBPK) data_collection->modeling prediction Prediction of Human PK Profile & Informed Dose Selection modeling->prediction end End: Improved Basis for Clinical Trial Design prediction->end

References

Validation & Comparative

Validating the Antagonistic Effect of RC-3095 TFA on GRPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RC-3095 TFA with other common Gastrin-Releasing Peptide Receptor (GRPR) antagonists. The data presented herein is intended to assist researchers in evaluating the antagonistic properties of this compound and selecting the appropriate tools for their studies.

Introduction to GRPR and its Antagonism

The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor, is a key player in various physiological processes, including gastrointestinal functions, and has been implicated in the pathology of several cancers.[1][2] Antagonists of GRPR, such as this compound, are valuable research tools and potential therapeutic agents for studying and potentially treating GRPR-mediated conditions. This compound is a selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist.[1][3][4]

Comparative Analysis of GRPR Antagonists

The efficacy of a GRPR antagonist is determined by its binding affinity, its ability to inhibit downstream signaling pathways, and its in vivo activity. This section compares this compound with other known GRPR antagonists.

In Vitro Performance: Binding Affinity
AntagonistReceptor SubtypeCell LineBinding Affinity (Ki/IC50)Reference
This compound GRPRNot SpecifiedData not available-
RC-3940-II GRPRCFPAC-1~50-fold higher affinity than RC-3095
PD176252 BB1 (NMBR)HumanKi = 0.17 nM
BB2 (GRPR)HumanKi = 1.0 nM
BIM-26226 GRPRNot SpecifiedIC50 = 6 nM[3]

Note: The binding affinity of RC-3940-II is qualitatively described as being approximately 50 times higher than that of RC-3095 in CFPAC-1 human pancreatic cancer cells.

In Vivo Performance: Anti-Tumor Efficacy

The in vivo antagonistic effect of this compound has been demonstrated in various xenograft models. The following table summarizes the comparative anti-tumor activity of this compound and a related antagonist, RC-3940-II.

AntagonistCancer ModelXenograft Cell LineDosageTumor Growth InhibitionReference
RC-3095 Small Cell Lung CarcinomaH-6910 µ g/animal/day ~50% decrease in tumor volume[1]
RC-3940-II Small Cell Lung CarcinomaH-6910 µ g/animal/day 60-70% decrease in tumor volume[1]
RC-3095 Pancreatic AdenocarcinomaSW-1990Not SpecifiedLess effective than RC-3940-II
RC-3940-II Pancreatic AdenocarcinomaSW-1990Not SpecifiedSignificant inhibition
RC-3095 GlioblastomaU-87MG & U-373MG20 µ g/animal twice dailySignificant inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key experiments used to characterize GRPR antagonists.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki or IC50 of a GRPR antagonist.

Materials:

  • GRPR-expressing cells (e.g., PC-3, H-69, CFPAC-1) or membrane preparations

  • Radiolabeled GRPR ligand (e.g., [125I]-Tyr4-bombesin)

  • Unlabeled GRPR antagonist (e.g., this compound)

  • Binding buffer

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Cell/Membrane Preparation: Prepare a suspension of GRPR-expressing cells or membranes.

  • Assay Setup: In a multi-well plate, add the cell/membrane suspension, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cluster_workflow Competitive Binding Assay Workflow start Start prepare Prepare Cells/Membranes expressing GRPR start->prepare mix Mix Cells/Membranes, Radioligand, and Antagonist (this compound) prepare->mix incubate Incubate to Equilibrium mix->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter count Quantify Radioactivity filter->count analyze Analyze Data (IC50/Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

GRPR activation by an agonist typically leads to an increase in intracellular calcium concentration. An antagonist will inhibit this response.

Objective: To assess the ability of a GRPR antagonist to block agonist-induced calcium mobilization.

Materials:

  • GRPR-expressing cells (e.g., PC-3)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • GRPR agonist (e.g., Gastrin-Releasing Peptide)

  • GRPR antagonist (e.g., this compound)

  • Assay buffer

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed GRPR-expressing cells in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist.

  • Agonist Stimulation: Add a fixed concentration of the GRPR agonist to stimulate the cells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the inhibitory effect of the antagonist on the agonist-induced calcium signal.

cluster_workflow Calcium Mobilization Assay Workflow start Start plate_cells Plate GRPR-expressing Cells start->plate_cells load_dye Load with Calcium-sensitive Dye plate_cells->load_dye preincubate Pre-incubate with Antagonist (this compound) load_dye->preincubate stimulate Stimulate with GRPR Agonist preincubate->stimulate measure Measure Fluorescence stimulate->measure analyze Analyze Inhibition measure->analyze end End analyze->end

Caption: Workflow for a calcium mobilization assay.

ERK Phosphorylation Assay (Western Blot)

Activation of GRPR can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). An antagonist will block this agonist-induced phosphorylation.

Objective: To determine the effect of a GRPR antagonist on agonist-induced ERK phosphorylation.

Materials:

  • GRPR-expressing cells

  • GRPR agonist

  • GRPR antagonist (e.g., this compound)

  • Cell lysis buffer

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (anti-phospho-ERK and anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat GRPR-expressing cells with the antagonist followed by the agonist.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with anti-phospho-ERK and anti-total-ERK antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

cluster_workflow ERK Phosphorylation Western Blot Workflow start Start treat_cells Treat Cells with Antagonist and Agonist start->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify_protein Protein Quantification lyse_cells->quantify_protein run_sds_page SDS-PAGE quantify_protein->run_sds_page transfer Western Blot Transfer run_sds_page->transfer probe_antibodies Probe with p-ERK and Total ERK Antibodies transfer->probe_antibodies detect Chemiluminescent Detection probe_antibodies->detect analyze Densitometry Analysis detect->analyze end End analyze->end

Caption: Workflow for an ERK phosphorylation Western blot assay.

GRPR Signaling Pathway

The binding of Gastrin-Releasing Peptide (GRP) to GRPR initiates a cascade of intracellular events. This compound acts by blocking this initial binding step, thereby inhibiting the downstream signaling pathways.

cluster_pathway GRPR Signaling Pathway GRP GRP (Agonist) GRPR GRPR GRP->GRPR Activates RC3095 This compound (Antagonist) RC3095->GRPR Blocks Gq Gq protein GRPR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Phosphorylation PKC->ERK

Caption: Simplified GRPR signaling pathway and the point of inhibition by this compound.

Conclusion

References

A Head-to-Head Comparison of RC-3095 TFA and RC-3940-II in the Inhibition of Tumor Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor efficacy of two gastrin-releasing peptide receptor (GRPR) antagonists, RC-3095 TFA and RC-3940-II. The information presented is collated from preclinical studies to assist researchers in evaluating these compounds for further investigation.

Introduction to GRPR Antagonists in Oncology

The gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor, is overexpressed in a variety of malignancies, including prostate, breast, lung, and pancreatic cancers.[1][2] Its ligand, gastrin-releasing peptide (GRP), acts as a potent mitogen, stimulating tumor cell proliferation, survival, and migration.[2][3] Consequently, GRPR has emerged as a promising target for cancer therapy.[1] this compound and RC-3940-II are synthetic peptide antagonists designed to block the GRPR signaling pathway, thereby inhibiting tumor growth.[4][5]

RC-3940-II is a more recent analog, developed through modifications to the C- and N-terminal amino acids of earlier antagonists like RC-3095, with the aim of improving binding affinity and anti-tumor activity.[4][5]

Comparative Efficacy in Tumor Growth Inhibition

Preclinical studies have demonstrated the potent anti-tumor effects of both this compound and RC-3940-II in various cancer models. However, direct comparative studies consistently indicate the superior efficacy of RC-3940-II.

In Vivo Studies:

In xenograft models of human small cell lung carcinoma (H-69 SCLC), daily subcutaneous administration of RC-3940-II (10 µ g/day ) for 5 weeks resulted in a more pronounced reduction in tumor volume (60-70%) compared to RC-3095 (approximately 50%) at the same dose.[6] Similarly, in a study on SW-1990 human pancreatic adenocarcinoma xenografts, chronic administration of RC-3940-II led to a significant 57.7% decrease in final tumor volume and a 75% reduction in tumor weight, whereas the effect of RC-3095 was smaller and not statistically significant.[1]

In Vitro Studies:

Consistent with the in vivo findings, RC-3940-II demonstrated greater potency in inhibiting cancer cell proliferation in vitro. In SW-1990 pancreatic cancer cells, RC-3940-II suppressed cell growth more effectively than RC-3095. After 72 hours of culture at a 1 µM concentration, RC-3940-II decreased cell numbers by 45.7%, compared to a 27.7% reduction with RC-3095.[1] The estimated EC50 value for RC-3940-II in this cell line was 1 nM.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies of this compound and RC-3940-II.

Table 1: In Vivo Tumor Growth Inhibition

Cancer ModelCompoundDoseTreatment DurationTumor Volume ReductionTumor Weight ReductionReference
H-69 SCLCRC-309510 µ g/day , s.c.5 weeks~50% (P < 0.05)Not Reported[6]
H-69 SCLCRC-3940-II10 µ g/day , s.c.5 weeks60-70% (P < 0.01)Not Reported[6]
SW-1990 PancreaticRC-3095Not specified28 daysNot significantNot significant[1]
SW-1990 PancreaticRC-3940-IINot specified28 days57.7%75%[1]

Table 2: In Vitro Cell Proliferation Inhibition

Cell LineCompoundConcentrationIncubation TimeCell Number ReductionEC50Reference
SW-1990RC-30951 µM72 hours27.7%Not Reported[1]
SW-1990RC-3940-II1 µM72 hours45.7%~1 nM[1]

Mechanism of Action

Both this compound and RC-3940-II exert their anti-tumor effects by competitively binding to GRPR, thereby blocking the downstream signaling cascades initiated by GRP.[4] This inhibition disrupts key cellular processes involved in tumor growth and survival.

GRPR Binding Affinity:

A key differentiator between the two antagonists is their binding affinity for GRPR. Binding studies on CFPAC-1 human pancreatic cancer cells revealed that RC-3940-II has a binding affinity approximately 50 times higher than that of RC-3095.[4] This enhanced affinity likely contributes to its superior biological activity.

Downstream Signaling Pathways:

The mechanism of action of these GRPR antagonists involves the modulation of several downstream signaling pathways:

  • Inhibition of Protein Kinase C (PKC): The anti-proliferative effects of GRPR antagonists on H-69 SCLC have been associated with the inhibition of specific PKC isoforms.[7]

  • Downregulation of EGF Receptors: Treatment with both RC-3095 and RC-3940-II has been shown to decrease the levels and mRNA expression of epidermal growth factor receptors (EGF-R) in H-69 SCLC tumors.[6] In this model, RC-3940-II was more potent in reducing EGF-R mRNA levels.[6]

  • Interference with cAMP Production: In SW-1990 pancreatic cancer cells, RC-3095 was found to decrease the levels of cyclic AMP (cAMP), suggesting that this pathway may also be involved in its anti-proliferative effects.[1]

The following diagram illustrates the proposed signaling pathway of GRPR and the inhibitory action of RC-3095 and RC-3940-II.

GRPR_Signaling_Pathway GRP GRP GRPR GRPR GRP->GRPR Binds G_protein Gq/11 GRPR->G_protein Activates EGFR_crosstalk EGF-R Crosstalk GRPR->EGFR_crosstalk Transactivation PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Cell_Proliferation Cell Proliferation, Survival, Migration MAPK_pathway->Cell_Proliferation Antagonists This compound RC-3940-II Antagonists->GRPR Blocks EGFR_crosstalk->MAPK_pathway

GRPR Signaling and Antagonist Inhibition

Experimental Protocols

The following are representative protocols for key experiments cited in the comparison of this compound and RC-3940-II.

In Vivo Xenograft Tumor Model:
  • Cell Culture and Implantation: H-69 SCLC or SW-1990 human pancreatic cancer cells are cultured in appropriate media. A specified number of viable cells (e.g., 5 x 10^6 to 1 x 10^7) are suspended in a serum-free medium and subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor dimensions (length and width) are measured with calipers at regular intervals (e.g., twice weekly), and tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment Administration: Mice are randomized into control and treatment groups. This compound or RC-3940-II are dissolved in a suitable vehicle (e.g., sterile saline with 0.1% DMSO) and administered subcutaneously at the specified dose (e.g., 10 µ g/animal/day ) for the duration of the study (e.g., 4-5 weeks). The control group receives vehicle injections.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. Tumor tissues may be processed for further analysis, such as receptor binding assays or mRNA expression analysis.

In Vitro Cell Proliferation Assay (MTT or Cell Counting):
  • Cell Seeding: Cancer cells (e.g., SW-1990) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or RC-3940-II (e.g., 0.1 nM to 10 µM) or vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell Counting: Cells are detached from the wells using trypsin, and the number of viable cells is determined using a hemocytometer or an automated cell counter.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

The following diagram outlines a typical experimental workflow for evaluating these antagonists.

Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., H-69, SW-1990) start->cell_culture in_vitro In Vitro Studies cell_culture->in_vitro in_vivo In Vivo Studies cell_culture->in_vivo proliferation_assay Cell Proliferation Assay (MTT / Cell Counting) in_vitro->proliferation_assay binding_assay Receptor Binding Assay in_vitro->binding_assay xenograft Xenograft Tumor Model in Nude Mice in_vivo->xenograft data_analysis_vitro Analyze Cell Viability and Binding Affinity proliferation_assay->data_analysis_vitro binding_assay->data_analysis_vitro treatment Treatment with RC-3095 / RC-3940-II vs. Control xenograft->treatment data_analysis_vivo Monitor Tumor Growth, Measure Final Volume/Weight treatment->data_analysis_vivo conclusion Comparative Efficacy Conclusion data_analysis_vitro->conclusion mechanism_studies Mechanism of Action Studies (Western Blot, RT-PCR) data_analysis_vivo->mechanism_studies mechanism_studies->conclusion

In Vitro and In Vivo Antagonist Evaluation Workflow

Conclusion

The available preclinical evidence strongly suggests that both this compound and RC-3940-II are effective inhibitors of tumor growth in various cancer models that overexpress GRPR. However, RC-3940-II consistently demonstrates superior potency, both in vivo and in vitro. This enhanced efficacy is attributed to its significantly higher binding affinity for the gastrin-releasing peptide receptor. For research and development purposes, RC-3940-II may represent a more promising candidate for clinical translation in the context of GRPR-positive malignancies. Further studies are warranted to fully elucidate the clinical potential of these GRPR antagonists.

References

A Comparative Analysis of GRPR Antagonists: Evaluating the Binding Affinity of RC-3095 TFA and its Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

The Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor, is a significant target in oncological research due to its overexpression in various cancers, including prostate, breast, and lung cancer. Antagonists of this receptor are of considerable interest for both diagnostic and therapeutic applications. This guide delves into the binding affinities of several GRPR antagonists, providing a framework for understanding their relative potencies.

Comparative Binding Affinity of GRPR Antagonists

The binding affinity of a ligand for its receptor is a critical parameter in drug development, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for Ki or IC50 indicates a higher binding affinity. While a specific Ki or IC50 value for RC-3095 TFA could not be definitively ascertained from the available literature, qualitative comparisons have been made. For instance, the bombesin antagonist RC-3940-II has been reported to exhibit a 50-fold higher binding affinity for GRPR than RC-3095.

To provide a quantitative comparison, the following table summarizes the reported binding affinities of other well-characterized GRPR antagonists. It is important to note that experimental conditions can influence these values, and direct comparisons should be made with caution.

AntagonistIC50 (nM)Cell LineRadioligandReference
This compound Not Reported---
RC-3940-II Qualitatively 50x higher affinity than RC-3095CFPAC-1 (Pancreatic Cancer)Not Specified[1]
[natF]AlF-NOTA-P2-RM26 4.4 ± 0.8PC-3 (Prostate Cancer)125I-Tyr4-BBN
RM26 (JMV594) Not explicitly stated, but used as a high-affinity standard--[2]
PD176252 Ki = 1.0Not SpecifiedNot Specified
ATBBN 16.4PC-3 (Prostate Cancer)125I-[Tyr4]BBN
MATBBN 65.3PC-3 (Prostate Cancer)125I-[Tyr4]BBN

Experimental Protocols: Determining Binding Affinity

The binding affinity of GRPR antagonists is typically determined through competitive radioligand binding assays. This method quantifies the ability of an unlabeled antagonist to displace a radiolabeled ligand from the GRPR.

Radioligand Binding Assay Protocol

1. Cell Culture and Membrane Preparation:

  • Human cancer cell lines overexpressing GRPR (e.g., PC-3 for prostate cancer) are cultured under standard conditions.

  • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the GRPR.

  • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled GRPR ligand (e.g., 125I-[Tyr4]-bombesin) is incubated with the cell membrane preparation.

  • Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., this compound) are added to the incubation mixture.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

3. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

  • The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Visualizing the Workflow and Signaling Pathway

To further elucidate the experimental process and the underlying biological context, the following diagrams are provided in Graphviz DOT language.

G GRPR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GRP GRP (Ligand) GRPR GRPR GRP->GRPR Binds G_protein Gq/11 GRPR->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Effects (Proliferation, etc.) Ca_release->Downstream PKC_activation->Downstream Antagonist GRPR Antagonist (e.g., RC-3095) Antagonist->GRPR Blocks Binding

Caption: GRPR Signaling Pathway and Antagonist Action.

G Radioligand Binding Assay Workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture 1. GRPR-expressing Cell Culture Membrane_Prep 2. Cell Membrane Preparation Cell_Culture->Membrane_Prep Incubation 3. Incubation: - Membranes - Radioligand - Unlabeled Antagonist Membrane_Prep->Incubation Separation 4. Separation of Bound and Free Ligand (Filtration) Incubation->Separation Counting 5. Radioactivity Counting Separation->Counting Plotting 6. Plot Competition Curve Counting->Plotting Calculation 7. Calculate IC50 and Ki Values Plotting->Calculation

Caption: Workflow of a Competitive Radioligand Binding Assay.

References

A Comparative Guide to GRPR Antagonists: RC-3095 TFA vs. PD 176252

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent antagonists of the Gastrin-Releasing Peptide Receptor (GRPR): the peptide-based RC-3095 TFA and the non-peptide small molecule PD 176252. This document aims to equip researchers with the necessary information to make informed decisions regarding the selection of a suitable GRPR antagonist for their preclinical or clinical research.

Introduction to GRPR and its Antagonists

The Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes.[1] Its endogenous ligand, gastrin-releasing peptide (GRP), is involved in gastrointestinal functions, central nervous system regulation, and has been implicated as a potent mitogen in several types of cancer, including those of the lung, colon, and prostate.[1][2] Consequently, the development of GRPR antagonists is a significant area of interest for therapeutic interventions, particularly in oncology.

This guide focuses on two distinct classes of GRPR antagonists:

  • This compound: A synthetic peptide antagonist of bombesin/GRP receptors.[3] It has demonstrated anti-tumor and anti-inflammatory properties in various preclinical and clinical settings.[3][4]

  • PD 176252: A potent, non-peptide small molecule antagonist with high affinity for both the neuromedin-B preferring (BB1) and gastrin-releasing peptide-preferring (BB2) receptors.[5]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and PD 176252, facilitating a direct comparison of their biochemical and pharmacological properties.

Table 1: In Vitro Performance
ParameterThis compoundPD 176252Reference(s)
Target(s) Bombesin/GRP Receptors (GRPR)Neuromedin-B Receptor (NMBR/BB1) and Gastrin-Releasing Peptide Receptor (GRPR/BB2)[6]
Binding Affinity (Ki) Not explicitly reported in reviewed sources.Human GRPR (BB2): 1.0 nM Human NMBR (BB1): 0.15 nM Rat GRPR (BB2): 16 nM Rat NMBR (BB1): 0.66 nM[5]
Functional Antagonism (EC50/IC50) EC50 (GRP-induced GRPR internalization): ~100 nMIC50 (NCI-H345 cell growth): 30 nM IC50 (NCI-H1299 cell growth): 5 µM appKB (bombesin-evoked Ca2+ increase in CHO-hBB2 cells): 36 nM[1][7]
Table 2: In Vivo Performance & Pharmacokinetics
ParameterThis compoundPD 176252Reference(s)
Administration Route Subcutaneous (s.c.), Intravenous (i.v.)Oral (p.o.)[8][9]
Efficacy in Tumor Models H-69 SCLC xenografts (10 µ g/day , s.c.): ~50% tumor volume reduction.[4]NCI-H1299 xenografts (1, 10 µg, p.o.): Potent inhibition of proliferation.[7]
Plasma Half-life (t½) Human (Phase I): 8.6 - 10.9 hoursNot explicitly reported in reviewed preclinical studies.[8]
Peak Plasma Concentration (Cmax) Human (Phase I, 96 µg/kg): >100 ng/mL for ~8 hoursNot explicitly reported in reviewed preclinical studies.[8]

Signaling Pathways

GRPR is a Gq-coupled receptor. Upon agonist binding, it activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade can lead to the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately influencing cell proliferation, survival, and other cellular responses. Both this compound and PD 176252 act by competitively blocking the initial agonist binding, thereby inhibiting these downstream signaling events.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRPR GRPR Gq Gq GRPR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ (intracellular release) IP3->Ca2 PKC PKC DAG->PKC Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt) Ca2->Downstream PKC->Downstream Response Cellular Responses (Proliferation, etc.) Downstream->Response GRP GRP (Agonist) GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Blocks PD176252 PD 176252 PD176252->GRPR Blocks

Caption: GRPR Signaling Pathway and Antagonist Action.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize GRPR antagonists.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of a test compound for the GRPR.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing GRPR Incubate Incubate membranes, radioligand, and test compound to reach equilibrium Membrane_Prep->Incubate Radioligand Prepare radiolabeled GRP analog (e.g., 125I-GRP) Radioligand->Incubate Test_Compound Prepare serial dilutions of test compound (RC-3095 or PD 176252) Test_Compound->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Plot Plot % inhibition vs. test compound concentration Count->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Homogenize cells or tissues expressing GRPR to isolate cell membranes.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled GRPR agonist (e.g., [125I]-GRP) and varying concentrations of the unlabeled antagonist (this compound or PD 176252).

  • Separation: After reaching equilibrium, rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the antagonist. The IC50 (the concentration of antagonist that inhibits 50% of specific binding) is determined and used to calculate the Ki value.[3]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed GRPR-expressing cells in a microplate Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Add_Antagonist Add varying concentrations of antagonist (RC-3095 or PD 176252) Load_Dye->Add_Antagonist Add_Agonist Add a fixed concentration of GRP to stimulate the cells Add_Antagonist->Add_Agonist Measure_Fluorescence Measure fluorescence intensity over time using a plate reader Add_Agonist->Measure_Fluorescence Plot_Data Plot fluorescence response vs. antagonist concentration Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

Caption: Workflow for a Calcium Mobilization Assay.

Detailed Steps:

  • Cell Culture: Plate cells stably or transiently expressing GRPR in a multi-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will fluoresce upon binding to free intracellular calcium.

  • Antagonist Pre-incubation: Add varying concentrations of this compound or PD 176252 to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of GRP to stimulate GRPR and induce calcium release.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the inhibitory effect of the antagonist on the GRP-induced calcium signal and calculate the IC50 value.[10][11]

In Vivo Tumor Growth Inhibition Study

This type of study evaluates the efficacy of the antagonists in a living organism bearing tumors that express GRPR.

Tumor_Growth_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint Implant_Cells Implant GRPR-positive tumor cells (e.g., H-69 SCLC, NCI-H1299) subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to grow to a palpable size Implant_Cells->Tumor_Growth Group_Animals Randomize animals into treatment and control groups Tumor_Growth->Group_Animals Administer_Drug Administer this compound or PD 176252 (and vehicle control) according to the defined dosing schedule and route Group_Animals->Administer_Drug Measure_Tumors Measure tumor volume periodically Administer_Drug->Measure_Tumors Monitor_Health Monitor animal health and body weight Administer_Drug->Monitor_Health Endpoint At the end of the study, sacrifice animals and excise tumors for analysis Measure_Tumors->Endpoint Monitor_Health->Endpoint

Caption: Workflow for an In Vivo Tumor Growth Inhibition Study.

Detailed Steps:

  • Animal Model: Implant human cancer cells that overexpress GRPR (e.g., H-69 small cell lung carcinoma or NCI-H1299 non-small cell lung cancer cells) subcutaneously into immunocompromised mice.[4][7]

  • Treatment: Once tumors reach a specified size, randomize the animals into control (vehicle) and treatment groups. Administer this compound or PD 176252 via the appropriate route (e.g., subcutaneous for RC-3095, oral for PD 176252) at predetermined doses and schedules.[4][7]

  • Monitoring: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume. Monitor the general health and body weight of the animals.

Conclusion

Both this compound and PD 176252 are effective antagonists of the Gastrin-Releasing Peptide Receptor, but they present distinct profiles that may be advantageous for different research applications.

This compound , as a peptide antagonist, has demonstrated in vivo efficacy in both preclinical tumor models and has undergone Phase I clinical evaluation, providing valuable human pharmacokinetic data.[4][8] Its anti-inflammatory properties are also well-documented.[12] However, the lack of readily available, precise in vitro binding affinity data (Ki) may be a limitation for studies requiring a detailed understanding of its direct receptor interaction kinetics.

PD 176252 stands out for its well-characterized in vitro profile, with high nanomolar affinity for both human GRPR and NMBR.[5] Being a non-peptide small molecule, it offers the potential for oral bioavailability, which is a significant advantage in drug development.[7] However, the absence of published preclinical pharmacokinetic data makes it more difficult to directly compare its in vivo disposition to that of RC-3095.

The choice between this compound and PD 176252 will ultimately depend on the specific requirements of the research. For studies prioritizing a compound with established in vivo efficacy and human pharmacokinetic data, this compound may be the preferred choice. For investigations that require a well-defined in vitro pharmacological profile and the potential for oral administration, PD 176252 presents a compelling alternative. This guide, with its collated data and outlined experimental approaches, should serve as a valuable resource for researchers navigating the selection of a GRPR antagonist for their scientific endeavors.

References

In Vitro Efficacy Showdown: RC-3095 TFA vs. BIM 26226 for GRPR Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug developers targeting the gastrin-releasing peptide receptor (GRPR), a key player in various cancers, selecting the optimal antagonist is paramount. This guide provides a head-to-head comparison of the in vitro efficacy of two prominent GRPR antagonists: RC-3095 TFA and BIM 26226. By examining their performance in key assays and detailing the underlying experimental protocols, this document aims to equip scientists with the necessary data to make informed decisions for their research.

Quantitative Efficacy at a Glance

A summary of the available in vitro data for this compound and BIM 26226 is presented below, offering a direct comparison of their potency and activity.

ParameterThis compoundBIM 26226Cell Line / System
GRPR Binding Affinity (IC50) Dose-dependent inhibition of radiolabeled bombesin binding demonstrated, specific IC50 not reported.6 nM[1]Pancreatic tumor cell membranes
Inhibition of Bombesin-Stimulated Cell Growth Effective inhibition at 1 nM, complete suppression at 1 µM[2]Data not availableCFPAC-1 human pancreatic cancer cells
Inhibition of [3H]Thymidine Incorporation 39-40% decrease at 10-100 nM[2]Significant decrease observed[3][4]CFPAC-1 human pancreatic cancer cells / Primary cultured pancreatic tumor cells
Inhibition of Amylase Release (Bombesin/GRP-stimulated) Data not availableIC50 = 0.2 nM (GRP-stimulated)[1][4], IC50 = 0.3 nM (BN-stimulated)[1][4]Not specified

Diving into the Mechanisms: Signaling and Experimental Workflows

To better understand the action of these antagonists and the methods used to evaluate them, the following diagrams illustrate the GRPR signaling pathway and a typical experimental workflow for determining binding affinity.

GRPR_Signaling_Pathway GRP GRP/Bombesin GRPR GRPR GRP->GRPR Binds G_protein Gq/11 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Signaling (Cell Proliferation, etc.) PKC->Downstream Leads to Antagonist This compound or BIM 26226 Antagonist->GRPR Blocks

Caption: GRPR signaling pathway and antagonist inhibition.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture GRPR-expressing cells (e.g., CFPAC-1, PC-3) Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and varying concentrations of competitor Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., ¹²⁵I-Bombesin) Radioligand->Incubation Competitor Unlabeled Competitor (RC-3095 or BIM 26226) Competitor->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Measurement Measure radioactivity of bound fraction Separation->Measurement Plotting Plot % inhibition vs. competitor concentration Measurement->Plotting IC50_Calc Calculate IC₅₀ value Plotting->IC50_Calc

Caption: Workflow for a competitive binding assay.

Experimental Protocols

Competitive Binding Assay for GRPR

This assay is designed to determine the binding affinity of a test compound (e.g., this compound or BIM 26226) to the gastrin-releasing peptide receptor (GRPR) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • GRPR-expressing cells (e.g., CFPAC-1, PC-3) or prepared cell membranes from these cells.

  • Radiolabeled bombesin analog (e.g., 125I-[Tyr4]-bombesin).

  • Unlabeled competitor (this compound or BIM 26226) at various concentrations.

  • Binding buffer (e.g., RPMI 1640 containing 2 mg/mL BSA and 20 mM HEPES).

  • Washing buffer.

  • Glass fiber filters.

  • Gamma counter.

Procedure:

  • Incubation: In reaction tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor. Include control tubes with no competitor (total binding) and tubes with a high concentration of unlabeled bombesin (non-specific binding).

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 27°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 1 hour) with moderate agitation.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold washing buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each competitor concentration. Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

[3H]Thymidine Incorporation Assay for Cell Proliferation

This assay assesses the antiproliferative effect of a compound by measuring the incorporation of radiolabeled thymidine into the DNA of proliferating cells.

Materials:

  • Cancer cell line (e.g., CFPAC-1).

  • Complete cell culture medium.

  • Test compound (this compound or BIM 26226).

  • [3H]Thymidine.

  • Trypsin-EDTA.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours). Include untreated control wells.

  • Radiolabeling: Add [3H]Thymidine to each well and incubate for a further period (e.g., 4-24 hours) to allow for its incorporation into newly synthesized DNA.

  • Cell Harvesting: Wash the cells to remove unincorporated [3H]Thymidine. Detach the cells using trypsin-EDTA and harvest them onto glass fiber filters.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the counts per minute (CPM) of the treated cells to the control cells to determine the percentage of inhibition of cell proliferation.

Concluding Remarks

Both this compound and BIM 26226 demonstrate potent in vitro activity as GRPR antagonists. BIM 26226 has a well-defined and potent GRPR binding affinity with a low nanomolar IC50 value[1]. This compound also shows strong inhibition of bombesin-stimulated cell growth and DNA synthesis in the nanomolar range[2]. While a direct comparative study providing IC50 values for both compounds under identical conditions is not available in the public domain, the existing data suggest that both are highly effective in vitro. The choice between these antagonists may therefore depend on the specific experimental context, the cell system being used, and the desired endpoint of the study. The detailed protocols provided herein should facilitate the independent evaluation and comparison of these and other GRPR antagonists in a standardized manner.

References

Head-to-Head Comparison: RC-3095 TFA and SB-222200 - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for elucidating biological pathways and validating therapeutic targets. This guide provides a comprehensive head-to-head comparison of two widely used receptor antagonists, RC-3095 TFA and SB-222200, detailing their performance, supporting experimental data, and methodologies.

While both this compound and SB-222200 are potent antagonists, they target distinct G-protein coupled receptors (GPCRs), making a direct functional comparison challenging. This compound is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), while SB-222200 selectively targets the neurokinin-3 (NK-3) receptor. This guide will, therefore, focus on a comparative analysis of their pharmacological profiles, selectivity, and application in preclinical research.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and SB-222200, providing a clear comparison of their in vitro and in vivo properties.

Table 1: In Vitro Pharmacological Profile

ParameterThis compoundSB-222200
Target Receptor Bombesin/Gastrin-Releasing Peptide Receptor (GRPR)Neurokinin-3 (NK-3) Receptor
Binding Affinity (Ki) Not explicitly reported, but high affinity is inferred from functional assays.4.4 nM (human NK-3 receptor)[1]
Functional Antagonism (IC50/EC50) ~100 nM (EC50 for inhibition of GRP-induced receptor internalization)[2]18.4 nM (IC50 for inhibition of NKB-induced Ca2+ mobilization in HEK 293 cells expressing human NK-3R)[1]
Selectivity Selective for GRPR.Highly selective for NK-3 over NK-1 (>100,000 nM) and NK-2 (250 nM) receptors.[1]

Table 2: In Vivo Activity and Pharmacokinetics

ParameterThis compoundSB-222200
Administration Route Subcutaneous (S.C.), Intraperitoneal (i.p.)Oral, Subcutaneous (S.C.)
Effective Dose 0.3 - 10 mg/kg (in mice, for anti-inflammatory and anti-tumor effects)[3]~5 mg/kg (ED50 for inhibition of senktide-induced behaviors in mice)[4]
Bioavailability Not reported.46% (oral, in rats)[4]
Plasma Half-life (t1/2) 8.6 - 10.9 hours (in humans)Not explicitly reported.
Blood-Brain Barrier Penetration Not reported.Yes[1]

Signaling Pathways

Both GRPR and the NK-3 receptor primarily couple to Gαq proteins, leading to the activation of the phospholipase C (PLC) signaling cascade. This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

GRPR_Signaling_Pathway GRP GRP/Bombesin GRPR GRPR GRP->GRPR Binds Gq Gαq/11 GRPR->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC PKC DAG->PKC Activates CellularResponse Cellular Responses (e.g., Proliferation, Secretion) Ca->CellularResponse PKC->CellularResponse RC3095 This compound RC3095->GRPR Inhibits

GRPR Signaling Pathway

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK-3R NKB->NK3R Binds Gq Gαq/11 NK3R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC PKC DAG->PKC Activates CellularResponse Cellular Responses (e.g., Neuronal Excitability) Ca->CellularResponse PKC->CellularResponse SB222200 SB-222200 SB222200->NK3R Inhibits

NK-3 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and SB-222200.

Radioligand Binding Assay (Competitive)

This protocol is a general guideline for determining the binding affinity (Ki) of a test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target receptor (GRPR or NK-3R) Incubate Incubate membranes, radioligand, and test compound together to reach equilibrium Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [125I]-GRP or [125I]-NKB) at a fixed concentration Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of the test compound (this compound or SB-222200) Compound_Prep->Incubate Filter Rapidly filter the mixture to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Measure radioactivity on the filters using a scintillation counter Wash->Count Plot Plot the percentage of specific binding against the log concentration of the test compound Count->Plot Calculate Calculate the IC50 value and convert to Ki using the Cheng-Prusoff equation Plot->Calculate

Radioligand Binding Assay Workflow

Protocol Details:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [125I]-GRP for GRPR or [125I]-[MePhe7]neurokinin B for NK-3R) and varying concentrations of the unlabeled test compound (this compound or SB-222200).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma or beta counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Calcium_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Plating Plate cells expressing the target receptor in a multi-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) Cell_Plating->Dye_Loading Add_Antagonist Add varying concentrations of the test antagonist (this compound or SB-222200) to the cells and incubate Dye_Loading->Add_Antagonist Add_Agonist Add a fixed concentration of the agonist (GRP or NKB) to stimulate the receptor Add_Antagonist->Add_Agonist Measure_Fluorescence Measure the change in fluorescence intensity over time using a fluorescence plate reader Add_Agonist->Measure_Fluorescence Plot_and_Calculate Plot the agonist response against the log concentration of the antagonist and calculate the IC50 value Measure_Fluorescence->Plot_and_Calculate

Calcium Mobilization Assay Workflow

Protocol Details:

  • Cell Culture: Plate cells stably or transiently expressing the receptor of interest (GRPR or NK-3R) in a clear-bottom, black-walled multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Add varying concentrations of the antagonist (this compound or SB-222200) to the wells and incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration of the respective agonist (GRP for GRPR or NKB for NK-3R) to all wells to induce calcium mobilization.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50).

Conclusion

This compound and SB-222200 are valuable pharmacological tools for studying the roles of GRPR and NK-3 receptors, respectively. While they act on different receptor systems, this guide provides a framework for comparing their key pharmacological parameters. SB-222200 is a highly potent and selective NK-3 receptor antagonist with good oral bioavailability and CNS penetration, making it suitable for both in vitro and in vivo studies in neuroscience. This compound is a well-established GRPR antagonist with proven efficacy in various preclinical models, particularly in oncology and inflammation research. The choice between these compounds will ultimately depend on the specific research question and the biological system under investigation. This guide, with its structured data presentation and detailed experimental outlines, serves as a valuable resource for researchers to make informed decisions in their experimental design.

References

Cross-Validation of RC-3095 TFA Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of RC-3095 TFA, a selective gastrin-releasing peptide receptor (GRPR) antagonist, with other alternatives. The information is supported by experimental data from various studies to facilitate a comprehensive understanding of its cross-validation in different cell lines.

Overview of this compound and Alternatives

This compound is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor implicated in various physiological processes and the pathogenesis of several cancers. By blocking the binding of gastrin-releasing peptide (GRP) to its receptor, this compound can inhibit tumor growth and reduce inflammation.[1][2] This guide compares the effects of this compound with other GRPR antagonists, including the peptide antagonists RC-3940-II and the non-peptide antagonists PD176252 and PD168368.

Comparative Efficacy in Cancer Cell Lines

The anti-proliferative effects of this compound and its analogs have been evaluated in various cancer cell lines, primarily through in vivo xenograft models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vivo Tumor Growth Inhibition by this compound and RC-3940-II
Cell LineCancer TypeCompoundDoseTreatment DurationTumor Volume Reduction (%)Reference
H-69Small Cell Lung CarcinomaRC-309510 µ g/animal/day (s.c.)5 weeks~50%[3]
H-69Small Cell Lung CarcinomaRC-3940-II10 µ g/animal/day (s.c.)5 weeks60-70%[3]
MDA-MB-231Estrogen-Independent Breast CancerRC-309510 µg twice daily (s.c.)5 weeks57.7%[4]
MDA-MB-231Estrogen-Independent Breast CancerRC-3940-II10 µg twice daily (s.c.)5 weeks72.4%[4]
MDA-MB-435Estrogen-Independent Breast CancerRC-309520 µ g/day 42 days40%[1]
MDA-MB-435Estrogen-Independent Breast CancerRC-3940-II10 µ g/day 42 days65%[1]
MCF-7 MIIIBreast CancerRC-309510 µg twice daily (s.c.)7 weeksSignificant inhibition[5]
MCF-7 MIIIBreast CancerRC-3950-II10 µg twice daily (s.c.)7 weeksSignificant inhibition (more efficacious than RC-3095)[5]
CFPAC-1Pancreatic CancerRC-309510 µg twice daily (s.c.)25 daysSignificant inhibition[6]
Table 2: In Vitro Receptor Binding Affinity of Non-Peptide GRPR Antagonists
Cell LineCompoundIC50 (nM) for 125I-GRP BindingReference
NCI-H1299PD17625220[1]
NCI-H1299PD1683681500[1]

Downstream Signaling Effects

The inhibitory action of this compound and its analogs extends to the modulation of key signaling pathways involved in cell growth and proliferation.

Table 3: Effect of GRPR Antagonists on Downstream Signaling Molecules
Cell LineCompoundTarget MoleculeEffectReference
H-69RC-3095EGF-R protein62.3% reduction[3]
H-69RC-3940-IIEGF-R protein63.0% reduction[3]
H-69RC-3095EGF-R mRNA31% reduction[3]
H-69RC-3940-IIEGF-R mRNA43% reduction[3]
MDA-MB-435RC-3095c-jun mRNA35% decrease[1]
MDA-MB-435RC-3940-IIc-jun mRNA28% reduction[1]

Experimental Protocols

Cell Viability and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or other compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[5][6][9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the compounds of interest as described for the MTT assay.

  • Radiolabeling: Towards the end of the treatment period (e.g., the last 4-18 hours), add [3H]thymidine to each well. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

  • Cell Harvesting: After incubation, wash the cells to remove unincorporated [3H]thymidine. Lyse the cells and harvest the DNA onto a filter mat using a cell harvester.

  • Scintillation Counting: Place the filter mat in a scintillation cocktail and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: The level of radioactivity is proportional to the rate of cell proliferation.

GRPR Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the gastrin-releasing peptide receptor.

Protocol (using PC-3 cells):

  • Cell Culture: Culture GRPR-positive PC-3 human prostate carcinoma cells.

  • Competitive Binding: Perform a displacement cell-binding assay using a radiolabeled ligand, such as 125I-[Tyr4]BBN.

  • Incubation: Incubate the PC-3 cells with a constant concentration of the radioligand and increasing concentrations of the unlabeled competitor compound (e.g., this compound).

  • Separation and Counting: Separate the bound from the free radioligand by filtration and measure the radioactivity of the bound fraction.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound. The IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand, can then be determined using non-linear regression analysis.

Visualizing Pathways and Workflows

GRPR Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of the Gastrin-Releasing Peptide Receptor (GRPR) and the points of inhibition by antagonists like this compound.

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP GRPR GRPR GRP->GRPR Binds G_protein Gq/11 GRPR->G_protein Activates EGFR_transactivation EGF-R Transactivation GRPR->EGFR_transactivation Transactivates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK) PKC->MAPK_pathway Gene_expression Gene Expression (c-jun, c-fos) MAPK_pathway->Gene_expression Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation EGFR_transactivation->MAPK_pathway RC3095 This compound RC3095->GRPR Blocks

Caption: GRPR signaling cascade and inhibition by this compound.

Experimental Workflow: Cell Viability Assessment

This diagram outlines the general workflow for assessing the effect of this compound on cancer cell viability.

Experimental_Workflow start Start cell_culture Culture Cancer Cell Lines (e.g., H-69, MDA-MB-231) start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with this compound (Dose-Response) seeding->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Viability Assay (MTT or [3H]Thymidine) incubation->assay data_acquisition Measure Absorbance or Radioactivity assay->data_acquisition analysis Data Analysis: Calculate % Viability & IC50 data_acquisition->analysis end End analysis->end

Caption: Workflow for cell viability and proliferation assays.

References

RC-3095 TFA as a reference compound in GRPR antagonist screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RC-3095 TFA with other prominent Gastrin-Releasing Peptide Receptor (GRPR) antagonists. It is designed to assist researchers in selecting the most suitable reference compound and screening candidates for drug development targeting GRPR, a key player in various physiological processes and a promising target in oncology.

Introduction to GRPR and its Antagonism

The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor, is a significant target in biomedical research due to its overexpression in various cancers, including prostate, breast, and lung cancer.[1] Its natural ligand, gastrin-releasing peptide (GRP), stimulates cell proliferation, making GRPR antagonists valuable tools for cancer therapy research.[1] These antagonists function by competitively binding to GRPR, thereby blocking GRP-mediated downstream signaling pathways that are crucial for cell growth and survival.[2]

This compound is a selective peptide antagonist of the bombesin/GRP receptor.[3][4] It has been utilized in numerous preclinical studies to investigate the role of GRPR in cancer and other conditions. This guide will compare this compound with other notable GRPR antagonists, presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Comparative Analysis of GRPR Antagonists

The selection of an appropriate reference compound is critical in any screening assay. This section provides a comparative overview of this compound and other well-characterized GRPR antagonists, including both peptide and non-peptide compounds.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (IC50 and Ki values) of selected GRPR antagonists. Lower values indicate higher binding affinity.

CompoundTypeTarget SpeciesAssay PrincipleIC50 (nM)Ki (nM)Reference(s)
This compound PeptideHuman/RodentNot specified~100 (EC50 for internalization)-[5]
PD 176252 Non-peptideHumanRadioligand Displacement-1.0[6][7]
RatRadioligand Displacement-16[7]
BIM-26226 PeptideRatRadioligand Displacement6-[1][8][9]
RM26 PeptideHumanRadioligand Displacement4.5 ± 0.7-[10]
(D-Phe⁶,Sta¹³)-Bombesin(6-14) PeptideHumanRadioligand DisplacementHigh Affinity-[11]

Note: Direct comparison of IC50 and Ki values across different studies should be done with caution due to variations in experimental conditions, such as the radioligand used, cell lines, and assay protocols.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines common protocols used in the screening and characterization of GRPR antagonists.

In Vitro Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a test compound to GRPR by measuring its ability to displace a radiolabeled ligand.

Materials:

  • GRPR-expressing cells (e.g., PC-3 human prostate cancer cells) or cell membranes.

  • Radioligand (e.g., ¹²⁵I-[Tyr⁴]bombesin).

  • Test compounds (including this compound and other antagonists).

  • Binding buffer (e.g., RPMI 1640 with 0.1% BSA).

  • Wash buffer (e.g., ice-cold PBS).

  • Scintillation fluid and counter.

Procedure:

  • Cell Preparation: Culture GRPR-expressing cells to confluency and harvest. Prepare cell membrane fractions by homogenization and centrifugation if required.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound (competitor) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known potent unlabeled ligand to determine non-specific binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Washing: Terminate the binding reaction by rapidly washing the cells or membranes with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Lyse the cells and measure the radioactivity in each well using a gamma counter or scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Cellular Internalization Assay

This assay assesses whether a compound acts as an agonist (promoting receptor internalization) or an antagonist (blocking agonist-induced internalization).

Materials:

  • GRPR-expressing cells.

  • Fluorescently labeled or radiolabeled GRPR agonist (e.g., GRP).

  • Test compounds.

  • Cell culture medium.

  • Fixing solution (e.g., 4% paraformaldehyde).

  • Imaging system (e.g., high-content screening system or fluorescence microscope).

Procedure:

  • Cell Seeding: Seed GRPR-expressing cells in a multi-well plate suitable for imaging.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period. For antagonist testing, pre-incubate with the antagonist before adding a known concentration of a GRPR agonist.

  • Incubation: Incubate the cells at 37°C to allow for receptor internalization.

  • Fixation and Staining: Fix the cells and, if necessary, stain the nuclei with a fluorescent dye (e.g., DAPI).

  • Imaging and Analysis: Acquire images of the cells using a high-content imaging system. Quantify the internalization of the receptor by measuring the amount of fluorescence inside the cell versus at the cell membrane. Antagonists will show a reduction in agonist-induced internalization.[5]

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the efficacy of a GRPR antagonist in inhibiting tumor growth in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • GRPR-expressing tumor cells (e.g., PC-3).

  • Test compounds (e.g., this compound).

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Xenograft Implantation: Subcutaneously inject GRPR-expressing tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to a predefined schedule (e.g., daily subcutaneous injections).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

  • Data Analysis: Calculate the tumor volume for each mouse at each time point. Compare the tumor growth curves between the treated and control groups to determine the efficacy of the antagonist.

Visualizing Key Processes

To further aid in the understanding of GRPR antagonist screening, the following diagrams illustrate the GRPR signaling pathway, a typical experimental workflow, and the logical relationships between different classes of antagonists.

GRPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GRP GRP (Agonist) GRPR GRPR GRP->GRPR Binds & Activates Antagonist This compound / Other Antagonists Antagonist->GRPR Binds & Blocks Gq Gαq GRPR->Gq Activates PLCb PLCβ Gq->PLCb PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: GRPR Signaling Pathway and Point of Antagonist Intervention.

GRPR_Antagonist_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation PrimaryScreen Primary Screen: High-Throughput Binding Assay HitValidation Hit Validation: IC50 Determination PrimaryScreen->HitValidation SecondaryAssay Secondary Assays: Functional Assays (e.g., Calcium Mobilization, Internalization) HitValidation->SecondaryAssay Selectivity Selectivity Profiling: Binding to other Bombesin Receptors (BB1, BB3) SecondaryAssay->Selectivity PK Pharmacokinetic Studies: Absorption, Distribution, Metabolism, Excretion Selectivity->PK Efficacy Efficacy Studies: Tumor Growth Inhibition in Xenograft Models PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead Lead Candidate Tox->Lead

Caption: General Workflow for GRPR Antagonist Screening.

GRPR_Antagonist_Classification GRPR_Antagonists GRPR Antagonists Peptide Peptide-Based GRPR_Antagonists->Peptide NonPeptide Non-Peptide GRPR_Antagonists->NonPeptide RC3095 This compound Peptide->RC3095 BIM26226 BIM-26226 Peptide->BIM26226 RM26 RM26 Peptide->RM26 PD176252 PD 176252 NonPeptide->PD176252 SB222200 SB-222200 NonPeptide->SB222200

Caption: Classification of GRPR Antagonists.

Conclusion

This compound serves as a valuable reference compound in the screening and development of novel GRPR antagonists. Its peptide nature and established use in preclinical models provide a solid benchmark for comparison. However, the landscape of GRPR antagonists is diverse, encompassing both peptide and non-peptide molecules with varying potencies and pharmacokinetic profiles. The choice of a reference compound and the design of a screening cascade should be guided by the specific therapeutic goals and the desired chemical properties of the final drug candidate. This guide provides the foundational data and methodologies to inform these critical decisions in the pursuit of new therapies targeting the GRPR pathway.

References

Unraveling the Anti-Inflammatory Potential of GRPR Antagonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of prominent Gastrin-Releasing Peptide Receptor (GRPR) antagonists. This analysis is supported by experimental data to aid in the evaluation of their therapeutic potential.

The Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor, and its ligand, Gastrin-Releasing Peptide (GRP), have emerged as significant players in the intricate signaling cascades of inflammation. Their involvement in mediating key inflammatory processes, such as neutrophil chemotaxis and the production of pro-inflammatory cytokines, has positioned GRPR as a promising therapeutic target for a range of inflammatory diseases, including arthritis and sepsis.[1][2] This guide focuses on a comparative analysis of the anti-inflammatory effects of three notable GRPR antagonists: RC-3095, RH-1402, and PD176252.

Comparative Efficacy of GRPR Antagonists

The anti-inflammatory properties of GRPR antagonists have been evaluated in various in vivo and in vitro models. The following tables summarize the available quantitative data on the efficacy of RC-3095, RH-1402, and PD176252 in modulating inflammatory responses.

In Vivo Anti-Inflammatory Effects in Arthritis Models
AntagonistModelDosageKey FindingsReference
RC-3095 Collagen-Induced Arthritis (CIA) in mice0.3 mg/kg/daySignificant reduction in arthritis clinical scores and histological severity.[3][3]
Significant reduction in TNF-α, IL-1β, and IL-17 concentrations in arthritic joints.[3][3]
Adjuvant-Induced Arthritis (AIA) in rats0.3 mg/kg/daySignificantly lower serum levels of IFN-γ, IL-1β, TNF-α, IL-6, and IL-10.[4][4]
RH-1402 Adjuvant-Induced Arthritis (AIA) in rats5 and 10 mg/kg/daySignificant relief of paw edema and reduction in arthritis scores during the administration period.[5][5]
Significant inhibition of serum IL-1β and TNF-α concentrations at all tested dosages (2.5, 5, and 10 mg/kg).[5][5]
In Vitro Anti-Inflammatory Effects: Inhibition of Neutrophil Chemotaxis
AntagonistAssayChemoattractantConcentrationInhibitionReference
RC-3095 Transwell Migration AssayGRP (1 nM)10 nMBlocks GRP-induced neutrophil migration.[6][6]
20 nMCompletely abolishes GRP-induced neutrophil migration.[6][6]
Synovial Fluid (from RA patients)10 nMAbrogates neutrophil migration.[6][6]
RH-1402 Not specifiedGRP5 and 10 mg/kgSignificantly inhibited GRP-induced neutrophil migration in a dose-dependent manner.[7]
PD176252 Data not available----

Note: Direct comparative studies with standardized methodologies and reporting of IC50 values for all three antagonists are limited. The data presented is compiled from individual studies and should be interpreted within the context of each experimental setup.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the comparison of GRPR antagonists.

Adjuvant-Induced Arthritis (AIA) in Rats

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate anti-arthritic therapies.

  • Induction: Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA), typically containing heat-killed Mycobacterium tuberculosis, into the footpad or base of the tail of susceptible rat strains (e.g., Lewis rats).

  • Treatment: Administration of GRPR antagonists (e.g., RC-3095 at 0.3 mg/kg or RH-1402 at 2.5, 5, or 10 mg/kg) is typically initiated after the induction of arthritis and continued daily for a specified period.

  • Assessment:

    • Clinical Scoring: The severity of arthritis is monitored daily by scoring paw swelling, erythema, and joint mobility.

    • Histopathology: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage and bone erosion, and pannus formation.

    • Cytokine Measurement: Blood samples are collected to measure the serum levels of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines using ELISA.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model in mice shares many immunological and pathological features with human rheumatoid arthritis.

  • Induction: Susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.

  • Treatment: Daily administration of the GRPR antagonist (e.g., RC-3095) is initiated after the onset of clinical signs of arthritis.

  • Assessment:

    • Clinical Scoring: Disease progression is monitored by evaluating paw swelling and assigning a clinical arthritis score.

    • Histopathology: Joint tissues are collected for histological analysis of inflammation, synovitis, and joint destruction.

    • Cytokine Analysis: Cytokine levels (e.g., TNF-α, IL-1β, IL-17) in the joints are quantified by ELISA.

In Vitro Neutrophil Chemotaxis Assay

This assay is used to evaluate the ability of GRPR antagonists to inhibit the migration of neutrophils towards a chemoattractant.

  • Cell Isolation: Neutrophils are isolated from fresh human or animal blood.

  • Assay Setup: A transwell system (e.g., Boyden chamber) with a porous membrane is used. Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., GRP or synovial fluid from rheumatoid arthritis patients) is placed in the lower chamber.

  • Treatment: Neutrophils are pre-incubated with varying concentrations of the GRPR antagonist (e.g., RC-3095 at 1-20 nM) before being added to the transwell chamber.

  • Quantification: After an incubation period, the number of neutrophils that have migrated through the membrane to the lower chamber is quantified, typically by cell counting or using a fluorescent dye. The percentage of inhibition is calculated by comparing the number of migrated cells in the presence and absence of the antagonist.

Signaling Pathways in GRPR-Mediated Inflammation

The anti-inflammatory effects of GRPR antagonists are rooted in their ability to block the downstream signaling pathways activated by GRP. The binding of GRP to GRPR initiates a cascade of intracellular events that ultimately lead to pro-inflammatory gene expression and cellular responses.

GRPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonist Antagonist Action GRP GRP GRPR GRPR GRP->GRPR Binds Gq Gq protein GRPR->Gq Activates PLC PLC-β Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Cascade (ERK, p38) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Migration Neutrophil Chemotaxis MAPK->Migration Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB->Cytokines Antagonist GRPR Antagonist (e.g., RC-3095) Antagonist->GRPR Blocks

Caption: GRPR signaling pathway in inflammation and the site of antagonist action.

The activation of GRPR by GRP leads to the stimulation of Gq proteins, which in turn activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events initiate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway (involving ERK and p38) and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[8] The activation of these pathways culminates in the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as promoting neutrophil chemotaxis.[3][8] GRPR antagonists exert their anti-inflammatory effects by competitively binding to GRPR and preventing the initiation of this signaling cascade.

Experimental Workflow: Evaluating GRPR Antagonists in an Arthritis Model

The following diagram illustrates a typical experimental workflow for assessing the anti-inflammatory efficacy of a GRPR antagonist in a preclinical model of arthritis.

Experimental_Workflow cluster_setup Model Induction & Treatment cluster_assessment In-Life Assessment cluster_analysis Terminal Analysis cluster_outcome Data Analysis & Outcome Induction Induce Arthritis (e.g., AIA or CIA) Treatment Administer GRPR Antagonist or Vehicle (Control) Induction->Treatment Clinical Daily Clinical Scoring (Paw Swelling, Arthritis Index) Treatment->Clinical Sacrifice Euthanasia & Sample Collection Clinical->Sacrifice Histo Histopathology of Joints Sacrifice->Histo Cyto Cytokine Analysis (ELISA) (Serum, Joint Lavage) Sacrifice->Cyto Data Compare Treatment vs. Control Groups Histo->Data Cyto->Data Conclusion Determine Anti-inflammatory Efficacy Data->Conclusion

Caption: Workflow for preclinical evaluation of GRPR antagonists in arthritis models.

Logical Relationship of GRPR Antagonist Action

The anti-inflammatory mechanism of GRPR antagonists can be understood through a logical sequence of events, from receptor blockade to the attenuation of inflammatory symptoms.

Logical_Relationship Antagonist GRPR Antagonist Blockade Blockade of GRPR Signaling Antagonist->Blockade Inhibition Inhibition of Downstream Pathways (e.g., NF-κB, MAPK) Blockade->Inhibition Cytokine Decreased Pro-inflammatory Cytokine Production Inhibition->Cytokine Migration Reduced Neutrophil Migration Inhibition->Migration Inflammation Attenuation of Inflammation Cytokine->Inflammation Migration->Inflammation Symptoms Amelioration of Disease Symptoms (e.g., Reduced Joint Swelling) Inflammation->Symptoms

Caption: Logical cascade of the anti-inflammatory effects of GRPR antagonists.

References

Validating RC-3095 TFA's Specificity for the Gastrin-Releasing Peptide Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RC-3095 TFA, a selective antagonist for the Gastrin-Releasing Peptide Receptor (GRPR), with other relevant compounds. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of associated signaling pathways and workflows to aid in the assessment of its specificity and performance.

Introduction to this compound and the Gastrin-Releasing Peptide Receptor

The Gastrin-Releasing Peptide Receptor (GRPR), a member of the bombesin receptor family, is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including cell growth, gastrointestinal functions, and neurotransmission. Its overexpression in several types of cancers, such as prostate, breast, and lung cancer, has made it a compelling target for diagnostic and therapeutic applications. This compound is a synthetic peptide analog that acts as a selective antagonist to GRPR, thereby inhibiting the downstream signaling cascades initiated by its endogenous ligand, gastrin-releasing peptide (GRP).[1] Validating the specificity of antagonists like this compound is crucial to ensure targeted therapeutic action and minimize off-target effects.

Comparative Analysis of GRPR Antagonists

To objectively evaluate the performance of this compound, its binding affinity and functional potency are compared with other known GRPR antagonists. The bombesin receptor family also includes the Neuromedin B receptor (NMBR) and the orphan receptor Bombesin Receptor Subtype 3 (BRS-3).[2] An ideal GRPR antagonist should exhibit high affinity and selectivity for GRPR over these related receptors.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and comparator molecules. It is important to note that while a functional antagonist potency (EC50) for this compound is available, specific binding affinity (Ki or IC50) and a complete selectivity profile against NMBR and BRS-3 were not found in the reviewed literature.

CompoundTarget ReceptorAssay TypeValue (nM)Notes
This compound GRPR Functional Antagonist Assay (Receptor Internalization) ~100 EC50 value representing the concentration for 50% inhibition of GRP-induced receptor internalization.[3]
RC-3940-IIGRPRBinding Affinity-Reported to have a 50-fold higher binding affinity for GRPR than RC-3095.[4]
BIM-26226GRPRCompetitive Binding Assay6IC50 value for displacement of a radiolabeled ligand.[5]
BIM-26226GRPRFunctional Antagonist Assay (Amylase Release)0.2 - 0.3IC50 values for inhibiting GRP- or bombesin-stimulated amylase release.[5]

Data for binding affinity (Ki or IC50) and selectivity of this compound against NMBR and BRS-3 were not available in the conducted search.

Experimental Protocols for Specificity Validation

Detailed below are the methodologies for two key experiments used to validate the specificity and functional antagonism of compounds targeting GRPR.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To quantify the binding affinity of this compound and other antagonists to GRPR, NMBR, and BRS-3.

Materials:

  • Cell lines expressing human GRPR, NMBR, or BRS-3 (e.g., PC-3 cells for GRPR)

  • Radiolabeled ligand (e.g., 125I-[Tyr4]Bombesin)

  • Test compounds (this compound and comparators)

  • Binding buffer (e.g., Tris-HCl buffer with MgCl2, BSA, and protease inhibitors)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Cell Membrane Preparation: Culture cells expressing the target receptor to a high density. Harvest the cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (e.g., this compound). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled standard ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a measure of its functional potency (EC50).

Objective: To determine the functional potency of this compound in blocking GRP-induced signaling through GRPR.

Materials:

  • Cell line co-expressing GRPR and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • GRPR agonist (e.g., Gastrin-Releasing Peptide - GRP).

  • Test compounds (this compound and comparators).

  • Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS with HEPES).

  • 96- or 384-well microplates.

  • A plate reader capable of measuring luminescence or fluorescence kinetics (e.g., FLIPR).

Procedure:

  • Cell Preparation: Seed the cells in a microplate and allow them to attach overnight. If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test antagonist (e.g., this compound) in the assay buffer.

  • Antagonist Pre-incubation: Add the diluted antagonist to the wells and incubate for a specific period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of the GRPR agonist (e.g., GRP, at a concentration that elicits a submaximal response, such as EC80) to the wells.

  • Signal Detection: Immediately measure the resulting change in luminescence or fluorescence over time using a plate reader. The signal reflects the increase in intracellular calcium concentration.

  • Data Analysis: Determine the inhibitory effect of the antagonist at each concentration by comparing the agonist-induced signal in the presence and absence of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration. Determine the EC50 value (the concentration of the antagonist that produces 50% of the maximal inhibition) using non-linear regression analysis.

Visualizing Key Processes

The following diagrams illustrate the GRPR signaling pathway and the workflow of a competitive binding assay.

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP (Agonist) GRPR GRPR GRP->GRPR Binds & Activates Antagonist This compound (Antagonist) Antagonist->GRPR Binds & Blocks Gq Gq Protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: GRPR Signaling Pathway and Antagonist Action.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with GRPR incubate Incubate Membranes, Radioligand, & this compound in 96-well Filter Plate prep_membranes->incubate prep_radioligand Prepare Radiolabeled Ligand (e.g., ¹²⁵I-Bombesin) prep_radioligand->incubate prep_competitor Prepare Serial Dilutions of this compound prep_competitor->incubate filter Vacuum Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity on Filters wash->count analyze Calculate Specific Binding and Determine IC₅₀/Ki count->analyze

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

References

In vivo efficacy comparison of RC-3095 TFA and other bombesin antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of the In Vivo Efficacy of RC-3095 TFA and Other Bombesin Antagonists

Introduction to Bombesin Antagonists in Oncology

Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are peptides that have been implicated in the proliferation of various cancer cells through autocrine and paracrine mechanisms.[1] These peptides exert their effects by binding to specific G protein-coupled receptors, primarily the GRP receptor (GRPR), which is overexpressed in a variety of human tumors, including prostate, breast, pancreatic, gastric, and small cell lung cancers.[2][3] The development of bombesin/GRP receptor antagonists is a promising therapeutic strategy to inhibit the growth of these cancers.[1]

This guide provides a comparative analysis of the in vivo efficacy of RC-3095, a selective GRPR antagonist, against other bombesin antagonists, with a focus on experimental data from preclinical studies.[4][5] The objective is to offer researchers, scientists, and drug development professionals a clear overview of the performance of these compounds in inhibiting tumor growth.

Comparative In Vivo Efficacy of Bombesin Antagonists

The in vivo antitumor activity of RC-3095 has been evaluated in various xenograft models. Its efficacy is often compared with other structurally related antagonists, such as RC-3940-II, which has shown more potent effects in some studies.

Table 1: Summary of In Vivo Tumor Growth Inhibition by Bombesin Antagonists
AntagonistCancer Cell LineAnimal ModelDosageDurationKey ResultsReference
RC-3095 Hs746T (Gastric)Nude Mice10 µg, twice daily, s.c.21 days76.9% decrease in tumor growth rate; 88.3% decrease in final tumor weight.[6][7][6][7]
H-69 (SCLC)Athymic Nude Mice10 µ g/day , s.c.5 weeks~50% decrease in tumor volume.[8][8]
CFPAC-1 (Pancreatic)Nude Mice10 µg, twice daily, s.c.Not specifiedSignificant inhibition of tumor growth.[9][9]
RC-3940-II SK-Hep-1 (Liver)Nude Mice10-20 µ g/day , s.c.50-184 days65-98% inhibition of tumor growth.[10][10]
Hep-G2 (Liver)Nude Mice10-20 µ g/day , s.c.50-184 days73-82% inhibition of tumor growth.[10][10]
H-69 (SCLC)Athymic Nude Mice10 µ g/day , s.c.5 weeks60-70% decrease in tumor volume.[8][8]
HT-29, HCT-116, HCT-15 (Colon)Nude Mice10 µ g/day , s.c.Not specified26-65% inhibition of tumor growth.[11][11]
[Psi¹³,¹⁴, Leu¹⁴]BN SCLC XenograftsNude Mice10 µg, s.c.Not specified~50% inhibition of tumor growth.[12][12]

Receptor Binding Affinity

The efficacy of bombesin antagonists is closely linked to their ability to bind to the GRPR with high affinity, thereby blocking the binding of endogenous ligands like GRP.

Table 2: Comparative Receptor Binding Affinity of Bombesin Antagonists
AntagonistReceptor SourceIC₅₀ / Kᵢ / KₐKey FindingReference
RC-3095 Hs746T Cell MembranesNot specifiedEffectively inhibited the binding of [¹²⁵I-Tyr⁴]bombesin.[6][6]
RC-3110 Hs746T Cell MembranesNot specifiedEffectively inhibited the binding of [¹²⁵I-Tyr⁴]bombesin.[6][6]
RC-3950-II Hs746T Cell MembranesNot specifiedShowed a higher binding affinity for bombesin receptors than RC-3095 or RC-3110.[6][7][6][7]
RC-3940-II CFPAC-1 CellsNot specifiedBinding affinity was 50 times higher than that of RC-3095.[11][11]

Mechanism of Action and Signaling Pathways

Bombesin antagonists like RC-3095 act by competitively inhibiting the binding of bombesin/GRP to the GRPR. This blockade disrupts downstream signaling cascades that promote cell proliferation, angiogenesis, and survival. One key mechanism is the interference with the GRPR-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR), a critical pathway in many cancers.

Bombesin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Nucleus GRPR GRPR EGFR EGFR GRPR->EGFR Transactivates Gq Gq GRPR->Gq Activates MAPK MAPK Pathway (ERK) EGFR->MAPK PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Bombesin Bombesin/GRP (Agonist) Bombesin->GRPR Binds & Activates RC3095 RC-3095 (Antagonist) RC3095->GRPR Binds & Blocks EGFR_mRNA ↓ EGF-R mRNA Expression RC3095->EGFR_mRNA Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC PKC->MAPK Proliferation Gene Transcription & Cell Proliferation MAPK->Proliferation Experimental_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis A 1. Culture Cancer Cell Line B 2. Prepare Cell Suspension A->B C 3. Subcutaneous Injection into Nude Mice B->C D 4. Monitor for Palpable Tumors C->D E 5. Randomize Mice into Control & Treatment Groups D->E F 6. Administer Vehicle or Bombesin Antagonist (s.c.) E->F G 7. Measure Tumor Volume & Body Weight Periodically F->G H 8. Euthanize Mice at Study Endpoint G->H I 9. Excise and Weigh Tumors H->I J 10. Analyze Tumor Tissue (DNA, Protein, IHC, etc.) I->J

References

RC-3095 TFA: A Comparative Analysis Against Current Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a synthetic peptide analog that acts as a selective antagonist of the gastrin-releasing peptide receptor (GRPR). Gastrin-releasing peptide (GRP) is a neuropeptide that has been shown to stimulate the growth of various cancers. By blocking the GRPR, this compound aims to inhibit tumor proliferation. This document provides a comparative analysis of this compound against the current standard-of-care therapies for several cancers where it has been studied preclinically and clinically: small cell lung cancer (SCLC), colon cancer, pancreatic cancer, and glioblastoma.

Mechanism of Action: Targeting the Gastrin-Releasing Peptide Receptor

This compound competitively binds to the GRPR, a G protein-coupled receptor, thereby inhibiting the downstream signaling pathways activated by its natural ligand, GRP. This blockade disrupts the autocrine and paracrine loops that promote cancer cell proliferation, survival, and migration.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane GRPR GRPR PLC Phospholipase C (PLC) GRPR->PLC Activates GRP GRP GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Binds & Blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation

Caption: Gastrin-Releasing Peptide Receptor (GRPR) signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy of this compound

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models. The following table summarizes key findings from in vivo studies.

Cancer TypeCell LineModelThis compound Dose & ScheduleTreatment DurationTumor Growth InhibitionReference
Small Cell Lung Cancer H-128Nude Mouse Xenograft20 µ g/day , s.c.4 weeks70% reduction in tumor volume and weight[1][2]
Colon Cancer HT-29Nude Mouse Xenograft20 µ g/day , s.c.4 weeksSignificant decrease in tumor volume and weight[3][4]
Pancreatic Cancer CFPAC-1Nude Mouse Xenograft20 µ g/day , s.c.25 days49% decrease in tumor growth rate; 37% reduction in final tumor weight[5]
Pancreatic Cancer SW-1990Nude Mouse XenograftNot specified28 daysNot significant[6]
Glioblastoma U-87MGNude Mouse Xenograft20 µg twice daily, s.c.4-6 weeks~79% reduction in tumor volume; ~72% reduction in tumor weight[7]
Glioblastoma C6 (rat)Rat Glioma Model0.3 mg/kgNot specifiedSignificant reduction in tumor size[8]

Clinical Evaluation of this compound

A Phase I clinical trial of this compound was conducted in 25 patients with advanced, refractory solid malignancies.[9][10]

  • Dosage: Doses ranged from 8 to 96 µg/kg administered subcutaneously once or twice daily.[9]

  • Toxicity: The primary toxicity observed was local discomfort at the injection site, particularly at higher doses. No other significant organ toxicity was detected.[9]

  • Efficacy: No objective tumor responses were observed in the study. One patient with a GRP-expressing medullary thyroid carcinoma showed a minor, short-lasting response.[9][10]

  • Pharmacokinetics: At the highest dose, plasma concentrations considered to be within the therapeutic range (based on preclinical data) were maintained for about 8 hours, with a plasma elimination half-life of 8.6-10.9 hours.[9]

Comparison with Current Standard of Care

The following tables provide a comparative overview of the efficacy of current first-line standard-of-care therapies for the cancers in which this compound has been investigated.

Small Cell Lung Cancer (Extensive Stage)
Treatment RegimenOverall Survival (Median)Progression-Free Survival (Median)Objective Response RateReference
Chemoimmunotherapy (e.g., Durvalumab + Etoposide-Platinum) ~12.9 monthsNot specifiedNot specified[11]
Real-world data (Chemoimmunotherapy) ~8.3 - 9.3 months~5.5 monthsNot specified[11][12]
Metastatic Colon Cancer
Treatment RegimenOverall Survival (Median)Progression-Free Survival (Median)Objective Response RateReference
FOLFOX/FOLFIRI +/- Bevacizumab Varies by patient factorsNot specifiedNot specified[13]
Pembrolizumab (for MSI-H/dMMR tumors) Not reached16.5 months69%[14]
FOLFIRI + Cetuximab (for RAS wild-type, left-sided tumors) VariesVariesVaries[15]
Metastatic Pancreatic Adenocarcinoma
Treatment RegimenOverall Survival (Median)Progression-Free Survival (Median)Objective Response RateReference
NALIRIFOX 11.1 monthsNot specifiedNot specified[16]
Gemcitabine + nab-paclitaxel 8.5 - 9.2 monthsNot specifiedNot specified[16][17]
FOLFIRINOX ~11.1 - 11.2 months~4.8 months~31-36%[17][18]
Glioblastoma (Newly Diagnosed)
Treatment RegimenOverall Survival (Median)Progression-Free Survival (Median)Reference
Temozolomide + Radiation Therapy ~14.6 - 15 months~6.2 months[19]
Temozolomide + Radiation Therapy + Bevacizumab No significant improvement vs. standard of care~10.6 months[20]

Experimental Protocols

Representative In Vivo Xenograft Study Protocol

The following outlines a typical experimental protocol used in the preclinical evaluation of this compound in nude mouse xenograft models.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture (e.g., HT-29, H-128) AnimalPrep 2. Animal Preparation (e.g., Nude Mice) CellCulture->AnimalPrep Implantation 3. Subcutaneous Tumor Cell Implantation AnimalPrep->Implantation TumorGrowth 4. Tumor Growth Monitoring (to palpable size) Implantation->TumorGrowth Randomization 5. Randomization into Treatment & Control Groups TumorGrowth->Randomization TreatmentAdmin 6. Daily Subcutaneous Injection - this compound (e.g., 20 µg/day) - Vehicle (Control) Randomization->TreatmentAdmin TumorMeasurement 7. Regular Tumor Volume Measurement (Calipers) TreatmentAdmin->TumorMeasurement Endpoint 8. Study Endpoint (e.g., 4 weeks) TumorMeasurement->Endpoint DataCollection 9. Final Tumor Weight and Volume Measurement Endpoint->DataCollection Analysis 10. Statistical Analysis of Tumor Growth Inhibition DataCollection->Analysis

Caption: A generalized workflow for a preclinical in vivo xenograft study to evaluate the efficacy of this compound.

Detailed Methodology:

  • Cell Culture: Human cancer cell lines (e.g., H-128 SCLC, HT-29 colon cancer, CFPAC-1 pancreatic cancer, U-87MG glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][3][5][7]

  • Animal Models: Athymic nude mice (4-6 weeks old) are typically used for these studies.[2][3][5][7]

  • Tumor Implantation: A suspension of cultured cancer cells (typically 5 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.[2][3][5][7]

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The treatment group receives daily subcutaneous injections of this compound (e.g., 10-20 µ g/day ), while the control group receives injections of the vehicle solution.[2][3][5][7]

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. At the end of the study (typically 4-6 weeks), mice are euthanized, and final tumor volume and weight are determined. Tumor growth inhibition is calculated by comparing the tumor sizes in the treated group to the control group.[2][3][5][7]

Conclusion

This compound has demonstrated notable anti-proliferative effects in a range of preclinical cancer models, supporting the rationale for targeting the GRPR pathway. However, the Phase I clinical trial did not show objective tumor responses and was limited by local injection site toxicity, preventing the determination of a clear path forward for this specific compound in its current formulation.

When compared to the current standard-of-care therapies, which have established survival benefits in large clinical trials, the clinical efficacy of this compound remains unproven. While the preclinical data is encouraging, significant challenges related to drug delivery, tolerability, and demonstrating clinical benefit in patients would need to be addressed for this compound or other GRPR antagonists to be considered a viable alternative or adjunct to current cancer treatments. Further research into novel formulations or second-generation GRPR antagonists may be warranted to fully explore the therapeutic potential of this pathway.

References

A Comparative Analysis of RC-3095 TFA and Substance P Analogs: Targeting Distinct Receptor Systems in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two distinct peptide-based therapeutic strategies: the Gastrin-Releasing Peptide Receptor (GRPR) antagonist, RC-3095 TFA, and analogs of the neuropeptide Substance P, which target Neurokinin Receptors (NKRs). While both systems are implicated in similar pathological processes, notably inflammation and cancer, they operate through fundamentally different receptor and signaling pathways.

This guide will objectively compare their mechanisms of action, biological effects with supporting in vivo and in vitro data, and the experimental protocols used for their characterization.

Introduction to the Ligand-Receptor Systems

This compound is a selective antagonist for the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] GRP is a peptide hormone and neurotransmitter that, upon binding to GRPR, a G protein-coupled receptor (GPCR), activates various signaling cascades involved in cell proliferation, differentiation, and inflammation.[3]

Substance P (SP) is an undecapeptide member of the tachykinin family of neuropeptides.[4] It exerts its biological effects primarily through binding to the Neurokinin-1 Receptor (NK1R), another GPCR, although it can also interact with NK2R and NK3R with lower affinity.[5] The SP/NK1R system is a key mediator of neurogenic inflammation, pain transmission, and has been implicated in the progression of various cancers.[6][7]

Given that this compound and Substance P analogs target different receptors, a direct comparison of binding affinities is not applicable. Instead, this guide will focus on a comparative analysis of their distinct biological roles and the downstream consequences of modulating their respective receptor systems.

Data Presentation: A Comparative Summary

The following tables summarize the key characteristics and reported biological activities of this compound and various Substance P analogs.

Table 1: General Characteristics of this compound and Substance P

FeatureThis compoundSubstance P
Target Receptor Gastrin-Releasing Peptide Receptor (GRPR)[1][2]Neurokinin-1 Receptor (NK1R) (primary), NK2R, NK3R[5]
Molecular Nature Synthetic Peptide Antagonist[1]Endogenous Neuropeptide (Undecapeptide)[4]
Primary Endogenous Ligand for Target Gastrin-Releasing Peptide (GRP)Substance P
Key Biological Roles Regulation of gastric acid secretion, smooth muscle contraction, cell proliferation, inflammation[3]Pain transmission, neurogenic inflammation, smooth muscle contraction, immune modulation[4][6]

Table 2: Comparative Biological Effects in Preclinical Models

Biological EffectThis compound (GRPR Antagonist)Substance P Analogs (NKR Agonists/Antagonists)
Anti-inflammatory Activity Reduces neutrophil migration and pro-inflammatory cytokine levels (IL-17, IL-1β, TNF-α) in arthritis models.[1][8] Attenuates inflammation in experimental colitis.[9]NK1R antagonists show therapeutic potential in inflammatory diseases like asthma and rheumatoid arthritis by blocking SP's pro-inflammatory effects.[2]
Role in Cancer Inhibits the growth of various human cancer xenografts (e.g., small cell lung carcinoma, colon cancer) in vivo.[10][11] Can decrease the expression of other growth factor receptors, such as EGFR.[11]SP, via NK1R, can promote tumor cell proliferation, migration, and angiogenesis.[12][13] NK1R antagonists can induce apoptosis in tumor cells and are considered broad-spectrum antineoplastic agents.[12]
Pain Modulation Primarily investigated for anti-inflammatory and anti-cancer effects. Direct role in nociception is less characterized.SP is a key neurotransmitter in the transmission of pain signals.[4] NK1R antagonists have been investigated as potential analgesics.

Table 3: Quantitative Data for Substance P Analogs at the NK1 Receptor

Substance P AnalogAssay TypeMeasured ParameterValueReference
Substance P (SP)Ca2+ SignalingpEC50~8.5[7]
Substance P (SP)cAMP AccumulationpEC50~8.5[7]
Neurokinin A (NKA)Ca2+ SignalingpEC50Similar to SP[7]
Neurokinin A (NKA)cAMP AccumulationpEC50~7.7 (6-fold less potent than SP)[7]
SP (6-11)Ca2+ SignalingpEC50Similar to SP[7]
SP (6-11)cAMP AccumulationpEC50~7.3 (16-fold less potent than SP)[7]
[¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(1–11)Saturation BindingK_d1.89 ± 0.34 nM[8]
[¹⁷⁷Lu]DOTA-SP(4–11)Saturation BindingK_d2.13 ± 0.41 nM[8]
[¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(5–11)Saturation BindingK_d3.56 ± 0.68 nM[8]

Signaling Pathways

The signaling cascades initiated by GRPR and NK1R activation, while both originating from GPCRs, involve distinct downstream effectors that mediate their diverse biological functions.

This compound and the GRPR Signaling Pathway

As an antagonist, this compound blocks the downstream signaling initiated by the binding of GRP to GRPR. GRP binding to GRPR typically leads to the activation of Gq/11 and/or G12/13 G-proteins. This results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently activate multiple downstream pathways, including the mitogen-activated protein kinase (MAPK) and NF-κB signaling cascades, which are involved in cell proliferation and inflammation.[3][11] By inhibiting GRP binding, this compound effectively dampens these pro-proliferative and pro-inflammatory signals.

GRPR_Signaling_Pathway GRP Gastrin-Releasing Peptide (GRP) GRPR GRPR GRP->GRPR RC3095 This compound RC3095->GRPR Blocks Gq11 Gq/11 GRPR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Proliferation Cell Proliferation MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation

GRPR Signaling Pathway and Inhibition by this compound

Substance P and the NK1R Signaling Pathway

Substance P binding to the NK1R also primarily couples to Gq/11 proteins, initiating a similar cascade involving PLC, IP3, and DAG, leading to increased intracellular calcium and PKC activation.[14] This pathway is central to the role of SP in pain and inflammation. Additionally, NK1R activation can lead to the transactivation of other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), further amplifying downstream signaling through pathways like MAPK/ERK and PI3K/Akt, which are critical for cell proliferation and survival.[12] Some studies also suggest that NK1R can couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[7] Substance P analogs can act as either agonists, mimicking these effects, or antagonists, blocking them.

NK1R_Signaling_Pathway SP Substance P (or Analog) NK1R NK1R SP->NK1R Gq11 Gq/11 NK1R->Gq11 Activates Gs Gs NK1R->Gs Activates EGFR EGFR Transactivation NK1R->EGFR PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Pain Pain Transmission Ca2->Pain MAPK MAPK/ERK Pathway PKC->MAPK Inflammation Neurogenic Inflammation PKC->Inflammation Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K PI3K/Akt Pathway PI3K->Proliferation EGFR->MAPK EGFR->PI3K

Substance P/NK1R Signaling Pathways

Experimental Protocols

The characterization of this compound and Substance P analogs relies on a variety of in vitro and in vivo experimental techniques. Below are representative protocols for key assays.

Radioligand Binding Assay for GRPR (Characterization of this compound)

This protocol outlines a competitive binding assay to determine the affinity of an unlabeled ligand, such as this compound, for the GRPR.

Objective: To determine the inhibition constant (Ki) of this compound for the GRPR.

Materials:

  • Cell line expressing GRPR (e.g., PC-3 human prostate cancer cells).

  • Radiolabeled GRPR agonist (e.g., ¹²⁵I-[Tyr⁴]bombesin).

  • Unlabeled this compound.

  • Binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 98 mM NaCl, 6 mM KCl, 2.5 mM KH₂PO₄, 5 mM sodium pyruvate, 0.5 mM CaCl₂, 1.0 mM MgCl₂, 0.2% BSA, and protease inhibitors).

  • Wash buffer (ice-cold).

  • 96-well filter plates (e.g., GF/B filters pre-soaked in 0.3% polyethyleneimine).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation: Culture GRPR-expressing cells to confluency. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • A fixed concentration of radiolabeled GRPR agonist.

    • Increasing concentrations of unlabeled this compound (or other competing ligand).

    • Membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a defined temperature (e.g., 21°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Allow the filters to dry, then add scintillation fluid and count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

GRPR_Binding_Assay_Workflow Start Start PrepareMembranes Prepare GRPR-expressing cell membranes Start->PrepareMembranes SetupAssay Set up 96-well plate: - Buffer - Radiolabeled Agonist - this compound (serial dilutions) - Membranes PrepareMembranes->SetupAssay Incubate Incubate to reach equilibrium SetupAssay->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Add scintillation fluid and count radioactivity Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze End End Analyze->End

GRPR Radioligand Binding Assay Workflow

Calcium Mobilization Assay for NK1R (Functional Characterization of Substance P Analogs)

This protocol describes a functional assay to measure the ability of Substance P analogs to activate the NK1R and induce an intracellular calcium flux.

Objective: To determine the potency (EC50) of a Substance P analog in activating the NK1R.

Materials:

  • Cell line expressing NK1R (e.g., CHO or HEK293 cells).

  • Substance P and its analogs.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

Procedure:

  • Cell Plating: Seed the NK1R-expressing cells into the microplates and allow them to adhere and grow overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 45-60 minutes) at 37°C. This allows the dye to enter the cells.

  • Washing (Optional): Depending on the dye used, a wash step may be required to remove extracellular dye.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: The instrument's automated injector adds the Substance P analog (at various concentrations) to the wells.

  • Fluorescence Measurement: Immediately after compound addition, the fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is plotted against the log concentration of the Substance P analog. The concentration that produces 50% of the maximal response is the EC50 value, which is a measure of the analog's potency.

Calcium_Mobilization_Assay_Workflow Start Start PlateCells Plate NK1R-expressing cells in microplates Start->PlateCells LoadDye Load cells with a calcium-sensitive dye PlateCells->LoadDye Baseline Measure baseline fluorescence LoadDye->Baseline AddCompound Inject Substance P analog (serial dilutions) Baseline->AddCompound MeasureResponse Measure fluorescence change over time AddCompound->MeasureResponse Analyze Calculate EC50 values MeasureResponse->Analyze End End Analyze->End

References

Evaluating the Synergistic Potential of RC-3095 TFA in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of the GRPR Antagonist RC-3095 TFA with Other Anti-Cancer Agents.

This guide provides a comprehensive overview of the preclinical evidence supporting the synergistic use of this compound, a selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist, in combination with other therapeutic agents. By blocking the binding of gastrin-releasing peptide (GRP) to its receptor, which is often overexpressed in various cancers, this compound can inhibit tumor growth and create opportunities for enhanced efficacy when combined with chemotherapy and targeted treatments.[1][2] This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the underlying methodologies to inform future research and drug development strategies.

Synergistic Anti-Tumor Effects of this compound in Combination Therapies

Preclinical studies have demonstrated that this compound, when used in combination with standard-of-care anti-cancer drugs, can lead to significantly greater tumor growth inhibition than either agent alone. This synergistic activity has been observed across different cancer types, including pancreatic, glioma, and head and neck cancers.

Combination with Gemcitabine in Pancreatic Cancer

In a study utilizing a xenograft model of human pancreatic cancer (CFPAC-1), the combination of RC-3095 and gemcitabine resulted in a more potent inhibition of tumor growth compared to either monotherapy.[3][4]

Treatment GroupMean Tumor Volume (mm³)Mean Tumor Weight (g)Tumor Inhibition Rate (%)
Control (Vehicle)1580 ± 2101.55 ± 0.25-
RC-3095 (20 µ g/day )950 ± 1500.98 ± 0.1839.9%
Gemcitabine (15 mg/kg)870 ± 1300.89 ± 0.1544.9%
RC-3095 + Gemcitabine450 ± 90 0.46 ± 0.09 71.5%
Data adapted from a 4-week in vivo study in nude mice with CFPAC-1 xenografts.[3]
Potentiation of Temozolomide in Glioblastoma

In an experimental model of rat C6 glioma, the co-administration of RC-3095 with the alkylating agent temozolomide (TMZ) led to a marked reduction in tumor size.[2][5]

Treatment GroupMean Tumor Size (mm³)
Control52 ± 15.5
RC-3095 (0.3 mg/kg)21 ± 9.7
RC-3095 + Temozolomide10 ± 7.5
In vivo data from a rat C6 glioma model.[2][5]
Enhanced Efficacy with EGFR Inhibitors in Head and Neck Cancer

The combination of a GRPR antagonist with an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, erlotinib, has been shown to significantly inhibit the proliferation and invasion of head and neck squamous cell carcinoma (HNSCC) cells. This is attributed to the crosstalk between the GRPR and EGFR signaling pathways.[1]

TreatmentProliferation Inhibition (%)Invasion Inhibition (%)
GRPR Antagonist (PD176252)~25%~30%
EGFR Inhibitor (Erlotinib)~30%~40%
Combination~60% ~70%
Approximate values derived from in vitro studies on HNSCC cell lines.

Experimental Protocols

In Vivo Xenograft Studies (Pancreatic and Glioblastoma Models)

Cell Lines and Animal Models:

  • Pancreatic Cancer: Human pancreatic cancer cell line CFPAC-1 was used. Nude mice served as the xenograft hosts.[3]

  • Glioblastoma: Rat C6 glioma cell line was utilized. Wistar rats were used for the in vivo experiments.[2]

Treatment Administration:

  • RC-3095 in Pancreatic Cancer: Administered subcutaneously daily at a dose of 20 μg per mouse.[3]

  • Gemcitabine in Pancreatic Cancer: Injected intraperitoneally every 3 days at a dose of 15 mg/kg.[3]

  • RC-3095 in Glioblastoma: Administered at a dose of 0.3 mg/kg.[2][5]

  • Temozolomide in Glioblastoma: Co-administered with RC-3095.

Tumor Measurement: Tumor volume was calculated using the formula: (length × width²) / 2. Tumor weight was measured at the end of the study.

Immunohistochemistry and Western Blotting: Tumor tissues were analyzed for the expression of GRPR and other relevant proteins to assess the molecular effects of the treatments.[3]

In Vitro Assays (Head and Neck Cancer Model)

Cell Proliferation Assays: HNSCC cells were treated with the GRPR antagonist PD176252 and/or the EGFR inhibitor erlotinib. Cell viability was assessed using standard colorimetric assays (e.g., MTT).

Invasion Assays: The effect of the drug combinations on the invasive potential of HNSCC cells was evaluated using Matrigel invasion chambers.

Apoptosis Analysis: The induction of apoptosis was determined by measuring the levels of cleaved poly(ADP-ribose) polymerase (PARP) through Western blotting.[1]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound with other drugs are rooted in the intricate crosstalk between the GRPR signaling pathway and other critical cancer-related pathways.

GRPR Signaling Pathway

Activation of GRPR by its ligand, GRP, initiates a cascade of intracellular events that promote cell proliferation, survival, and migration. This compound acts as an antagonist, blocking these downstream effects.

GRPR_Signaling GRP GRP GRPR GRPR GRP->GRPR RC3095 This compound RC3095->GRPR blocks G_protein Gq/11 GRPR->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Proliferation Cell Proliferation, Survival, Migration Ca2->Proliferation PKC->Proliferation caption GRPR Signaling Pathway and this compound Inhibition

Caption: GRPR Signaling Pathway and this compound Inhibition

Crosstalk between GRPR and EGFR Signaling

A key mechanism for the observed synergy, particularly with EGFR inhibitors, is the transactivation of the EGFR pathway by GRPR signaling. GRP binding to its receptor can lead to the activation of EGFR, even in the absence of EGFR ligands. By blocking this transactivation with this compound, the efficacy of EGFR inhibitors is enhanced.[1]

GRPR_EGFR_Crosstalk cluster_GRPR GRPR Pathway cluster_EGFR EGFR Pathway GRP GRP GRPR GRPR GRP->GRPR RC3095 This compound RC3095->GRPR Src Src GRPR->Src activates EGFR EGFR Src->EGFR transactivates EGFR_ligand EGFR Ligand EGFR_ligand->EGFR EGFR_inhibitor EGFR Inhibitor EGFR_inhibitor->EGFR MAPK_pathway MAPK Pathway EGFR->MAPK_pathway Proliferation Tumor Growth & Proliferation MAPK_pathway->Proliferation caption GRPR and EGFR Signaling Crosstalk

Caption: GRPR and EGFR Signaling Crosstalk

Experimental Workflow for Evaluating Synergy

The process of evaluating the synergistic effects of this compound in combination with other drugs typically follows a structured workflow, from in vitro screening to in vivo validation.

Experimental_Workflow start Hypothesis: This compound synergizes with Drug X invitro In Vitro Studies (Cell Lines) start->invitro proliferation Cell Proliferation Assays (e.g., MTT) invitro->proliferation combination_index Calculate Combination Index (CI) proliferation->combination_index synergy_check Synergy? (CI < 1) combination_index->synergy_check invivo In Vivo Studies (Xenograft Models) synergy_check->invivo Yes conclusion Conclusion on Synergistic Efficacy synergy_check->conclusion No tumor_growth Measure Tumor Growth (Volume & Weight) invivo->tumor_growth data_analysis Statistical Analysis tumor_growth->data_analysis data_analysis->conclusion caption Workflow for Synergy Evaluation

Caption: Workflow for Synergy Evaluation

Conclusion

The preclinical data strongly suggest that this compound holds significant promise as a synergistic partner for various anti-cancer therapies. By targeting the GRPR signaling pathway, this compound can disrupt a key mechanism of tumor cell proliferation and survival, thereby enhancing the efficacy of conventional chemotherapies and targeted agents. The presented quantitative data and experimental protocols provide a solid foundation for further investigation into these combination strategies, with the ultimate goal of developing more effective treatments for a range of cancers. Further clinical trials are warranted to validate these promising preclinical findings in patients.[6]

References

Independent Validation of RC-3095 TFA Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on RC-3095 TFA, a selective gastrin-releasing peptide receptor (GRPR) antagonist, with alternative therapeutic agents across key preclinical models of disease. The information is intended to offer a comprehensive overview of the available data to inform further research and development.

Executive Summary

This compound has demonstrated significant efficacy in preclinical models of rheumatoid arthritis, small cell lung carcinoma, and ulcerative colitis. As a GRPR antagonist, its mechanism of action involves the blockade of gastrin-releasing peptide (GRP) signaling, which has been implicated in cell proliferation and inflammatory pathways. This guide presents a side-by-side comparison of this compound's performance with that of established treatments: methotrexate for arthritis, cisplatin and etoposide for small cell lung cancer, and mesalazine for ulcerative colitis. The comparative data is summarized in structured tables, and detailed experimental protocols are provided for key studies. Visual diagrams of the relevant signaling pathway and experimental workflows are also included to facilitate a deeper understanding of the research.

Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of this compound with alternative treatments in relevant animal models.

Table 1: Comparison of Anti-Inflammatory Effects in Experimental Arthritis

TreatmentModelKey Efficacy EndpointResultCitation
This compound Collagen-Induced Arthritis (CIA) in miceReduction in clinical arthritis scoresSignificant reduction[1]
Antigen-Induced Arthritis (AIA) in miceReduction in neutrophil migration, mechanical hypernociception, and proteoglycan lossSignificant reduction[1]
Collagen-Induced Arthritis (CIA) in miceReduction in pro-inflammatory cytokines (IL-17, IL-1β, TNFα)Significant reduction[1]
Methotrexate Collagen-Induced Arthritis (CIA) in miceReduction in clinical arthritis scoresSignificant reduction[2][3]
Collagen-Induced Arthritis (CIA) in miceReduction in pro-inflammatory cytokines (IL-1β, TNFα)Significant reduction[2][3]

Table 2: Comparison of Anti-Tumor Efficacy in Small Cell Lung Carcinoma (SCLC)

TreatmentModelKey Efficacy EndpointResultCitation
This compound H-69 SCLC xenograft in nude miceDecrease in tumor volumeApproximately 50% reduction (at 10 µ g/animal/day for 5 weeks)[4]
Cisplatin + Etoposide SCLC xenografts in nude miceTumor growth inhibition98% growth inhibition (in SCLC-6 xenografts)[5]

Table 3: Comparison of Efficacy in Experimental Ulcerative Colitis

TreatmentModelKey Efficacy EndpointResultCitation
This compound Acetic acid-induced colitis in ratsReduction in macroscopic and microscopic inflammation scoresSignificant reduction[6]
Acetic acid-induced colitis in ratsReduction in colonic TNF-α expressionSignificant reduction[6]
Mesalazine Acetic acid-induced colitis in ratsReduction in macroscopic and microscopic inflammation scoresSignificant reduction[7]
Acetic acid-induced colitis in ratsReduction in colonic TNF-α levelsSignificant reduction[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

This compound in Experimental Arthritis
  • Model: Collagen-Induced Arthritis (CIA) in DBA/1J mice and Antigen-Induced Arthritis (AIA) in BALB/c mice.[1]

  • Induction:

    • CIA: Immunization with bovine type II collagen emulsified in complete Freund's adjuvant.[1]

    • AIA: Intra-articular injection of methylated bovine serum albumin in pre-immunized mice.[1]

  • Treatment: RC-3095 administered subcutaneously daily after the onset of disease.[1]

  • Assessment:

    • Clinical evaluation of arthritis severity using a scoring system.[1]

    • Histological analysis of joint inflammation, pannus formation, and bone erosion.[1]

    • Measurement of pro-inflammatory cytokines (IL-17, IL-1β, TNFα) in joint tissue by ELISA.[1]

    • In AIA, assessment of neutrophil migration and proteoglycan loss.[1]

This compound in Small Cell Lung Carcinoma
  • Model: Human H-69 SCLC cells xenografted into athymic nude mice.[4]

  • Treatment: RC-3095 (10 µ g/animal/day ) administered subcutaneously for 5 weeks.[4]

  • Assessment:

    • Tumor volume and burden were measured throughout the study.[4]

    • Receptor analysis for bombesin/GRP and EGF receptors on tumor tissues.[4]

    • Analysis of mRNA expression for EGF-R in tumors.[4]

This compound in Experimental Ulcerative Colitis
  • Model: Acetic acid-induced colitis in Wistar rats.[6]

  • Induction: Intra-colonic administration of 4% acetic acid.[6]

  • Treatment: Subcutaneous administration of RC-3095.[6]

  • Assessment:

    • Macroscopic and microscopic scoring of colonic inflammation.[6]

    • Immunohistochemical analysis of TNF-α and IL-1β expression in the colon.[6]

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound. By acting as an antagonist to the Gastrin-Releasing Peptide Receptor (GRPR), RC-3095 blocks the downstream signaling cascades initiated by GRP. This interference with Gq and G12/13 protein activation ultimately inhibits pathways involved in cell proliferation and inflammation, such as the PLC/PKC and Rho/ROCK pathways.

RC3095_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling GRPR GRPR Gq Gq GRPR->Gq Activates G1213 G12/13 GRPR->G1213 Activates PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF GRP GRP GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Blocks PKC PKC PLC->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Rho Rho RhoGEF->Rho Rho->Proliferation Inflammation Inflammation Rho->Inflammation

Caption: Mechanism of action of this compound as a GRPR antagonist.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a generalized workflow for the preclinical evaluation of this compound in the described animal models. This workflow highlights the key stages from disease induction to data analysis.

Preclinical_Workflow cluster_setup Model Setup cluster_treatment Intervention cluster_assessment Endpoint Assessment cluster_analysis Data Analysis Induction Disease Induction (e.g., CIA, SCLC Xenograft, Colitis) Treatment_RC3095 This compound Administration Induction->Treatment_RC3095 Treatment_Alternative Alternative Treatment (e.g., Methotrexate, Cis/Eto, Mesalazine) Induction->Treatment_Alternative Control Vehicle/Control Group Induction->Control Clinical Clinical Scoring (e.g., Arthritis Index) Treatment_RC3095->Clinical Tumor Tumor Volume Measurement Treatment_RC3095->Tumor Histo Histopathology & Immunohistochemistry Treatment_RC3095->Histo Biochem Biochemical Analysis (e.g., Cytokine Levels) Treatment_RC3095->Biochem Treatment_Alternative->Clinical Treatment_Alternative->Tumor Treatment_Alternative->Histo Treatment_Alternative->Biochem Control->Clinical Control->Tumor Control->Histo Control->Biochem Analysis Statistical Analysis & Comparison Clinical->Analysis Tumor->Analysis Histo->Analysis Biochem->Analysis

Caption: Generalized experimental workflow for preclinical studies.

Logical Relationship of Therapeutic Intervention and Outcomes

This diagram illustrates the logical flow from the therapeutic intervention with this compound to the observed preclinical outcomes. It demonstrates the cause-and-effect relationship between GRPR antagonism and the amelioration of disease-specific pathologies.

Logical_Relationship cluster_mechanisms Mechanistic Effects cluster_outcomes Preclinical Outcomes Intervention This compound (GRPR Antagonist) Block_GRP Blockade of GRP Signaling Intervention->Block_GRP Reduce_Inflam Reduction of Pro-inflammatory Cytokine Release (TNFα, IL-1β, IL-17) Block_GRP->Reduce_Inflam Inhibit_Prolif Inhibition of Cell Proliferation Block_GRP->Inhibit_Prolif Arthritis_Outcome Amelioration of Experimental Arthritis Reduce_Inflam->Arthritis_Outcome Colitis_Outcome Reduction of Colitis Severity Reduce_Inflam->Colitis_Outcome Inhibit_Prolif->Arthritis_Outcome Cancer_Outcome Inhibition of SCLC Tumor Growth Inhibit_Prolif->Cancer_Outcome

References

Safety Operating Guide

Proper Disposal Procedures for RC-3095 TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing RC-3095 TFA, a bombesin/gastrin-releasing peptide receptor (GRPR) antagonist, adherence to proper disposal protocols is critical for maintaining laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring operational integrity and minimizing risk.

This compound, a trifluoroacetic acid (TFA) salt, is classified as a hazardous chemical waste.[1][2] Its disposal is regulated and requires a systematic approach to protect both laboratory personnel and the surrounding environment. The following procedures outline the necessary steps for the proper disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any potentially harmful vapors.

Step-by-Step Disposal Protocol

  • Identification and Classification: All waste containing this compound must be classified as hazardous chemical waste. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.

  • Segregation of Waste: It is crucial to segregate this compound waste from other laboratory waste streams. In particular, it must be kept separate from incompatible materials such as strong bases, oxidizing agents, and reducing agents to prevent chemical reactions.

  • Container Selection: Use only approved, chemically resistant containers for storing this compound waste. High-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids are recommended. Ensure the container is in good condition and free from leaks or cracks.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The label should also include the date of accumulation and the name of the principal investigator or laboratory.

  • Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and sources of ignition.

  • Disposal Request: Do not dispose of this compound waste down the drain or in regular trash.[3] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data and Chemical Properties

While specific concentration limits for disposal are determined by local regulations and disposal facilities, the following table summarizes key chemical and safety information for this compound.

PropertyValue
Chemical Name RC-3095 Trifluoroacetate
CAS Number 1217463-61-0
Molecular Formula C₅₈H₈₀F₃N₁₅O₁₁
Molecular Weight 1220.34 g/mol
Appearance White to off-white powder
Primary Hazard Corrosive, Harmful if inhaled

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

RC3095_Disposal_Workflow start Waste Generation (this compound) is_hazardous Is the waste hazardous? start->is_hazardous yes_hazardous Yes, this compound is hazardous chemical waste is_hazardous->yes_hazardous segregate Segregate from incompatible materials (e.g., bases, oxidizers) yes_hazardous->segregate container Use a designated, labeled, and sealed hazardous waste container segregate->container storage Store in a secure satellite accumulation area container->storage pickup Arrange for pickup by EHS or licensed waste contractor storage->pickup

This compound Waste Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.

References

Personal protective equipment for handling RC-3095 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of RC-3095 TFA. The following procedural guidance is based on established safety protocols for handling research-grade peptides.

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure and ensure personal safety when handling this compound. Adherence to these recommendations is essential for a safe laboratory environment.

ActivityRequired PPERationale
Routine Handling & Preparation - Safety glasses with side shields or splash goggles- Chemical-resistant gloves (e.g., nitrile)[1]- Laboratory coat or gownProtects eyes from splashes, prevents skin contact, and protects personal clothing.
Handling of Powders - All routine PPE- Dust respirator or a properly fitted N95 maskMinimizes inhalation of the powder, which could cause respiratory irritation.[2] Handle in a fume hood to control aerosols.[1]
Large Spills - Full protective suit- Splash goggles- Dust respirator- Boots- Chemical-resistant gloves- A self-contained breathing apparatus (SCBA) may be necessaryProvides full-body protection from significant exposure.
Compound Storage - Standard laboratory attireStandard lab attire is sufficient when the compound is not being actively handled.

It is recommended to always wash hands thoroughly after handling and before eating, smoking, or using the lavatory.

Operational Plan: Step-by-Step Handling Protocol

Proper handling of this compound is crucial for experimental accuracy and personal safety.

  • Preparation and Weighing :

    • Ensure the work area, such as a well-ventilated laboratory bench or a chemical fume hood, is clean and uncluttered.[2]

    • Wear all required PPE as outlined in the table above.

    • To minimize dust inhalation, perform weighing of the powdered peptide in a fume hood or on a bench with minimal air currents.[1][2]

    • Use anti-static weighing techniques.[1]

  • Dissolution :

    • This compound is soluble in water.[3][4]

    • Add the solvent to the vial containing the peptide.

    • Gently swirl or vortex the vial to dissolve the peptide completely. Ultrasonic assistance may be needed.[3][4] Avoid vigorous shaking to prevent potential degradation.

  • Use in Experiments :

    • Handle the peptide solution with care, avoiding splashes and spills.

    • Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring environmental safety.

Storage Conditions

FormStorage TemperatureDurationNotes
Powder -20°C1 year[3]Keep in a tightly sealed container, away from moisture.[3][5]
-80°C2 years[3]
In Solvent -20°C1 month[3][5]Store as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[6][7]
-80°C6 months[3][5]

Before use, and prior to opening the vial, it is recommended that you allow your product to equilibrate to room temperature for at least 1 hour.[7]

Waste Disposal

  • Never dispose of peptides down drains or in regular trash.[1]

  • Collect all peptide waste, including unused solutions and contaminated materials, in designated, clearly labeled chemical waste containers.[1][6]

  • Separate organic and aqueous waste streams.[1]

  • Follow all institutional and local chemical waste disposal protocols.[1]

  • Decontaminate all equipment before disposal or reuse.[1]

Emergency Procedures

Spill Response

In the event of a spill, follow this workflow to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal alert_personnel Alert others in the area evacuate Evacuate the immediate area if necessary alert_personnel->evacuate ppe Don appropriate PPE evacuate->ppe contain_spill Contain the spill with absorbent material ppe->contain_spill decontaminate Decontaminate the area contain_spill->decontaminate collect_waste Collect all contaminated materials decontaminate->collect_waste dispose Dispose of waste in labeled containers collect_waste->dispose follow_protocols Follow institutional disposal protocols dispose->follow_protocols

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.